molecular formula C17H22N2O4 B1679845 Omberacetam (Standard) CAS No. 157115-85-0

Omberacetam (Standard)

Numéro de catalogue: B1679845
Numéro CAS: 157115-85-0
Poids moléculaire: 318.4 g/mol
Clé InChI: PJNSMUBMSNAEEN-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), also known under the brand name GVS-111, is a synthetic nootropic compound developed in the 1990s . Structurally related to the endogenous neuropeptide cycloprolylglycine and the classic nootropic Piracetam, Noopept is distinguished by its significantly higher potency, reported to be 1,000 times more potent than Piracetam in experimental models . Its primary research value lies in its multifaceted mechanism of action and robust neuroprotective properties. Noopept modulates key neurotransmitter systems, including enhancing the sensitivity of acetylcholine receptors and regulating glutamate activity at AMPA and NMDA receptors, which are crucial for synaptic plasticity, learning, and memory . Furthermore, it stimulates the expression of critical neurotrophins, significantly increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus, supporting neuronal survival, growth, and plasticity . In preclinical studies, Noopept has demonstrated significant potential in models of cognitive decline and neurodegeneration. Research indicates it protects PC12 cells against amyloid-beta-induced toxicity, a key pathological feature of Alzheimer's disease, by inhibiting oxidative damage, stabilizing calcium homeostasis, and suppressing the mitochondrial apoptotic pathway . It also shows promise in mitigating the effects of cerebral hypoxia, oxidative stress, and excitotoxicity, positioning it as a compelling candidate for investigating multi-target therapeutic strategies for brain health . Noopept has a molecular formula of C17H22N2O4 and is characterized by high solubility and rapid absorption . It readily crosses the blood-brain barrier, with a rapid Tmax of approximately 7 minutes observed in rat studies, and is metabolized into active compounds . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166214
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157115-85-0
Record name 1-(2-Phenylacetyl)-L-prolylglycine ethy ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157115-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noopept
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylacetyl-L-prolylglycine ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMBERACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Omberacetam on AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam (Noopept), a nootropic agent with purported cognitive-enhancing and neuroprotective properties, has garnered significant interest within the scientific community. While its mechanism of action is multifaceted, a key area of investigation has been its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of omberacetam's mechanism of action on AMPA receptors, with a focus on its active metabolite, cycloprolylglycine (CPG). This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), developed in Russia, is a dipeptide analog of the prototypical nootropic, piracetam. It is reported to have a higher potency and a more favorable pharmacokinetic profile than its predecessor. The cognitive benefits of omberacetam are thought to stem from its influence on various neurotransmitter systems, including the cholinergic and glutamatergic pathways. A significant body of research has pointed towards the modulation of AMPA receptors as a central component of its neuroactivity.

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their function is crucial for synaptic plasticity, the cellular basis of learning and memory. Positive allosteric modulation of AMPA receptors, which enhances their response to glutamate, is a key strategy in the development of cognitive enhancers.

Emerging evidence strongly suggests that the primary effects of omberacetam on AMPA receptors are mediated by its active metabolite, cycloprolylglycine (CPG). This guide will therefore focus on the actions of CPG as the principal effector of omberacetam's activity at the AMPA receptor.

Mechanism of Action of Omberacetam's Metabolite, Cycloprolylglycine, on AMPA Receptors

The prevailing scientific consensus indicates that cycloprolylglycine (CPG) acts as a positive allosteric modulator of AMPA receptors.[1][2][3] This modulation is believed to be a key mechanism underlying the neuroprotective and cognitive-enhancing effects attributed to omberacetam.

Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of AMPA receptors bind to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function. The primary mechanisms of AMPA receptor potentiation by PAMs include:

  • Slowing of Deactivation: Prolonging the time the ion channel remains open after glutamate dissociates.

  • Reduction of Desensitization: Decreasing the rate and extent to which the receptor becomes unresponsive to continuous glutamate exposure.

Studies have shown that CPG significantly enhances transmembrane AMPA currents in rat cerebellar Purkinje cells, indicating its role as an endogenous positive modulator of these receptors.[2][3] The neuroprotective effect of CPG has also been demonstrated to be dependent on the activation of AMPA receptors.[1]

Signaling Pathways

The potentiation of AMPA receptor activity by CPG is thought to initiate a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects. A key pathway implicated is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The proposed signaling pathway is as follows:

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate->AMPA_R:g CPG Cycloprolylglycine (CPG) CPG->AMPA_R:p Positive Modulation Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Ion Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression BDNF_Release BDNF Release BDNF_Expression->BDNF_Release Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF_Release->Synaptic_Plasticity Neuroprotection Neuroprotection BDNF_Release->Neuroprotection

Caption: CPG-mediated AMPA receptor signaling pathway.

Quantitative Data Summary

The available quantitative data on the interaction of omberacetam and its metabolite, cycloprolylglycine, with AMPA receptors is currently limited. The following table summarizes the key findings from the existing literature. Further research is required to establish a more comprehensive quantitative profile, including EC50 values for potentiation and effects on specific AMPA receptor subunit combinations.

CompoundParameterValueCell Type/PreparationReceptor Subunit CompositionReference
Omberacetam (Noopept) IC50 (Competition with [G-3H]Ro 48-8587)80 ± 5.6 µMRat brainNot specified[2] (from initial search)
Cycloprolylglycine (CPG) Potentiation of AMPA currentSignificant enhancementRat cerebellar Purkinje cellsNot specified[2][3]
Concentration for potentiation10⁻⁶ MRat cerebellar Purkinje cellsNot specified[2][3]

Experimental Protocols

The study of omberacetam and its metabolites on AMPA receptor function utilizes standard neuropharmacological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Purkinje Cells

This technique is employed to measure the effect of cycloprolylglycine on AMPA receptor-mediated currents in individual neurons.

4.1.1. Slice Preparation:

  • Young rats (e.g., Wistar, postnatal days 12-15) are anesthetized and decapitated.

  • The cerebellum is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose).

  • Sagittal slices of the cerebellar vermis (e.g., 200-300 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

4.1.2. Electrophysiological Recording:

  • A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Purkinje cells are visualized using an upright microscope with differential interference contrast optics.

  • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH).

  • AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers with a bipolar electrode.

  • To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., D-AP5) and GABA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

  • A stable baseline of EPSCs is recorded before the application of cycloprolylglycine at various concentrations.

  • The change in the amplitude and kinetics of the EPSCs in the presence of CPG is measured and analyzed.

Electrophysiology_Workflow Start Start Slice_Prep Cerebellar Slice Preparation Start->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber and Visualize Purkinje Cell Recovery->Recording_Setup Patch Establish Whole-Cell Patch Clamp Recording_Setup->Patch Baseline Record Baseline AMPA EPSCs Patch->Baseline Drug_Application Apply Cycloprolylglycine (CPG) Baseline->Drug_Application Record_Effect Record AMPA EPSCs in presence of CPG Drug_Application->Record_Effect Analysis Data Analysis (Amplitude, Kinetics) Record_Effect->Analysis End End Analysis->End

Caption: Electrophysiology experimental workflow.
Radioligand Binding Assay

This method is used to determine the binding affinity of omberacetam or CPG for the AMPA receptor.

4.2.1. Membrane Preparation:

  • Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

4.2.2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test compound (omberacetam or CPG).

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence strongly indicates that the cognitive-enhancing and neuroprotective effects of omberacetam are, at least in part, mediated by the positive allosteric modulation of AMPA receptors by its active metabolite, cycloprolylglycine. CPG has been shown to enhance AMPA receptor-mediated currents, and this action is linked to its beneficial neurological effects.

However, a comprehensive understanding of this mechanism is still lacking. Future research should focus on:

  • Quantitative Characterization: Determining the dose-response relationship of CPG's potentiation of AMPA receptor currents to establish EC50 values.

  • Subunit Selectivity: Investigating the effects of CPG on different AMPA receptor subunit combinations (e.g., GluA1/2, GluA2/3) to understand its receptor specificity.

  • Detailed Binding Studies: Elucidating the precise binding site of CPG on the AMPA receptor complex.

  • In Vivo Target Engagement: Confirming the modulation of AMPA receptors by CPG in the living brain using advanced imaging techniques.

A more detailed elucidation of the interaction between cycloprolylglycine and AMPA receptors will not only provide a more complete picture of omberacetam's mechanism of action but also pave the way for the development of novel and more specific AMPA receptor modulators for the treatment of cognitive disorders.

References

Omberacetam: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. This document provides a comprehensive technical overview of Omberacetam, focusing on its synthesis pathway, chemical properties, and the signaling mechanisms underlying its pharmacological effects. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized for clarity. Furthermore, visual diagrams of the synthesis and signaling pathways are presented to facilitate a deeper understanding of its molecular characteristics and mechanism of action.

Chemical Properties

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide analog of the racetam class of drugs, although it does not possess a traditional 2-oxo-pyrrolidine structure.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₂N₂O₄[2]
Molecular Weight 318.37 g/mol [2]
CAS Number 157115-85-0[2]
Appearance White Powder[2]
LogP 0.8994[3]
Topological Polar Surface Area (TPSA) 75.71 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 6[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]

Synthesis Pathway

The synthesis of Omberacetam is a multi-step process that involves the formation of an amide bond between N-phenylacetyl-L-proline and glycine ethyl ester. The overall synthesis can be broken down into two primary stages: the synthesis of the N-phenylacetyl-L-proline intermediate and its subsequent coupling with glycine ethyl ester.[3][5]

Omberacetam_Synthesis cluster_0 Stage 1: Synthesis of N-phenylacetyl-L-proline cluster_1 Stage 2: Coupling Reaction L_proline L-proline intermediate N-phenylacetyl-L-proline L_proline->intermediate Dichloromethane, Strong Base phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->intermediate omberacetam Omberacetam intermediate->omberacetam DCC, DMAP, THF/Dichloromethane glycine_ethyl_ester Glycine Ethyl Ester Hydrochloride glycine_ethyl_ester->omberacetam Et3N

A high-level overview of the two-stage synthesis of Omberacetam.
Experimental Protocols

Stage 1: Synthesis of N-phenylacetyl-L-proline [3][5]

  • Reaction Setup: L-proline is mixed with a strong base solution (e.g., an aqueous solution of potassium carbonate or another suitable base) in a reaction vessel.

  • Acylation: Phenylacetyl chloride and a strong base solution are added dropwise to the L-proline mixture, typically in a solvent like dichloromethane. The reaction is maintained at a low temperature (0-5 °C) with continuous stirring for approximately 2 hours.

  • Work-up and Isolation: After the initial reaction, the mixture is refluxed for several hours. Following cooling, the organic layer is separated. The aqueous layer is acidified (pH 1-3) with an acid such as 1% HCl.

  • Purification: The acidified aqueous solution is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield N-phenylacetyl-L-proline. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.

Stage 2: Synthesis of Omberacetam (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester) [3]

  • Activation of Carboxylic Acid: N-phenylacetyl-L-proline is dissolved in a mixed solvent system, such as tetrahydrofuran (THF) and dichloromethane. To this solution, N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added. The mixture is stirred overnight at a low temperature (0-5 °C) to form the activated ester.

  • Coupling Reaction: In a separate vessel, glycine ethyl ester hydrochloride is dissolved in dichloromethane, and a base, such as triethylamine (Et₃N), is added to neutralize the hydrochloride and free the amine.

  • Amide Bond Formation: The solution containing the free glycine ethyl ester is then added to the activated N-phenylacetyl-L-proline mixture. The reaction is stirred for an extended period (e.g., 48 hours) at room temperature to facilitate the formation of the amide bond.

  • Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, for example, by column chromatography, to yield pure Omberacetam.

Signaling Pathway and Mechanism of Action

Omberacetam is a prodrug that is metabolized to cycloprolylglycine (CPG), an endogenous neuropeptide.[6][7] The pharmacological effects of Omberacetam are largely attributed to the activity of CPG. The proposed signaling pathway involves the positive modulation of AMPA receptors and the activation of TrkB receptors, which are receptors for Brain-Derived Neurotrophic Factor (BDNF).[1][8]

Omberacetam_Signaling cluster_0 Extracellular cluster_1 Postsynaptic Neuron omberacetam Omberacetam (Prodrug) cpg Cycloprolylglycine (CPG) omberacetam->cpg Metabolism ampa_r AMPA Receptor cpg->ampa_r Positive Modulation bdnf BDNF trkb_r TrkB Receptor bdnf->trkb_r Activation ampa_r->bdnf Increased Synthesis & Release pi3k_akt PI3K/Akt Pathway trkb_r->pi3k_akt mapk_erk MAPK/ERK Pathway trkb_r->mapk_erk plc_gamma PLCγ Pathway trkb_r->plc_gamma creb CREB pi3k_akt->creb mapk_erk->creb plc_gamma->creb gene_expression Gene Expression creb->gene_expression gene_expression->bdnf BDNF Transcription neuroprotection Neuroprotection & Synaptic Plasticity gene_expression->neuroprotection

Proposed signaling pathway of Omberacetam via its active metabolite, cycloprolylglycine (CPG).

The mechanism of action can be summarized as follows:

  • Metabolism to CPG: After administration, Omberacetam is converted to its active metabolite, cycloprolylglycine (CPG).[7]

  • AMPA Receptor Modulation: CPG acts as a positive allosteric modulator of AMPA receptors.[1][8] This enhances glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.

  • BDNF and TrkB Receptor Activation: The neuroprotective effects of CPG have been shown to be dependent on the activation of both AMPA and TrkB receptors.[1] Activation of AMPA receptors can lead to an increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[9]

  • Downstream Signaling Cascades: BDNF binds to its receptor, TrkB, initiating several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[10][11]

  • Gene Expression and Neuroprotection: These signaling cascades converge on transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the transcription of genes involved in neuroprotection, neuronal survival, and synaptic plasticity.[12] This also creates a positive feedback loop by increasing the expression of BDNF itself.

Conclusion

Omberacetam is a nootropic agent with a well-defined synthesis pathway and a growing body of evidence elucidating its mechanism of action. Its chemical properties make it a suitable candidate for oral administration, and its metabolic activation to cycloprolylglycine initiates a cascade of signaling events that ultimately enhance synaptic plasticity and provide neuroprotection. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further research into the long-term effects and full therapeutic potential of Omberacetam is warranted.

References

Omberacetam (CAS No. 157115-85-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam, also known by its brand name Noopept and developmental code GVS-111, is a synthetic nootropic molecule with neuroprotective and cognitive-enhancing properties.[1][2] First synthesized in 1996, it is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3][4] Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine.[2][5] This technical guide provides a comprehensive overview of Omberacetam, including its chemical and physical properties, pharmacological data, mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

Omberacetam is the N-phenylacetyl-L-prolylglycine ethyl ester.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 157115-85-0[2]
Molecular Formula C17H22N2O4[2]
Molecular Weight 318.373 g/mol [2]
IUPAC Name Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate[2]
Appearance White to off-white crystalline powder[6]
Solubility Water-soluble[3]
Purity (Typical) ≥98%

Pharmacological Data

Omberacetam exhibits a range of pharmacological effects, primarily related to its nootropic and neuroprotective activities. It is reported to be significantly more potent than piracetam, the first recognized nootropic.[5]

ParameterValueSpeciesReference
Route of Administration Oral, Intraperitoneal, IntravenousHuman, Rat[2][7]
Dosage (Human) 10-30 mg per dayHuman[2]
Dosage (Animal) 0.1 - 10 mg/kg bodyweightRat[2]
Oral Bioavailability Low (~10%)[5]
Half-life (Rodents) ~5-10 minutesRodent
IC50 (AMPA receptor binding) 80 +/- 5.6 µMRat[7]
IC50 (H2O2-induced damage) 1.21 +/- 0.07 µM[7]

Mechanism of Action

The precise mechanism of action of Omberacetam is multifaceted and not yet fully elucidated. However, research points to several key pathways through which it exerts its effects. Omberacetam is a prodrug of cycloprolylglycine, which is a modulator of AMPA receptors and shows neuroprotective effects dependent on AMPA and TrkB receptor activation.[2] In cell culture, cycloprolylglycine has been shown to increase brain-derived neurotrophic factor (BDNF).[2]

Key proposed mechanisms include:

  • Modulation of Acetylcholine and Glutamate Systems: Omberacetam appears to influence the cholinergic system, leading to an accumulation of acetylcholine, a neurotransmitter crucial for memory function.[5] It also modulates AMPA and NMDA receptors, which are involved in synaptic plasticity and learning.[5]

  • Increased Expression of Neurotrophic Factors: Studies have shown that Omberacetam can increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][8] These neurotrophins are vital for neuronal survival, growth, and differentiation.

  • Neuroprotection against Glutamate Excitotoxicity: Omberacetam has demonstrated protective effects against the neurotoxic effects of excess glutamate.[2]

  • Activation of Hypoxia-Inducible Factor 1 (HIF-1): Some of its pharmacological properties may be derived from its action as an activator of HIF-1, a transcription factor that plays a crucial role in the cellular response to hypoxia.[2]

  • Antioxidant and Anti-inflammatory Effects: Omberacetam exhibits antioxidant properties, protecting against oxidative stress, and has shown anti-inflammatory actions.[2]

Signaling Pathways

// Nodes Omberacetam [label="Omberacetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloprolylglycine [label="Cycloprolylglycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPAR [label="AMPA Receptors", fillcolor="#FBBC05"]; TrkB [label="TrkB Receptors", fillcolor="#FBBC05"]; BDNF [label="BDNF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NGF [label="NGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cognitive_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ACh [label="Acetylcholine System", fillcolor="#FBBC05"];

// Edges Omberacetam -> Cycloprolylglycine [label="Metabolized to"]; Cycloprolylglycine -> AMPAR [label="Modulates"]; Cycloprolylglycine -> TrkB [label="Activates"]; TrkB -> BDNF [label="Upregulates"]; Omberacetam -> BDNF [label="Increases Expression"]; Omberacetam -> NGF [label="Increases Expression"]; Omberacetam -> HIF1a [label="Activates"]; Omberacetam -> ACh [label="Modulates"]; AMPAR -> Cognitive_Enhancement; BDNF -> Neuroprotection; BDNF -> Cognitive_Enhancement; NGF -> Neuroprotection; HIF1a -> Neuroprotection; ACh -> Cognitive_Enhancement; }

Caption: Proposed signaling pathways of Omberacetam.

Experimental Protocols

Synthesis of Omberacetam

Two primary synthetic routes for Omberacetam have been described.

Route 1: Carboxylation of N-phenylacetyl-L-proline [1][9]

This method involves the carboxylation of N-phenylacetyl-L-proline and ethyl glycine in the presence of isobutyl chloroformate.[1]

  • Step 1: Synthesis of N-phenylacetyl-L-proline:

    • To a mixture of L-proline (3.0 g, 26 mmol) and dichloromethane (40 mL), add phenylacetyl chloride (4.03 g, 26 mmol) dropwise via syringe at 0-5 °C in an ice bath.

    • Stir the mixture continuously for 2 hours.

    • Add K2CO3 (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) in batches.

    • Reflux the reaction mixture for 4.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the solution to room temperature to allow precipitation.

    • Wash the filtrate twice with ice water (2 x 10 mL) and remove the solvent using a rotary evaporator.

    • Acidify the aqueous solution to pH 1-3 with 1% HCl and purify by recrystallization from ethyl acetate to obtain N-phenylacetyl-L-proline.[9]

  • Step 2: Coupling with Glycine Ethyl Ester:

    • Perform the dehydration and condensation of N-phenylacetyl-L-proline and ethyl glycine using DCC/DMAP.

    • To N-phenylacetyl-L-proline (2 g, 8.6 mmol) dissolved in a 50 mL mixed solvent of THF and dichloromethane (1:1 v/v), add DCC (1.77 g, 8.6 mmol) and DMAP (0.03 g, 3 mol%).

    • Stir the mixture overnight at 0-5 °C.

    • To the reaction mixture, add a solution of glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol), Et3N (0.87 g, 8.6 mmol), and hexadecyl trimethyl ammonium bromide (0.16 g, 5 mol%) in dichloromethane (20 mL).

    • Stir for 48 hours at room temperature.

    • Filter the precipitate and evaporate the solvent in vacuo.

    • Purify the residue by recrystallization from ethanol to obtain Omberacetam.[9]

// Nodes Proline [label="L-Proline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhenylacetylChloride [label="Phenylacetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPA_Proline [label="N-phenylacetyl-L-proline", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlycineEster [label="Glycine Ethyl Ester HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Omberacetam [label="Omberacetam", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCC_DMAP [label="DCC / DMAP", shape=diamond, fillcolor="#FBBC05"];

// Edges Proline -> NPA_Proline; PhenylacetylChloride -> NPA_Proline; NPA_Proline -> Omberacetam; GlycineEster -> Omberacetam; DCC_DMAP -> Omberacetam [label="Coupling"]; }

Caption: Simplified workflow for the synthesis of Omberacetam.

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of Omberacetam against amyloid-β (Aβ)-induced toxicity in PC12 cells.[10]

  • Cell Culture and Differentiation:

    • Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin at 37°C in a humidified 5% CO2 atmosphere.

    • To induce differentiation, add Nerve Growth Factor (NGF) to a final concentration of 50 ng/ml in DMEM containing 1% FBS and incubate for 5 days.[10]

  • Treatment:

    • Pre-treat the differentiated PC12 cells with Omberacetam at a concentration of 10 µM for 72 hours.

    • After the pre-treatment period, rinse the cells with fresh medium.

    • Expose the cells to Aβ25-35 peptide at a concentration of 5 µM for 24 hours to induce toxicity. Untreated cells serve as a control.[10]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using standard assays such as MTT or LDH assays.

    • Apoptosis: Quantify early and late apoptotic cells using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

    • Mitochondrial Function: Assess mitochondrial membrane potential using dyes such as JC-1.

    • Tau Phosphorylation: Analyze the phosphorylation status of tau protein at specific sites (e.g., Ser396) using Western blotting.

    • Neurite Outgrowth: Observe and quantify changes in neurite length and branching using microscopy and image analysis software.

In Vivo Alzheimer's Disease Model

This protocol outlines a rat model of Alzheimer's disease induced by Aβ injection to evaluate the efficacy of Omberacetam.[11][12][13][14][15]

  • Animals: Use adult male Wistar rats.

  • Induction of Alzheimer's-like Pathology:

    • Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 52 mg/kg, i.p.).

    • Using a stereotaxic apparatus, inject oligomeric Aβ(1-42) (e.g., 10 µM in 5 µL) or a scrambled control peptide into the lateral cerebral ventricle. The injection should be performed slowly over 5 minutes.[11]

  • Treatment Regimen:

    • Administer Omberacetam (e.g., 0.5 mg/kg, i.p.) or saline (control) daily for a specified period (e.g., 21 days) starting either before or after the Aβ injection to assess both prophylactic and therapeutic effects.

  • Behavioral Testing:

    • Assess cognitive function using behavioral tests such as the Morris water maze for spatial memory or the passive avoidance test for learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the experiment, sacrifice the animals and collect brain tissue.

    • Neurotrophin Levels: Measure the mRNA and protein levels of BDNF and NGF in the hippocampus and cortex using Northern blotting, RT-PCR, or ELISA.

    • HIF-1α Activation: Assess the levels of HIF-1α in brain homogenates using Western blotting or ELISA.

    • Histology: Perform immunohistochemical staining to visualize neuronal damage, amyloid plaque deposition, and glial activation.

// Nodes Animal_Prep [label="Animal Preparation\n(Adult Male Wistar Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD_Induction [label="Alzheimer's Model Induction\n(Aβ Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Omberacetam Treatment\n(e.g., 0.5 mg/kg, i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavioral_Tests [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#FBBC05"]; Tissue_Collection [label="Brain Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(BDNF, HIF-1α, IHC)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Animal_Prep -> AD_Induction; AD_Induction -> Treatment; Treatment -> Behavioral_Tests; Behavioral_Tests -> Tissue_Collection; Tissue_Collection -> Analysis; }

Caption: Experimental workflow for in vivo evaluation of Omberacetam.

Conclusion

Omberacetam is a promising nootropic and neuroprotective agent with a complex mechanism of action. Its ability to modulate key neurotransmitter systems, enhance neurotrophin expression, and protect against neuronal damage makes it a valuable subject for further research in the context of cognitive disorders and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis, efficacy, and underlying mechanisms of Omberacetam. Further studies are warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.

References

Pharmacokinetic Profile of Omberacetam in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of Omberacetam in various animal models, with a focus on its rapid metabolism into the active compound, cycloprolyl-glycine (CPG).

Pharmacokinetic Data Summary

Omberacetam is extensively and rapidly metabolized in animal models, primarily into its active metabolite, cycloprolyl-glycine (CPG). The pharmacokinetic parameters of Omberacetam and CPG have been characterized, particularly in rats, following different routes of administration.

Table 1: Pharmacokinetic Parameters of Omberacetam in Rats

ParameterIntravenous (IV)Oral (P.O.)
Dose 0.5 mg/kg5 mg/kg
Cmax (ng/mL) Not ReportedNot Reported
Tmax (h) Not ReportedNot Reported
Half-life (t½) ~6.5 minutes[1]Not Reported
Bioavailability (%) -Low[2]
Brain Penetration Yes[1]Yes

Table 2: Pharmacokinetic Parameters of Cycloprolyl-glycine (CPG) in Rats

ParameterFollowing Omberacetam Administration (P.O.)
Dose of Omberacetam 5 mg/kg
Cmax (ng/g tissue) Brain: ~2.8 nmol/g[3]
Tmax (h) Brain: 1 hour[4]
Half-life (t½) Longer than Omberacetam
Brain Penetration Readily crosses the blood-brain barrier[5]

Note: Specific quantitative values for all parameters are not consistently reported across the literature. The tables summarize the available information.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of Omberacetam in animal models.

Animal Models
  • Species: Wistar and Sprague-Dawley rats are the most commonly used animal models for pharmacokinetic studies of Omberacetam.[2][6][7]

  • Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.

Administration Routes

1. Oral Administration (Gavage)

  • Objective: To assess the oral bioavailability and metabolism of Omberacetam.

  • Procedure:

    • Omberacetam is typically dissolved in a suitable vehicle, such as a 10% sucrose solution.

    • Rats are fasted overnight prior to administration to ensure gastric emptying.

    • A specific volume of the drug solution, calculated based on the animal's body weight (e.g., 5 mg/kg), is administered directly into the stomach using a gavage needle.[8][9][10]

    • The length of the gavage tube is pre-measured to extend from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[8][9][11]

2. Intravenous Administration

  • Objective: To determine the absolute bioavailability and clearance of Omberacetam.

  • Procedure:

    • Omberacetam is dissolved in a sterile vehicle suitable for injection, such as saline.

    • The solution is administered as a bolus injection or a continuous infusion into a cannulated vein, commonly the tail vein or jugular vein.[12]

    • For serial blood sampling, a catheter may be implanted in the jugular vein.[12]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein puncture or from an implanted catheter. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated from blood cells by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

  • Brain Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer. The homogenate is then processed to extract the analytes.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Omberacetam and its metabolite, CPG, in biological matrices.[12][13][14][15]

  • Sample Preparation:

    • Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as trichloroacetic acid (5%) or a cold organic solvent (e.g., acetonitrile) is added to the plasma or brain homogenate samples.[12][15]

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further cleanup of the sample may be performed to remove other interfering substances and concentrate the analytes.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of Omberacetam and CPG.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typically employed.[12][15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analytes and an internal standard.[12][15]

Signaling Pathways and Mechanism of Action

The cognitive-enhancing and neuroprotective effects of Omberacetam are believed to be mediated by its active metabolite, cycloprolyl-glycine (CPG). CPG has been shown to modulate key signaling pathways involved in synaptic plasticity and neuronal survival.

Omberacetam Metabolism and CPG Formation

The metabolic conversion of Omberacetam to its active metabolite, CPG, is a critical first step in its mechanism of action.

Omberacetam Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) Metabolism Esterase Hydrolysis (in Liver and Plasma) Omberacetam->Metabolism CPG Cycloprolyl-glycine (CPG) (Active Metabolite) Metabolism->CPG

Metabolic Conversion of Omberacetam to CPG
CPG-Mediated Signaling Cascade

CPG is known to be a positive modulator of AMPA receptors and to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates TrkB receptors. This cascade is crucial for synaptic plasticity.

cluster_membrane Postsynaptic Membrane AMPAR AMPA Receptor BDNF BDNF (Brain-Derived Neurotrophic Factor) AMPAR->BDNF Stimulates Release TrkB TrkB Receptor Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkB->Signaling CPG Cycloprolyl-glycine (CPG) CPG->AMPAR Positive Modulation BDNF->TrkB Binds and Activates Plasticity Enhanced Synaptic Plasticity (LTP, Learning & Memory) Signaling->Plasticity

CPG's Influence on Synaptic Plasticity Pathways
Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for investigating the pharmacokinetic profile of Omberacetam in an animal model is outlined below.

start Start admin Drug Administration (Oral or IV) start->admin sampling Serial Blood & Brain Tissue Sampling admin->sampling prep Sample Preparation (Protein Precipitation, Extraction) sampling->prep analysis LC-MS/MS Analysis prep->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data end End data->end

Pharmacokinetic Study Experimental Workflow

Conclusion

The pharmacokinetic profile of Omberacetam in animal models is characterized by its rapid conversion to the active metabolite, cycloprolyl-glycine. CPG exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, and modulates key signaling pathways associated with neuroprotection and cognitive enhancement. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic studies to further elucidate the ADME properties of Omberacetam and its metabolites, which is essential for its translation to clinical applications. Further research is warranted to obtain more comprehensive quantitative pharmacokinetic data across different species and to fully delineate the downstream effects of its signaling pathways.

References

The Neuropharmacological Landscape of Omberacetam and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), widely known as Noopept, is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. This technical guide provides an in-depth exploration of the pharmacodynamics of omberacetam and its key metabolites. A central focus is the elucidation of its complex mechanism of action, which extends beyond a singular molecular target. This document summarizes the current understanding of its interaction with glutamatergic and neurotrophic systems, details the experimental methodologies used to characterize these interactions, and presents available quantitative data to support these findings. The signaling pathways influenced by omberacetam and its primary active metabolite, cycloprolylglycine, are also visualized to provide a clear conceptual framework for its neuropharmacological effects.

Introduction

Omberacetam is a dipeptide analog of the prototypical nootropic, piracetam, though it exhibits a distinct pharmacological profile and significantly higher potency.[1] Developed in Russia, it is prescribed for a variety of cognitive disorders.[2] Structurally, omberacetam is not a true racetam as it lacks the characteristic 2-oxo-pyrrolidine nucleus.[1] A critical aspect of its pharmacology is its role as a prodrug, with its in vivo biotransformation yielding active metabolites that are largely responsible for its therapeutic effects.[2] This guide will dissect the pharmacodynamic properties of both the parent compound and its principal metabolites.

Metabolism of Omberacetam

Following administration, omberacetam is metabolized into several compounds, with cycloprolylglycine (CPG) being the most significant in terms of pharmacological activity. Other identified metabolites include phenylacetic acid and prolylglycine. The enzymatic pathways governing these metabolic conversions, including the potential role of cytochrome P450 (CYP) enzymes, are not yet fully elucidated.[3][4][5][6]

Table 1: Known Metabolites of Omberacetam

PrecursorMetabolitePutative Pharmacological Role
OmberacetamCycloprolylglycine (CPG)Primary active metabolite; positive allosteric modulator of AMPA receptors; activates TrkB receptors.
OmberacetamPhenylacetic AcidContribution to pharmacological effects is not well-defined.
OmberacetamProlylglycineContribution to pharmacological effects is not well-defined.

Core Pharmacodynamic Mechanisms

The pharmacodynamic effects of omberacetam are multifaceted and are primarily attributed to its active metabolite, cycloprolylglycine. The key mechanisms of action revolve around the modulation of the glutamatergic and neurotrophic systems.

Glutamatergic System Modulation

The primary mechanism of action of cycloprolylglycine is its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9][10] This modulation enhances the response of AMPA receptors to glutamate, facilitating excitatory neurotransmission.

Neurotrophic Factor Signaling

A significant downstream effect of AMPA receptor modulation by cycloprolylglycine is the potentiation of neurotrophic factor signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF). The neuroprotective and anxiolytic effects of CPG have been shown to be dependent on the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[9][10]

Cholinergic System Interaction

While often associated with cholinergic enhancement, direct and detailed experimental evidence for omberacetam's interaction with the cholinergic system is less established in readily available literature. It is hypothesized that the cognitive-enhancing effects may be, in part, due to an indirect modulation of acetylcholine levels or receptor function, potentially downstream of its primary glutamatergic and neurotrophic actions.

HIF-1α Activation

Some studies suggest that the pharmacological properties of omberacetam may also be derived from its action as an activator of Hypoxia-inducible factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been implicated in neuroprotection.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinities and functional potencies of omberacetam and its metabolites are limited in publicly accessible literature. The following table summarizes the available data.

Table 2: Quantitative Data for Omberacetam and Metabolites

CompoundTargetAssay TypeValueSpeciesReference
CycloprolylglycineAMPA ReceptorTransmembrane Current Enhancement10⁻⁶ MRat[8]

Note: Further quantitative data, such as Ki and IC50 values from comprehensive receptor binding assays, are not consistently reported in the reviewed literature.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by omberacetam's primary active metabolite, cycloprolylglycine.

BDNF_TrkB_Signaling_Pathway CPG Cycloprolylglycine AMPAR AMPA Receptor CPG->AMPAR + BDNF BDNF (Increased Expression/Secretion) AMPAR->BDNF Stimulates TrkB TrkB Receptor BDNF->TrkB Activates PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K RAS Ras TrkB->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF CREB CREB (Transcription Factor) AKT->CREB Phosphorylates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Promotes

Figure 1: CPG-Mediated BDNF/TrkB Signaling Pathway

HIF1a_Signaling_Pathway Omberacetam Omberacetam HIF1a_active HIF-1α (Active/Stabilized) Omberacetam->HIF1a_active Potentially Promotes Stabilization HIF1a_inactive HIF-1α (Inactive) HIF1a_inactive->HIF1a_active Cellular Stress (e.g., Hypoxia) HIF1_complex HIF-1 Complex HIF1a_active->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Initiates

Figure 2: Hypothesized Omberacetam-Influenced HIF-1α Signaling Pathway

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of omberacetam's pharmacodynamics.

General Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Assays Omberacetam_Admin Omberacetam Administration (Animal Model) Tissue_Collection Brain Tissue Homogenization Omberacetam_Admin->Tissue_Collection Metabolite_Quant Metabolite Quantification (LC-MS/MS) Tissue_Collection->Metabolite_Quant Compound_Treatment Treatment with Omberacetam/Metabolites Metabolite_Quant->Compound_Treatment Inform In Vitro Concentrations Cell_Culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) Cell_Culture->Compound_Treatment Receptor_Binding Receptor Binding Assay Compound_Treatment->Receptor_Binding Signaling_Assay Downstream Signaling Analysis (Western Blot) Compound_Treatment->Signaling_Assay Neurotransmitter_Assay Neurotransmitter Release Assay (HPLC/ELISA) Compound_Treatment->Neurotransmitter_Assay

Figure 3: General Experimental Workflow for Omberacetam Pharmacodynamics
Receptor Binding Assays

  • Objective: To determine the binding affinity of omberacetam and its metabolites to specific receptors (e.g., AMPA, TrkB).

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from appropriate animal models or use cell lines expressing the target receptor. Isolate cell membranes through centrifugation.

    • Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of the test compound (omberacetam or its metabolites).

    • Separation and Detection: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

TrkB Receptor Phosphorylation Assay
  • Objective: To assess the activation of the TrkB receptor by omberacetam or its metabolites.

  • Methodology:

    • Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and treat with various concentrations of the test compound for a specified time.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB). Subsequently, probe with a primary antibody for total TrkB as a loading control. Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensity to determine the ratio of p-TrkB to total TrkB.

BDNF Level Measurement
  • Objective: To quantify the effect of omberacetam or its metabolites on BDNF protein levels.

  • Methodology (ELISA):

    • Sample Preparation: Use conditioned media from treated neuronal cell cultures or brain tissue homogenates.

    • Assay Performance: Utilize a commercial BDNF ELISA kit. Add samples and standards to a microplate pre-coated with a BDNF capture antibody.

    • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution to produce a colorimetric signal.

    • Quantification: Measure the absorbance at the appropriate wavelength and calculate BDNF concentration based on the standard curve.

Acetylcholine Release Assay
  • Objective: To measure the effect of omberacetam or its metabolites on acetylcholine release from neuronal cells.

  • Methodology:

    • Cell Culture and Treatment: Use a cholinergic cell line (e.g., LA-N-2) or primary neuronal cultures. Treat with the test compound.[11][12][13]

    • Sample Collection: Collect the extracellular medium.[11][12][13]

    • Quantification: Measure acetylcholine concentration in the medium using a commercially available colorimetric or fluorometric assay kit or by HPLC with electrochemical detection.[11][12][13]

Conclusion

The pharmacodynamics of omberacetam are complex and primarily driven by its active metabolite, cycloprolylglycine. The core mechanism involves the positive allosteric modulation of AMPA receptors, which in turn enhances BDNF signaling via TrkB receptor activation. This cascade of events likely underlies the observed nootropic and neuroprotective effects. Further research is warranted to fully elucidate the metabolic pathways of omberacetam, quantify the binding affinities of its metabolites to various receptors, and clarify its precise role in modulating the cholinergic system. The experimental frameworks provided in this guide offer a basis for future investigations into this intriguing neuropharmacological agent.

References

An In-depth Technical Guide to GVS-111 (Omberacetam): Discovery, History, and Core Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core experimental data of GVS-111, more commonly known as Omberacetam or Noopept. Synthesized in 1996 at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, GVS-111 is a dipeptide analogue of the archetypal nootropic, piracetam. This document collates key findings on its synthesis, mechanism of action, and quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for behavioral and electrophysiological assays are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of key signaling pathways and experimental workflows to aid in the understanding of its complex pharmacological profile.

Discovery and History

GVS-111 was first synthesized in Russia in 1996 by a team of researchers led by T. A. Gudasheva at the Zakusov Institute of Pharmacology.[1][2] The development of GVS-111 was predicated on the hypothesis of creating a peptide-based analogue of piracetam, with the goal of enhancing its pharmacological properties. The molecular structure of GVS-111, N-phenylacetyl-L-prolylglycine ethyl ester, was designed based on the endogenous neuropeptide cycloprolylglycine.[3]

Initial studies revealed that GVS-111 exhibited nootropic and neuroprotective effects at doses significantly lower than piracetam, reportedly up to 1000 times more potent.[4] It is prescribed in Russia and other Eastern European countries for the treatment of cognitive impairment of traumatic and vascular origins.[5][6]

Synthesis

The synthesis of GVS-111 (N-phenylacetyl-L-prolylglycine ethyl ester) is a multi-step process. A common synthetic route is outlined below:

Experimental Protocol: Synthesis of GVS-111

Step 1: Synthesis of N-phenylacetyl-L-proline

  • L-proline is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath.

  • An aqueous solution of a base, for example, potassium carbonate (K2CO3), is added to the mixture.

  • Phenylacetyl chloride is then added dropwise to the stirred reaction mixture, maintaining the temperature at 0-5°C.

  • The reaction is stirred for several hours at room temperature to ensure completion.

  • After the reaction, the organic layer is separated, and the aqueous layer is acidified with an acid like hydrochloric acid (HCl).

  • The resulting precipitate, N-phenylacetyl-L-proline, is then filtered, washed, and dried.

Step 2: Esterification with Glycine Ethyl Ester

  • N-phenylacetyl-L-proline is dissolved in a solvent such as dichloromethane.

  • A coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) are added to the solution.

  • Glycine ethyl ester hydrochloride, neutralized with a base like triethylamine (TEA), is then added to the reaction mixture.

  • The reaction is stirred at room temperature for an extended period, often overnight.

  • The resulting mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is then washed sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The final product, N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111), is purified by recrystallization or column chromatography.

Mechanism of Action

GVS-111 exerts its effects through a multi-faceted mechanism of action. It is a prodrug that is rapidly metabolized to cycloprolylglycine (CPG), which is believed to be a key active metabolite.[3][7] The proposed mechanisms include:

  • Cholinergic System Modulation: GVS-111 has been shown to enhance cholinergic signaling, which is crucial for cognitive processes.[2]

  • Neurotrophin Upregulation: It increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, proteins vital for neuronal survival, growth, and synaptic plasticity.[2][4]

  • Neuroprotection: GVS-111 exhibits significant neuroprotective properties against various insults, including glutamate-induced excitotoxicity and oxidative stress.[8][9]

  • Modulation of Ion Channels: Studies have shown that GVS-111 can modulate the activity of voltage-gated calcium and potassium channels in neurons.[10]

  • HIF-1 Signaling Pathway: Research suggests that GVS-111 interacts with the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which may contribute to its neuroprotective effects.[11]

Signaling Pathways

The neurotrophic effects of GVS-111 are largely attributed to its ability to increase the expression of BDNF and NGF. These neurotrophins activate downstream signaling cascades that promote neuronal survival and synaptic plasticity.

BDNF_NGF_Signaling cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes GVS-111 GVS-111 BDNF/NGF Synthesis BDNF/NGF Synthesis GVS-111->BDNF/NGF Synthesis TrkB/TrkA Receptors TrkB/TrkA Receptors BDNF/NGF Synthesis->TrkB/TrkA Receptors Binds to PI3K/Akt Pathway PI3K/Akt Pathway TrkB/TrkA Receptors->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB/TrkA Receptors->MAPK/ERK Pathway PLCγ Pathway PLCγ Pathway TrkB/TrkA Receptors->PLCγ Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Gene Expression Gene Expression MAPK/ERK Pathway->Gene Expression Synaptic Plasticity Synaptic Plasticity PLCγ Pathway->Synaptic Plasticity

Caption: BDNF and NGF signaling pathways activated by GVS-111.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GVS-111 in various studies.

Table 1: Pharmacokinetic Parameters

ParameterSpeciesValueReference
Half-lifeRodents~5-10 minutes[2]
Half-lifeHumans5-10 minutes (estimated)[1][12]
BioavailabilityN/AOrally active[13][14]
MetabolismRodentsRapidly metabolized to cycloprolylglycine[3][7]

Table 2: In Vitro Efficacy and Potency

ParameterAssayValueReference
IC50 (Neuroprotection)H₂O₂-induced damage in human cortical neurons1.21 ± 0.07 µM[15]
Effect on Ion ChannelsInhibition of ICa in Helix pomatia neurons39 ± 14% at 2 µM[10]
Effect on Ion ChannelsInhibition of IK(V) in Helix pomatia neurons49 ± 18% at 1 µM[10]
Effect on Ion ChannelsInhibition of IK(Ca) in Helix pomatia neurons69 ± 24% at 0.1 µM[10]
IC50 (AMPA Receptor Binding)Competition with [G-3H]Ro 48-858780 ± 5.6 µM[16]

Table 3: In Vivo Efficacy (Rodent Models)

EffectModelEffective Dose RangeReference
Antiamnesic EffectElectroshock-induced amnesia0.5 mg/kg and 10 mg/kg (oral, bimodal)[3]
Mnemotropic EffectsPassive avoidance0.1 - 1.0 mg/kg (i.p.)[14]
Anti-inflammatory EffectAdjuvant arthritis0.5 mg/kg (i.m.) or 5 mg/kg (p.o.)[16]

Table 4: Toxicity Data

ParameterSpeciesValueReference
LD50Mice5000 mg/kg (i.p.)[14]

Key Experimental Protocols

Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Experimental Protocol: Passive Avoidance

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Retention Trial: After a specified time interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

  • Drug Administration: GVS-111 or vehicle is typically administered at a specific time before the acquisition or retention trial to assess its effects on learning and memory consolidation or retrieval, respectively.

Passive_Avoidance_Workflow Start Start Drug_Administration Administer GVS-111 or Vehicle Start->Drug_Administration Acquisition_Trial Acquisition Trial (Place rodent in light box, foot shock in dark box) Retention_Trial Retention Trial (24h later) (Measure latency to enter dark box) Acquisition_Trial->Retention_Trial Drug_Administration->Acquisition_Trial Data_Analysis Analyze Latency Data Retention_Trial->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the passive avoidance task.

Morris Water Maze

This task assesses hippocampal-dependent spatial learning and memory.

Experimental Protocol: Morris Water Maze

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: GVS-111 or vehicle is administered before the daily training sessions to evaluate its effect on spatial learning and memory formation.

Electrophysiological Recording

This technique is used to study the effects of GVS-111 on neuronal electrical properties.

Experimental Protocol: Two-Microelectrode Voltage-Clamp

  • Preparation: Isolated neurons (e.g., from the snail Helix pomatia) are prepared and placed in a recording chamber with an appropriate physiological saline solution.

  • Electrode Placement: Two microelectrodes are inserted into a single neuron. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: The membrane potential is held (clamped) at a specific level by the feedback amplifier.

  • Stimulation and Recording: The neuron is stimulated with voltage steps to activate voltage-gated ion channels. The resulting currents flowing across the membrane are recorded.

  • Drug Application: GVS-111 is added to the bath solution, and the changes in the recorded currents are measured to determine its effect on specific ion channels.

Conclusion

GVS-111 (Omberacetam) is a novel dipeptide nootropic with a complex and multifaceted mechanism of action. Its discovery and development represent a significant advancement in the field of cognitive enhancers. The preclinical and initial clinical data suggest a promising therapeutic potential for cognitive disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the critical information on its history, synthesis, and pharmacological profile, and offering detailed experimental methodologies to guide future research and development efforts. Further investigation, particularly in the realm of human pharmacokinetics and receptor binding affinities, is warranted to fully elucidate its therapeutic potential.

References

Omberacetam's In Vitro Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular and Molecular Mechanisms Underlying the Neuroprotective Effects of Omberacetam (Noopept) in Preclinical In Vitro Models.

Introduction

Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] Developed in Russia in the mid-1990s, it is structurally related to the racetam class of drugs.[2] Extensive in vitro research has been conducted to elucidate the mechanisms by which Omberacetam confers protection to neurons against various insults. This technical guide synthesizes the available preclinical data, focusing on the quantitative effects, experimental methodologies, and implicated signaling pathways of Omberacetam's neuroprotective actions in vitro.

Core Neuroprotective Mechanisms

In vitro studies have demonstrated that Omberacetam exerts its neuroprotective effects through a multi-faceted approach, including the attenuation of apoptosis, reduction of oxidative stress, and mitigation of glutamate-induced excitotoxicity.[3][4] A significant body of research points to its efficacy in models of Alzheimer's disease, particularly in counteracting the neurotoxic effects of amyloid-beta (Aβ) peptides.[4][5]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of Omberacetam.

Table 1: Effect of Omberacetam on Cell Viability and Apoptosis in Aβ₂₅₋₃₅-Treated PC12 Cells

ParameterConditionOmberacetam ConcentrationResultReference
Cell Viability (MTT Assay) Aβ₂₅₋₃₅ (5 µM) for 24h10 µM (72h pretreatment)Increased viability to 230 ± 60.45% compared to Aβ₂₅₋₃₅ alone (32 ± 17.35%)[4]
Early Apoptosis (Annexin V-FITC/PI) Aβ₂₅₋₃₅10 µM (72h pretreatment)Significantly reduced the percentage of early apoptotic cells[4][6]
Late Apoptosis (Annexin V-FITC/PI) Aβ₂₅₋₃₅10 µM (72h pretreatment)Significantly reduced the percentage of late apoptotic cells[4][6]

Table 2: Effect of Omberacetam on Oxidative Stress and Mitochondrial Function in Aβ₂₅₋₃₅-Treated PC12 Cells

ParameterConditionOmberacetam ConcentrationResultReference
Intracellular Reactive Oxygen Species (ROS) Aβ₂₅₋₃₅ (5 µM) for 24h10 µM (72h pretreatment)Reduced the levels of intracellular ROS[1][4]
Intracellular Calcium (Ca²⁺) Levels Aβ₂₅₋₃₅ (5 µM) for 24h10 µM (72h pretreatment)Reduced the levels of intracellular calcium[1][4]
Mitochondrial Membrane Potential (MMP) Aβ₂₅₋₃₅ (5 µM) for 24h10 µM (72h pretreatment)Protected against Aβ₂₅₋₃₅-induced reduction in MMP (p = 0.0023)[4]

Table 3: Effect of Omberacetam on Tau Hyperphosphorylation in Aβ₂₅₋₃₅-Treated PC12 Cells

ParameterConditionOmberacetam ConcentrationResultReference
Tau Hyperphosphorylation (Ser396) Aβ₂₅₋₃₅ (5 µM) for 24h10 µM (72h pretreatment)Significantly attenuated tau hyperphosphorylation at Ser396[1][4]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature on Omberacetam's neuroprotective effects.

Cell Culture and Treatment
  • Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model.[4][5]

  • Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is DMEM supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin.[4][5]

  • Neuronal Differentiation (for specific assays): To induce a neuronal phenotype, PC12 cells can be differentiated by adding Nerve Growth Factor (NGF) at a concentration of 50 ng/ml to DMEM with 1% FBS for 5 days.[4]

  • Omberacetam Pretreatment: Differentiated PC12 cells are pretreated with Omberacetam (e.g., 10 µM) for a specified period (e.g., 72 hours) before the introduction of a neurotoxic agent.[4][5]

  • Induction of Neurotoxicity:

    • Amyloid-beta Toxicity: Aβ₂₅₋₃₅ peptide is added to the culture medium at a final concentration of 5 µM for 24 hours to induce cytotoxicity.[4][5]

    • Glutamate Excitotoxicity: Neuronal cultures are exposed to neurotoxic concentrations of glutamic acid.[7]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • Cells are incubated for a specified time (e.g., 3-4 hours) at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Procedure:

    • Cells are harvested by trypsinization and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.[4][5]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cells are incubated with DCFH-DA at a specific concentration (e.g., 10 µM) for a designated time (e.g., 30 minutes) at 37°C.

    • The cells are then washed to remove excess probe.

    • The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.

    • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Measurement of Intracellular Calcium (Ca²⁺)
  • Principle: A fluorescent Ca²⁺ indicator, such as Fura-2 AM, is used to measure intracellular calcium concentrations. Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to the active form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free Ca²⁺.

  • Procedure:

    • Cells are loaded with Fura-2 AM for a specific duration.

    • The cells are washed to remove the extracellular dye.

    • The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring the emission at a single wavelength (e.g., 510 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.

Assessment of Mitochondrial Membrane Potential (MMP)
  • Principle: The lipophilic cationic fluorescent dye JC-1 is used to assess MMP. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.

  • Procedure:

    • Cells are incubated with JC-1 dye for a specified time.

    • The cells are washed to remove the excess dye.

    • The fluorescence is observed using a fluorescence microscope, and the ratio of red to green fluorescence is quantified. A decrease in this ratio indicates a loss of MMP.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Omberacetam are mediated through the modulation of several key intracellular signaling pathways.

Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of Omberacetam in vitro.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture PC12 Cell Culture differentiation Neuronal Differentiation (NGF) cell_culture->differentiation omberacetam_pre Omberacetam Pretreatment differentiation->omberacetam_pre toxin Neurotoxin Exposure (e.g., Aβ25-35, Glutamate) omberacetam_pre->toxin viability Cell Viability (MTT) toxin->viability apoptosis Apoptosis (Annexin V/PI) toxin->apoptosis ros ROS Measurement toxin->ros calcium Calcium Imaging toxin->calcium mmp Mitochondrial Membrane Potential (JC-1) toxin->mmp western_blot Western Blot (Signaling Proteins) toxin->western_blot quantification Quantification & Statistical Analysis viability->quantification apoptosis->quantification ros->quantification calcium->quantification mmp->quantification western_blot->quantification

Caption: Experimental workflow for in vitro neuroprotection studies.

Omberacetam's Neuroprotective Signaling Cascade

Omberacetam's neuroprotective effects are initiated by its ability to counteract the initial insults of neurotoxins, leading to the modulation of downstream signaling pathways that promote cell survival.

G cluster_insult Neurotoxic Insult cluster_omberacetam Intervention cluster_cellular_stress Cellular Stress Response cluster_downstream Downstream Effects cluster_outcome Outcome Abeta Amyloid-beta (Aβ) ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS Ca_influx ↑ Intracellular Ca²⁺ Abeta->Ca_influx Glutamate Glutamate Glutamate->ROS Glutamate->Ca_influx Omberacetam Omberacetam Omberacetam->ROS Omberacetam->Ca_influx Mito_dys Mitochondrial Dysfunction Omberacetam->Mito_dys Tau ↑ Tau Hyperphosphorylation Omberacetam->Tau Apoptosis ↑ Apoptosis Omberacetam->Apoptosis Survival Neuronal Survival Omberacetam->Survival ROS->Mito_dys Ca_influx->Mito_dys Mito_dys->Tau Mito_dys->Apoptosis Death Neuronal Death Apoptosis->Death

References

Preclinical Toxicological Profile of Omberacetam: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical toxicological data on Omberacetam (Noopept). It is intended for informational purposes for researchers, scientists, and drug development professionals. This is not a comprehensive safety assessment, and further investigation is required for a complete toxicological profile.

Executive Summary

Omberacetam, a synthetic dipeptide with nootropic and neuroprotective properties, has been evaluated in a limited number of publicly accessible preclinical toxicology studies. The available data suggests a generally low order of acute toxicity and a lack of genotoxic potential. However, comprehensive data on sub-chronic, chronic, reproductive, and developmental toxicity remains largely unavailable in the public domain. This guide provides a structured overview of the existing data, detailed experimental protocols where available, and visualizations of key experimental workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration.

Data Presentation
SpeciesRoute of AdministrationVehicleDose Levels (mg/kg)LD50 (mg/kg)Observed Clinical SignsReference
White outbred male miceIntravenousNot Specified112.5, 337.5, 562.5> 562.5No changes in behavior or functional state observed. Normal coat, skin, food, and water intake. No mortality.
Experimental Protocols

Study Reference:

  • Test System: 36 white outbred male mice, weighing 19-21g, quarantined for 14 days.

  • Administration: A single dose was administered into the tail vein.

  • Dose Groups:

    • Group 1: 112.5 mg/kg (n=6)

    • Group 2: 337.5 mg/kg (n=6)

    • Group 3: 562.5 mg/kg (n=6)

  • Observation Period: Not explicitly stated, but observations were made on the day of administration and the subsequent period.

  • Endpoints:

    • Mortality

    • Behavioral changes

    • Functional state

    • Condition of coat and skin

    • Food and water consumption

    • Pathological changes in behavior and physiological parameters

Experimental Workflow

acute_toxicity_workflow start Start: Acclimatization of Mice (14 days) grouping Divide into 3 Dose Groups (n=6 each) - 112.5 mg/kg - 337.5 mg/kg - 562.5 mg/kg start->grouping dosing Single Intravenous Administration observation Observation Period dosing->observation grouping->dosing endpoints Monitor Endpoints: - Mortality - Clinical Signs - Body Weight - Food/Water Intake observation->endpoints data_analysis Data Analysis and LD50 Determination endpoints->data_analysis genotoxicity_workflow start Start: Omberacetam in_vivo In Vivo Genotoxicity Studies start->in_vivo comet DNA Comet Assay (Detects DNA strand breaks) in_vivo->comet micronucleus Micronucleus Test (Detects chromosomal damage) in_vivo->micronucleus chromosomal Chromosomal Aberration Test (Detects structural chromosome changes) in_vivo->chromosomal result Result: No Genotoxic Effects Observed comet->result micronucleus->result chromosomal->result mechanism_pathway omberacetam Omberacetam (High Dose) ampa_nmda AMPA/NMDA Receptor Modulation omberacetam->ampa_nmda acetylcholine Acetylcholine System Modulation omberacetam->acetylcholine excitotoxicity Potential for Excitotoxicity ampa_nmda->excitotoxicity cholinergic_effects Potential for Adverse Cholinergic Effects acetylcholine->cholinergic_effects

A Technical Guide to the Metabolic Stability and Degradation of Omberacetam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam (N-phenylacetyl-l-prolylglycine ethyl ester), also known as Noopept, is a synthetic nootropic agent with reported neuroprotective and cognitive-enhancing properties.[1][2] As with any drug candidate, a thorough understanding of its metabolic fate and degradation profile is critical for successful preclinical and clinical development. This technical guide provides a comprehensive overview of the experimental methodologies required to assess the metabolic stability and degradation pathways of Omberacetam. While specific experimental data on Omberacetam's metabolic stability is limited in publicly available literature, this document outlines the established in vitro assays and forced degradation studies that are fundamental to characterizing its pharmacokinetic and stability profiles.

Omberacetam is reported to be a prodrug of the endogenous dipeptide, cycloprolylglycine.[1] However, a complete picture of its biotransformation, including the enzymes involved and the formation of other potential metabolites, is necessary to predict its in vivo behavior, potential drug-drug interactions, and overall safety profile.

Metabolic Stability Assessment

The metabolic stability of a compound provides an estimate of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[3][4] This is a key determinant of a drug's half-life and oral bioavailability. The following in vitro systems are industry-standard for evaluating metabolic stability.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM Omberacetam in DMSO.

    • Liver Microsomes: Pooled human, rat, or mouse liver microsomes, stored at -80°C.

    • Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Cofactor Solution: NADPH-regenerating system (e.g., 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer).[6]

    • Internal Standard (IS): A structurally similar compound not expected to be formed as a metabolite.

    • Termination Solution: Acetonitrile containing the internal standard.

  • Incubation Procedure:

    • Pre-warm the incubation buffer and liver microsomes (final concentration 0.5 mg/mL) at 37°C.[7]

    • Add Omberacetam to the microsome-buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[8]

    • Incubate the mixture at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately terminate the reaction by adding the aliquot to the cold termination solution.[7]

    • Include negative controls (without cofactor) to assess non-enzymatic degradation.[6]

    • Include a positive control (a compound with known metabolic instability, e.g., verapamil) to ensure the metabolic competency of the microsomes.

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Omberacetam.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Omberacetam remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Hypothetical Data Presentation:

ParameterHuman Liver MicrosomesRat Liver Microsomes
t½ (min) 45.2 ± 5.128.9 ± 3.7
CLint (µL/min/mg protein) 15.3 ± 1.824.0 ± 2.9
Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolic pathways.[9][10]

Experimental Protocol:

  • Preparation of Reagents:

    • Similar to the microsomal assay, with the substitution of liver S9 fraction for microsomes.

    • Cofactor Mix: A cocktail of cofactors is used to support both Phase I and Phase II reactions (e.g., NADPH, UDPGA, PAPS, GSH).[10]

  • Incubation Procedure:

    • Pre-incubate the S9 fraction (final concentration 1-2 mg/mL) with Omberacetam (final concentration 1-3 µM) for 5 minutes at 37°C.[10][11]

    • Initiate the reaction by adding the comprehensive cofactor mix.

    • Collect and terminate samples at various time points (e.g., 0, 15, 30, 60 minutes).[11]

    • Include controls without cofactors to distinguish between Phase I/II and other enzymatic degradation.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures as described for the microsomal stability assay.

Hypothetical Data Presentation:

ParameterHuman Liver S9 (+ Cofactors)Rat Liver S9 (+ Cofactors)
t½ (min) 35.8 ± 4.221.5 ± 2.5
CLint (µL/min/mg protein) 19.4 ± 2.332.2 ± 3.8
Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant in vitro model that accounts for cellular uptake and both Phase I and II metabolism.[12][13]

Experimental Protocol:

  • Preparation of Reagents:

    • Cryopreserved hepatocytes (human, rat, etc.).

    • Hepatocyte incubation medium (e.g., Williams Medium E).[14]

    • Omberacetam stock solution.

  • Incubation Procedure:

    • Thaw and prepare a suspension of viable hepatocytes.

    • Incubate the hepatocyte suspension (e.g., 0.5 x 10⁶ viable cells/mL) with Omberacetam (final concentration 1 µM) at 37°C in a shaking water bath or on an orbital shaker.[14][15]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]

    • Terminate the reaction by adding the aliquots to a cold termination solution (e.g., acetonitrile).[13]

  • Sample Analysis and Data Analysis:

    • Process and analyze samples via LC-MS/MS.

    • Calculate t½ and CLint. The intrinsic clearance is typically expressed per million cells.

      • CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL)

Hypothetical Data Presentation:

ParameterHuman HepatocytesRat Hepatocytes
t½ (min) 65.1 ± 7.842.3 ± 5.0
CLint (µL/min/10⁶ cells) 10.6 ± 1.316.4 ± 1.9

Degradation Profile: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[16][17]

Experimental Protocol:

  • Preparation of Samples:

    • Prepare solutions of Omberacetam (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid Omberacetam and a solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of Omberacetam to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., with UV or MS detection) to separate the parent drug from any degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound.[18]

  • Data Presentation:

    • Summarize the percentage of Omberacetam degraded and the number of major degradation products formed under each condition.

Hypothetical Data Presentation:

Stress Condition% Degradation of OmberacetamNumber of Major Degradants
0.1 M HCl, 60°C 12.5%2
0.1 M NaOH, 60°C 18.2%3
3% H₂O₂, RT 8.9%1
70°C (Solution) 5.5%1
Photolytic 15.8%2

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of Omberacetam

Based on its chemical structure (N-phenylacetyl-l-prolylglycine ethyl ester), Omberacetam is susceptible to several metabolic reactions, primarily hydrolysis.

Omberacetam Omberacetam (N-phenylacetyl-l-prolylglycine ethyl ester) Metabolite1 N-phenylacetyl-l-prolylglycine Omberacetam->Metabolite1 Esterase (Phase I) Metabolite2 Cycloprolylglycine (Reported Active Metabolite) Metabolite1->Metabolite2 Intramolecular Cyclization Metabolite3 Further Hydrolysis Products (e.g., Phenylacetic acid, Proline, Glycine) Metabolite1->Metabolite3 Amidases (Phase I)

Caption: Proposed primary metabolic pathway of Omberacetam.

Experimental Workflow for Metabolic Stability Assays

This diagram illustrates the general workflow for the in vitro metabolic stability assays described.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Omberacetam Prepare Omberacetam Stock Solution Incubate Incubate Omberacetam with Test System and Cofactor(s) at 37°C Prep_Omberacetam->Incubate Prep_System Prepare Test System (Microsomes, S9, or Hepatocytes) Prep_System->Incubate Prep_Cofactors Prepare Cofactor(s) Prep_Cofactors->Incubate Sample Collect Samples at Multiple Time Points Incubate->Sample Terminate Terminate Reaction (e.g., with cold Acetonitrile) Sample->Terminate Process Process Samples (e.g., Centrifugation) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Logical Flow for Forced Degradation Studies

This diagram shows the decision-making process and steps involved in stress testing.

Start Omberacetam Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze via Stability-Indicating HPLC Method Stress->Analyze Degradation_Check Degradation Observed? Analyze->Degradation_Check Identify Identify & Characterize Degradation Products Degradation_Check->Identify Yes End Establish Degradation Profile & Intrinsic Stability Degradation_Check->End No Identify->End

Caption: Logical workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of Omberacetam's metabolic stability and degradation pathways. By employing standardized in vitro models such as liver microsomes, S9 fractions, and hepatocytes, researchers can determine key pharmacokinetic parameters like intrinsic clearance and metabolic half-life.[19] Furthermore, systematic forced degradation studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.[20] The data generated from these studies are indispensable for lead optimization, candidate selection, and the successful progression of Omberacetam through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for Omberacetam HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Omberacetam (also known as Noopept or GVS-111) in bulk drug substance using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established analytical principles for similar pharmaceutical compounds and are intended to serve as a comprehensive guide for quality control and research purposes.

Omberacetam, chemically N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic agent.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This application note describes the preparation of a standard solution of Omberacetam and a reversed-phase HPLC (RP-HPLC) method for its analysis.

Physicochemical Properties of Omberacetam

A summary of the key physicochemical properties of Omberacetam is presented in the table below. This information is essential for the development of a robust analytical method.

PropertyValueReference
Chemical NameN-phenylacetyl-L-prolylglycine ethyl ester[1]
Molecular FormulaC₁₇H₂₂N₂O₄
Molar Mass318.37 g/mol
SolubilitySoluble in DMSO (≥100 mg/mL), Ethanol, Methanol. Slightly soluble in water.[2][3]

Experimental Protocols

Preparation of Omberacetam Standard Stock Solution

This protocol describes the preparation of a 1000 µg/mL Omberacetam standard stock solution.

Materials and Equipment:

  • Omberacetam reference standard (purity ≥ 99.5%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Analytical balance (4-decimal place)

  • 100 mL volumetric flask (Class A)

  • Sonicator

  • Pipettes (calibrated)

Procedure:

  • Accurately weigh approximately 100 mg of the Omberacetam reference standard.

  • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (or a suitable solvent like methanol) to the flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the Omberacetam.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with the same solvent mixture.

  • Mix the solution thoroughly by inverting the flask several times.

This stock solution should be stored in a refrigerator at 2-8°C and protected from light.

Preparation of Working Standard Solutions and Calibration Curve

This protocol outlines the preparation of a series of working standard solutions for generating a calibration curve.

Procedure:

  • From the 1000 µg/mL stock solution, prepare a series of at least five working standard solutions by serial dilution with the mobile phase.

  • A suggested concentration range for the calibration curve is 10-100 µg/mL.

  • For example, to prepare a 50 µg/mL working standard, pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

HPLC Method for Omberacetam Analysis

The following HPLC method is a representative procedure based on methods developed for the related compound, piracetam, and is suitable for the analysis of Omberacetam.[4][5]

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time Approximately 10 minutes

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: ≤ 2.0 for the Omberacetam peak.

  • Theoretical Plates: ≥ 2000 for the Omberacetam peak.

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC analysis of Omberacetam.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
10Example Value
25Example Value
50Example Value
75Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: System and Method Precision

ParameterAcceptance Criteria
System Precision (%RSD) ≤ 2.0%
Method Precision (%RSD) ≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)% RecoveryAcceptance Criteria
LowExample Value98.0% - 102.0%
MediumExample Value98.0% - 102.0%
HighExample Value98.0% - 102.0%

Visualizations

Diagrams of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.

Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Accurately weigh ~100 mg Omberacetam Reference Standard transfer Transfer to 100 mL volumetric flask weigh->transfer dissolve Add ~70 mL of 50:50 ACN:Water transfer->dissolve sonicate Sonicate for 15 min dissolve->sonicate cool Cool to room temperature sonicate->cool dilute_stock Dilute to 100 mL mark cool->dilute_stock mix_stock Mix thoroughly dilute_stock->mix_stock stock 1000 µg/mL Stock Solution dilute_working Perform serial dilutions with mobile phase stock->dilute_working working_standards Working Standards (e.g., 10-100 µg/mL) dilute_working->working_standards

Caption: Workflow for Omberacetam Standard Solution Preparation.

HPLC_Analysis_Workflow prep_mobile_phase Prepare Mobile Phase (ACN:Buffer) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject_standards Inject Working Standards equilibrate->inject_standards inject_sample Inject Sample Solution equilibrate->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantify Quantify Omberacetam using Calibration Curve calibration_curve->quantify acquire_data Acquire Chromatographic Data inject_sample->acquire_data acquire_data->quantify report Report Results quantify->report

Caption: General Workflow for HPLC Analysis of Omberacetam.

References

Application Notes and Protocols for Omberacetam in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam (also known as Noopept or GVS-111) is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] It is under investigation for its potential therapeutic applications in various neurological conditions. These application notes provide a detailed protocol for the dissolution of Omberacetam and its application in in vitro cell culture experiments to study its biological effects. Omberacetam is a prodrug of the endogenous dipeptide cycloprolylglycine, which modulates AMPA receptors and promotes neuroprotective effects through the activation of AMPA and TrkB receptors.[2] In cell culture, its metabolite, cycloprolylglycine, has been shown to increase Brain-Derived Neurotrophic Factor (BDNF).[2] Some studies also suggest that Omberacetam's pharmacological properties may stem from its role as an activator of Hypoxia-inducible factor 1 (HIF-1).[2]

Data Presentation

Solubility of Omberacetam

For effective use in cell culture, Omberacetam must be fully dissolved. The choice of solvent is critical to avoid precipitation in the culture medium and to minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Omberacetam.[1][3]

Solvent Solubility Notes
DMSO ≥ 100 mg/mL (314.10 mM)[1][3]Recommended for preparing high-concentration stock solutions. Sonication may be used to aid dissolution.[1]
Ethanol Data not availableCan be used as a solvent for cell culture, but the final concentration in the medium should be kept low (typically <0.5% to 1%) to avoid cytotoxicity.[4][5] A solvent tolerance study for the specific cell line is recommended.[4]
Aqueous Solutions Poorly solubleNot recommended for preparing stock solutions.
Recommended Working Concentrations

The optimal working concentration of Omberacetam can vary depending on the cell type and the specific experimental endpoint. Based on published studies, a starting point for neuroprotective effects is in the low micromolar range.

Cell Line Working Concentration Application
PC12 cells 10 µM[1]Neuroprotection against amyloid-β induced injury.[1]
Neurons 10 nM to 100 µMDose-dependent neuroprotection against H₂O₂-induced oxidative stress.[3]

Experimental Protocols

Preparation of Omberacetam Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of Omberacetam in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.

Materials:

  • Omberacetam powder (Molar Mass: 318.37 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out a desired amount of Omberacetam powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.84 mg of Omberacetam.

  • Dissolution: Add the weighed Omberacetam to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.

  • Mixing: Vortex the solution vigorously until the Omberacetam is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]

  • Sterilization: The high concentration of DMSO is self-sterilizing. No further filtration is required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][3]

Preparation of Omberacetam Working Solution and Cell Treatment

This protocol outlines the dilution of the Omberacetam stock solution to the final working concentration in the cell culture medium.

Materials:

  • 100 mM Omberacetam stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM Omberacetam stock solution at room temperature.

  • Serial Dilution (if necessary): For lower working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium. However, direct dilution into the final medium is generally preferred to minimize the number of steps.

  • Final Dilution: Directly add the required volume of the 100 mM Omberacetam stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final Omberacetam concentration of 10 µM, add 0.1 µL of the 100 mM stock solution.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1%, although some cell lines can tolerate up to 0.5%.[6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without Omberacetam) in all experiments.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of Omberacetam.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution and Cell Treatment weigh Weigh Omberacetam Powder dissolve Dissolve in Sterile DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C / -80°C mix->store thaw Thaw Stock Solution dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate

Caption: Experimental workflow for Omberacetam dissolution and cell treatment.

G Omberacetam Omberacetam (Prodrug) Cycloprolylglycine Cycloprolylglycine (Active Metabolite) Omberacetam->Cycloprolylglycine Metabolism HIF1 HIF-1 Omberacetam->HIF1 Activates AMPAR AMPA Receptor Cycloprolylglycine->AMPAR Modulates TrkB TrkB Receptor Cycloprolylglycine->TrkB Activates Neuroprotection Neuroprotective Effects AMPAR->Neuroprotection BDNF BDNF Expression TrkB->BDNF Increases BDNF->Neuroprotection HIF1->Neuroprotection

Caption: Putative signaling pathways of Omberacetam.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Omberacetam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of Omberacetam (Noopept), a nootropic agent with neuroprotective properties. The following protocols are detailed to allow for the replication of key experiments that elucidate the compound's mechanisms of action.

Neuroprotective Effects of Omberacetam Against Oxidative Stress and Amyloid-Beta Toxicity

Omberacetam has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. These assays are crucial for quantifying the protective efficacy of the compound.

Assessment of Neuroprotection Against Oxidative Stress in Human Cortical Neurons

This assay evaluates the ability of Omberacetam to protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂).

Quantitative Data Summary

AssayCell LineStressorOmberacetam ConcentrationEndpointResult
NeuroprotectionHuman Cortical Neurons50 µM H₂O₂10 nM - 100 µMNeuronal SurvivalIC₅₀: 1.21 ± 0.07 µM[1][2]

Experimental Protocol

  • Cell Culture: Culture primary human cortical neurons according to standard laboratory protocols.

  • Compound Preparation: Prepare a stock solution of Omberacetam in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve final concentrations ranging from 10 nM to 100 µM.

  • Treatment: Pre-incubate the neuronal cultures with varying concentrations of Omberacetam for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the pre-treated and control cultures to 50 µM H₂O₂ for 1 hour to induce oxidative stress.

  • Assessment of Neuronal Survival: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay or by counting viable neurons stained with a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of neuronal survival relative to the untreated control. Determine the IC₅₀ value of Omberacetam, which is the concentration that provides 50% protection against H₂O₂-induced cell death.

Workflow for Neuroprotection Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Human Cortical Neurons Pre_incubation Pre-incubate with Omberacetam (24h) Culture->Pre_incubation Prepare_Omberacetam Prepare Omberacetam (10 nM - 100 µM) Prepare_Omberacetam->Pre_incubation Induce_Stress Induce Oxidative Stress (50 µM H₂O₂ for 1h) Pre_incubation->Induce_Stress Assess_Viability Assess Neuronal Viability (24h post-stress) Induce_Stress->Assess_Viability Calculate_IC50 Calculate IC₅₀ Assess_Viability->Calculate_IC50

Caption: Workflow for assessing Omberacetam's neuroprotection against oxidative stress.

Neuroprotection Against Amyloid-Beta (Aβ₂₅₋₃₅)-Induced Toxicity in PC12 Cells

This protocol assesses the protective effects of Omberacetam against the neurotoxicity induced by the amyloid-beta peptide fragment Aβ₂₅₋₃₅, a key pathological marker in Alzheimer's disease.[3][4]

Quantitative Data Summary

AssayCell LineStressorOmberacetam ConcentrationEndpointResult
Cell ViabilityPC125 µM Aβ₂₅₋₃₅10 µMMTT AssayIncreased viability to 230 ± 60.45% of control[3]
Neurite OutgrowthPC125 µM Aβ₂₅₋₃₅10 µMNumber of NeuritesRestored to 2.44 vs 1.64 in Aβ-treated group[3]
Neurite OutgrowthPC125 µM Aβ₂₅₋₃₅10 µMLength of NeuritesIncreased from 129 µM to 203 µM[3]

Experimental Protocol

  • Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) to induce a neuronal phenotype.

  • Compound Preparation: Prepare a 10 µM solution of Omberacetam in the culture medium.

  • Treatment: Pre-treat the differentiated PC12 cells with 10 µM Omberacetam for 72 hours.[3][4]

  • Induction of Aβ Toxicity: Expose the cells to 5 µM of the Aβ₂₅₋₃₅ peptide for 24 hours.[3][4]

  • Cell Viability Assay (MTT):

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Assessment of Neurite Outgrowth:

    • Fix the cells and immunostain for a neuronal marker (e.g., β-III-tubulin).

    • Capture images using a fluorescence microscope.

    • Quantify the number and length of neurites using image analysis software.

  • Data Analysis: Compare the results from Omberacetam-treated cells with the Aβ₂₅₋₃₅-treated control group and the untreated control group.

Modulation of Glutamatergic Neurotransmission

Omberacetam is known to modulate the glutamatergic system, particularly by potentiating AMPA receptor function.

Electrophysiological Assessment of AMPA Receptor Potentiation

This protocol uses whole-cell patch-clamp electrophysiology to measure the enhancement of AMPA receptor-mediated currents by Omberacetam's active metabolite, cycloprolylglycine (CPG).

Quantitative Data Summary

AssayCell TypeCompoundConcentrationEndpointResult
AMPA Receptor PotentiationRat Cerebellar Purkinje CellsCycloprolylglycine10⁻⁶ MTransmembrane AMPA currentsSignificant enhancement[5][6]
AMPA Receptor BindingRat BrainOmberacetam-Receptor BindingIC₅₀: 80 ± 5.6 µM[7]

Experimental Protocol

  • Slice Preparation: Prepare acute cerebellar slices from rats.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup to record from Purkinje cells.

  • Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by stimulating parallel fibers.

  • Compound Application: Bath-apply cycloprolylglycine (10⁻⁶ M) to the slice.

  • Post-Compound Recording: Record AMPA receptor-mediated EPSCs in the presence of the compound.

  • Data Analysis: Measure the amplitude of the EPSCs before and after compound application to determine the percentage of potentiation.

Signaling Pathway of Omberacetam's Metabolite on AMPA Receptors

G Omberacetam Omberacetam (Prodrug) CPG Cycloprolylglycine (CPG) (Active Metabolite) Omberacetam->CPG Metabolism AMPAR AMPA Receptor CPG->AMPAR Positive Allosteric Modulation Neuron Postsynaptic Neuron AMPAR->Neuron Increased Cation Influx BDNF BDNF Release Neuron->BDNF Activation of Signaling Cascades Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Omberacetam's active metabolite, CPG, potentiates AMPA receptors.

Anti-Inflammatory Effects in Microglia

Omberacetam exhibits anti-inflammatory properties by modulating the response of microglial cells.

Assessment of Anti-Inflammatory Effects in LPS-Stimulated Microglia

This assay measures the ability of Omberacetam to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol

  • Cell Culture: Culture a microglial cell line (e.g., BV-2).

  • Treatment: Pre-treat the cells with various concentrations of Omberacetam for 2 hours.

  • Inflammatory Stimulus: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an ELISA kit.

  • Data Analysis: Compare the cytokine levels in the Omberacetam-treated groups to the LPS-only control group.

Cholinergic System Modulation

Omberacetam is thought to influence the cholinergic system, a key pathway in cognitive function.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay determines the ability of Omberacetam to inhibit the activity of acetylcholinesterase, the enzyme that degrades acetylcholine.

Experimental Protocol

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the Omberacetam solution at various concentrations.

    • Add the AChE enzyme to initiate the reaction.

    • Incubate for 15 minutes at 25°C.

    • Add the substrate ATCI to start the colorimetric reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of Omberacetam and determine the IC₅₀ value.

Activation of Hypoxia-Inducible Factor 1 (HIF-1)

Some of Omberacetam's neuroprotective effects may be mediated through the activation of the transcription factor HIF-1.

HIF-1 Activation Reporter Assay

This assay quantifies the ability of Omberacetam to increase the transcriptional activity of HIF-1.

Experimental Protocol

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a hypoxia-responsive element (HRE) upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with different concentrations of Omberacetam.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Express the results as a fold increase in luciferase activity compared to the untreated control.

Logical Relationship of Omberacetam's Mechanisms

G cluster_direct Primary Effects cluster_downstream Downstream Consequences Omberacetam Omberacetam AMPAR AMPA Receptor Potentiation Omberacetam->AMPAR HIF1 HIF-1 Activation Omberacetam->HIF1 Cholinergic Cholinergic Modulation Omberacetam->Cholinergic AntiInflammatory Anti-inflammatory Effects Omberacetam->AntiInflammatory Neurotrophic Increased Neurotrophic Factors (BDNF, NGF) AMPAR->Neurotrophic Neuroprotection Neuroprotection HIF1->Neuroprotection Cognitive Cognitive Enhancement Cholinergic->Cognitive AntiInflammatory->Neuroprotection Neurotrophic->Neuroprotection Neuroprotection->Cognitive

Caption: Interconnected mechanisms contributing to Omberacetam's efficacy.

References

Omberacetam (Noopept) in Rodent Research: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Omberacetam, also known as Noopept, a synthetic nootropic agent with potential applications in cognitive enhancement and neuroprotection. This document summarizes key findings on its dosage and administration in rodent models, offering detailed experimental protocols and insights into its mechanisms of action to guide future research.

Summary of Omberacetam's Effects in Rodents

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide nootropic that has demonstrated cognitive-enhancing and neuroprotective properties in various rodent models.[1][2] It is noted for its high bioavailability and ability to cross the blood-brain barrier.[3][4] Studies have shown its efficacy in improving memory and learning in both healthy animals and models of cognitive decline, such as Alzheimer's disease, stroke, and chemically-induced amnesia.[1][2][3] Its proposed mechanisms of action include the modulation of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and antioxidant and anti-inflammatory effects.[2][5]

Dosage and Administration in Rodent Models

The effective dosage of Omberacetam in rodents can vary significantly depending on the administration route, the specific animal model, and the cognitive or behavioral endpoint being assessed. A bimodal dose-response curve has been observed, where both low and high doses can be effective, while intermediate doses may not show a significant effect.[1]

Table 1: Effective Dosages of Omberacetam in Rat Studies
Dosage Administration Route Rat Model Key Findings Citation
0.05 - 0.10 mg/kgIntraperitoneal (i.p.)Learned helplessness modelAbolished the effects of learned helplessness.[1]
0.5 mg/kgIntraperitoneal (i.p.)Alzheimer's disease model (β-amyloid injection)Prevented memory disorders when administered preventively for 7 days. Showed a normalizing effect when treatment started 15 days after injury.[3]
0.5 mg/kgNot specifiedHealthy ratsSingle and chronic (28 days) administration increased NGF and BDNF mRNA concentrations in the hippocampus.[1]
0.5 - 10 mg/kgNot specifiedHealthy ratsStimulated one-session learning after a single administration. Repeated administration increased the learning ability of rats who failed initial training in a passive avoidance task.[2]
5 mg/kgOralHealthy ratsSignificantly reduced chronic immune inflammation when administered daily for 5 days.[2]
5 mg/kgIntraperitoneal (i.p.)Healthy ratsProduced cognitive-enhancing effects.[2]
50 mg/kgOralHealthy ratsResulted in a Cmax of 0.82 mcg/mL in serum with a Tmax of 7 minutes. Brain concentrations were also measured.[1]
Table 2: Effective Dosages of Omberacetam in Mouse Studies
Dosage Administration Route Mouse Model Key Findings Citation
0.01 mg/kgIntraperitoneal (i.p.)Olfactory bulbectomy model of Alzheimer'sDaily administration for 21 days restored memory.[1][6]
5 mg/kgIntraperitoneal (i.p.)Healthy miceReduced levels of inflammatory substances (IL-6 and TNF-alpha).[2]

Experimental Protocols

Passive Avoidance Task

This task assesses learning and memory in rodents. The protocol involves an apparatus with two compartments: one brightly lit and one dark.

Protocol:

  • Habituation: Place the animal in the lit compartment and allow it to explore.

  • Training: When the animal enters the dark compartment, a mild, brief electric shock is delivered to the paws.

  • Testing: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.

  • Drug Administration: Omberacetam or vehicle is typically administered at a specific time before the training or testing session. For example, a single administration of 0.5-10 mg/kg has been shown to stimulate one-session learning.[2]

Morris Water Maze

This test evaluates spatial learning and memory. It consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

Protocol:

  • Acquisition Phase: The rodent is placed in the pool from different starting positions and must find the hidden platform. Visual cues are placed around the room to aid in spatial navigation. This phase typically lasts for several days with multiple trials per day.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: Omberacetam can be administered before each daily session or throughout the experimental period. For instance, a daily dose of 0.01 mg/kg for 21 days restored spatial memory in a mouse model of Alzheimer's.[6]

Signaling Pathways and Experimental Workflow

The cognitive-enhancing effects of Omberacetam are believed to be mediated, in part, through the upregulation of neurotrophic factors in the hippocampus.

G Omberacetam Omberacetam Administration Hippocampus Hippocampus Omberacetam->Hippocampus NGF_mRNA Increased NGF mRNA Expression Hippocampus->NGF_mRNA BDNF_mRNA Increased BDNF mRNA Expression Hippocampus->BDNF_mRNA LTM Long-Term Memory Enhancement NGF_mRNA->LTM BDNF_mRNA->LTM

Caption: Omberacetam's effect on hippocampal neurotrophin expression and memory.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Omberacetam in a rodent model of cognitive impairment.

G Start Rodent Model of Cognitive Impairment Treatment Omberacetam or Vehicle Administration Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., NGF/BDNF levels) Behavioral->Biochemical Data Data Analysis and Interpretation Biochemical->Data

Caption: Experimental workflow for Omberacetam efficacy testing in rodents.

Pharmacokinetics

Omberacetam has a very short half-life in rodents, estimated to be around 5-10 minutes.[7] Despite this, its cognitive-enhancing effects can be long-lasting. This is thought to be due to its active metabolite, cycloprolylglycine (cPG), which is found in the brain an hour after Omberacetam administration and is believed to be responsible for its longer-term nootropic activities.[7] Following a 50 mg/kg oral dose in rats, the peak plasma concentration (Cmax) of Omberacetam was reached in approximately 7 minutes (Tmax).[1]

Conclusion

Omberacetam has shown promise as a cognitive enhancer and neuroprotective agent in a variety of rodent studies. The effective dosage is highly dependent on the experimental context, with a notable bimodal dose-response relationship. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Omberacetam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omberacetam, also known as Noopept or N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic agent with neuroprotective and cognitive-enhancing properties.[1] To support pharmacokinetic and toxicokinetic studies, a rapid, sensitive, and selective bioanalytical method for the quantification of Omberacetam in plasma is essential. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Omberacetam in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Omberacetam (purity >99%), Omberacetam-d5 (internal standard, IS, purity >99%)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

2. Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm or equivalent).[2][3]

3. Preparation of Standard and Quality Control Samples

  • Stock Solutions: Primary stock solutions of Omberacetam and Omberacetam-d5 were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A series of working standard solutions of Omberacetam were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution: The Omberacetam-d5 stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: CC and QC samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and for QC samples at lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC) concentrations.

4. Sample Preparation

A protein precipitation method was employed for plasma sample preparation:

  • Aliquot 100 µL of the plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Omberacetam-d5 internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

The following LC-MS/MS conditions were optimized for the separation and detection of Omberacetam and its internal standard.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1.0 min: 20% B

      • 1.0-3.0 min: 20% to 80% B

      • 3.0-4.0 min: 80% B

      • 4.1-5.0 min: 20% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • MRM Transitions: (Specific m/z values would be determined experimentally, but representative values are provided below)

      • Omberacetam: Precursor Ion (Q1) > Product Ion (Q3)

      • Omberacetam-d5 (IS): Precursor Ion (Q1) > Product Ion (Q3)

Method Validation Summary

The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[4][5]

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
Omberacetam1 - 1000>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ150.9898.0≤15.0≤15.0
LQC352.9197.0≤10.0≤10.0
MQC1005102.5102.5≤8.0≤9.0
HQC8005784.098.0≤7.5≤8.5

Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤15% (≤20% for LLOQ).[6]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC392.598.7
HQC80095.1101.2

Table 4: Stability

Stability ConditionQC LevelMean Stability (% of Nominal)
Bench-top (4 hours, RT) LQC96.8
HQC99.1
Freeze-thaw (3 cycles) LQC95.2
HQC97.4
Long-term (-80°C, 30 days) LQC98.0
HQC101.5

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (Omberacetam-d5) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometry (ESI+, MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Workflow for Omberacetam quantification in plasma.

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of Omberacetam in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard provide a robust and high-throughput assay. The method meets the requirements for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

References

Omberacetam as a Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of well-characterized reference standards is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results. This document provides detailed application notes and protocols for the use of Omberacetam, a synthetic nootropic agent, as a reference standard in a variety of research settings.

Omberacetam, also known as Noopept or GVS-111, is a dipeptide analog of the racetam drug piracetam.[1] It is recognized for its neuroprotective and cognitive-enhancing properties.[2] These characteristics make it a valuable tool in neuroscience research and drug discovery. To facilitate its use as a reference standard, this document outlines its physicochemical properties, provides validated analytical methods for its quantification, details protocols for relevant pharmacological assays, and offers guidance on stability testing.

Omberacetam Reference Standard Specifications

A well-defined reference standard is the cornerstone of reliable research. The following table summarizes the key physicochemical properties of Omberacetam.

ParameterValueSource
Chemical Name N-phenylacetyl-L-prolylglycine ethyl ester[1]
Synonyms Noopept, GVS-111, SGS-111[3][4]
CAS Number 157115-85-0[3]
Molecular Formula C₁₇H₂₂N₂O₄[3][5][6]
Molecular Weight 318.37 g/mol [3][5][6]
Melting Point 94.0 to 98.0 °C[7][8]
Appearance White to beige powder[7][8]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4][9][10][11]
Soluble in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (≥ 2.5 mg/mL)[4][9][10]
Soluble in 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL)[9][10]
Soluble in 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL)[9][10]
LogP 0.8994[3]
Purity (as per supplier) ≥98% (HPLC)[3]
Storage Powder: -20°C for 3 years[4]
In solvent: -80°C for 1 year[4]

Analytical Methods for Omberacetam Quantification

Accurate quantification of Omberacetam is crucial for dose-response studies, pharmacokinetic analysis, and quality control. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of an Omberacetam reference standard.

Experimental Workflow for HPLC Purity Assessment

prep Standard Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Calculate % Purity

Caption: Workflow for HPLC purity determination of Omberacetam.

Protocol:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 1 mM Ammonium acetate buffer (92:8 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 205 nm
Injection Volume 20 µL
Column Temperature Ambient
Standard Preparation Prepare a stock solution of Omberacetam in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
Data Analysis Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This highly sensitive and selective method is ideal for pharmacokinetic studies, enabling the quantification of Omberacetam in plasma and brain tissue.

Experimental Workflow for LC-MS/MS Quantification

sample Sample Collection (Plasma, Brain Homogenate) extract Liquid-Liquid Extraction sample->extract Add Internal Standard lcms LC-MS/MS Analysis extract->lcms Inject Extract quant Quantification lcms->quant Generate Calibration Curve

Caption: Workflow for LC-MS/MS quantification of Omberacetam.

Protocol:

ParameterSpecification
LC Column C18 column (e.g., Zorbax Extend C18, 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 20% to 95% B
Flow Rate 0.25 mL/min
Injection Volume 2 µL
MS Detection Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Omberacetam: m/z 319.2 → 116.1Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
Sample Preparation Liquid-liquid extraction with tert-butyl methyl ether.
Calibration Curve Prepare a series of calibration standards by spiking known concentrations of Omberacetam into the blank biological matrix.

Pharmacological Assay Protocols

Omberacetam's mechanism of action involves the modulation of several key neurotrophic and neurotransmitter systems. The following protocols describe assays to investigate these effects using Omberacetam as a reference compound.

Omberacetam Signaling Pathway

Omberacetam is known to exert its effects through the activation of the TrkB receptor by Brain-Derived Neurotrophic Factor (BDNF), leading to downstream signaling cascades that promote neuronal survival and synaptic plasticity.

Signaling Pathway of Omberacetam

Omberacetam Omberacetam BDNF BDNF Release Omberacetam->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Phosphorylation PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection

Caption: Omberacetam's proposed signaling pathway.

Brain-Derived Neurotrophic Factor (BDNF) ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of Omberacetam on BDNF secretion from cultured neuronal cells.

Protocol:

StepProcedure
1. Cell Culture Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate and culture until confluent.
2. Treatment Treat cells with varying concentrations of Omberacetam (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for a specified time (e.g., 24 hours).
3. Sample Collection Collect the cell culture supernatant.[12][13]
4. ELISA Perform the BDNF ELISA according to the manufacturer's instructions (e.g., kits from Elabscience, Sigma-Aldrich, or Abcam).[12][13][14][15]
5. Data Analysis Quantify BDNF concentration using a standard curve and compare the levels in Omberacetam-treated wells to the vehicle control.
TrkB Phosphorylation Assay

This assay determines the ability of Omberacetam to induce the phosphorylation of the TrkB receptor, a key step in its activation.

Protocol:

StepProcedure
1. Cell Culture and Lysis Culture cells expressing TrkB (e.g., NIH/3T3 cells transfected with TrkB) and treat with Omberacetam. Lyse the cells to extract proteins.[16]
2. ELISA Use a sandwich ELISA kit for phosphorylated TrkB (e.g., PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit).[16]
3. Western Blot (Alternative) Alternatively, perform immunoprecipitation of TrkB followed by Western blotting with an anti-phospho-TrkB antibody.[17][18]
4. Data Analysis Quantify the level of phosphorylated TrkB relative to the total TrkB protein and compare treated to untreated cells.
In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This assay assesses the neuroprotective effects of Omberacetam against glutamate-induced cell death.[19][20][21][22][23]

Protocol:

StepProcedure
1. Cell Culture Plate primary cortical neurons or a neuronal cell line (e.g., HT-22) in a 96-well plate.
2. Pre-treatment Pre-treat the cells with various concentrations of Omberacetam for 24 hours.
3. Glutamate Insult Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a specified duration.
4. Viability Assessment Measure cell viability using an appropriate assay, such as the MTT or LDH release assay.
5. Data Analysis Compare the viability of cells pre-treated with Omberacetam to those treated with glutamate alone.

Stability Testing of Omberacetam Reference Standard

Ensuring the stability of a reference standard is critical for its long-term use. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[24][25][26][27][28]

Workflow for Stability Testing

batch Select Batches storage Store at Defined Conditions (ICH) batch->storage testing Test at Time Points storage->testing analysis Analyze Data testing->analysis shelf_life Establish Shelf-Life analysis->shelf_life

Caption: Workflow for stability testing of Omberacetam.

Protocol:

ParameterSpecification
Batches A minimum of three primary batches should be tested.[26]
Storage Conditions Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency Long-term: 0, 3, 6, 9, 12, 18, 24, 36 monthsAccelerated: 0, 3, 6 months[27]
Tests to be Performed Appearance, Assay (Purity), Degradation products, Water content (if applicable).
Forced Degradation Subject the Omberacetam standard to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.[26]
Data Evaluation Analyze the data for any significant changes over time to establish a re-test period or shelf-life.

By adhering to these detailed protocols and application notes, researchers can confidently use Omberacetam as a reference standard, contributing to the generation of high-quality, reliable data in the field of neuroscience and drug development.

References

Omberacetam: Application Notes and Protocols for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties. This document provides detailed application notes and experimental protocols for the use of Omberacetam in preclinical neurodegenerative disease models, with a primary focus on Alzheimer's disease. While research has highlighted its potential in mitigating amyloid-beta (Aβ) induced toxicity and improving cognitive deficits in relevant models, its application in Parkinson's and Huntington's disease models is not documented in currently available scientific literature.

I. Alzheimer's Disease Models

Omberacetam has been investigated in both in vitro and in vivo models of Alzheimer's disease, showing promise in counteracting hallmark pathologies of the condition.

A. In Vitro Model: Amyloid-Beta Induced Toxicity in PC12 Cells

This model utilizes the pheochromocytoma cell line (PC12) to assess the neuroprotective effects of Omberacetam against cytotoxicity induced by amyloid-beta peptides, a key pathological feature of Alzheimer's disease.

Quantitative Data Summary:

ParameterOmberacetam ConcentrationAβ (25-35) ConcentrationTreatment DurationObserved Effects
Neuroprotection10 µM5 µM72h pre-treatment with Omberacetam, followed by 24h Aβ exposureProtection against Aβ-induced impairments in cell viability, calcium homeostasis, ROS levels, and mitochondrial function.[1]

Experimental Protocol:

1. PC12 Cell Culture and Differentiation:

  • Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin at 37°C in a humidified atmosphere of 5% CO2.[1]

  • To induce differentiation into a neuronal phenotype, plate PC12 cells on collagen-coated dishes and treat with 50 ng/ml Nerve Growth Factor (NGF) in DMEM containing 1% FBS for 5 days.[1]

2. Omberacetam and Amyloid-Beta Treatment:

  • Prepare a stock solution of Omberacetam in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the cell culture medium.

  • Pre-treat the differentiated PC12 (dPC12) cells with 10 µM Omberacetam for 72 hours.[1]

  • Prepare amyloid-β (25-35) peptide by dissolving it in sterile distilled water to form a stock solution. To promote the formation of toxic aggregates, incubate the peptide solution at 37°C for a period of time (e.g., 24-72 hours) before use.

  • After the 72-hour pre-treatment with Omberacetam, rinse the cells with fresh medium and then expose them to 5 µM of the aggregated Aβ (25-35) for 24 hours.[1]

  • Include a control group of cells not treated with Omberacetam or Aβ, and a group treated only with Aβ.

3. Assessment of Neuroprotection (Example Assays):

  • Cell Viability (MTT Assay):

    • Following treatment, incubate cells with MTT solution (0.5 mg/ml) for 3-4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates higher ROS levels.

  • Mitochondrial Membrane Potential (JC-1 Assay):

    • Stain cells with JC-1 dye.

    • Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment culture PC12 Cell Culture differentiate NGF-induced Differentiation (5 days) culture->differentiate pretreat Omberacetam Pre-treatment (10 µM, 72h) differentiate->pretreat abeta_exposure Amyloid-Beta Exposure (5 µM, 24h) pretreat->abeta_exposure viability Cell Viability (MTT) abeta_exposure->viability ros ROS Levels (DCFH-DA) abeta_exposure->ros mmp Mitochondrial Potential (JC-1) abeta_exposure->mmp G cluster_0 Animal Model Preparation cluster_1 Treatment & Behavioral Testing cluster_2 Biochemical Analysis surgery Olfactory Bulbectomy recovery Post-operative Recovery surgery->recovery treatment Omberacetam Administration (0.01 mg/kg, 21 days) recovery->treatment mwm Morris Water Maze (5 days) treatment->mwm blood_collection Blood Collection mwm->blood_collection elisa Serum Aβ Antibody ELISA blood_collection->elisa G cluster_0 AMPA Receptor Modulation cluster_1 Neurotrophic Factor Upregulation cluster_2 Antioxidant & Anti-inflammatory Effects omberacetam Omberacetam ampa AMPA Receptor omberacetam->ampa bdnf BDNF Expression omberacetam->bdnf antioxidant Antioxidant Mechanisms omberacetam->antioxidant anti_inflammatory Anti-inflammatory Action omberacetam->anti_inflammatory synaptic_plasticity Synaptic Plasticity (LTP) ampa->synaptic_plasticity neuroprotection Neuroprotection synaptic_plasticity->neuroprotection trkb TrkB Receptor bdnf->trkb pi3k_akt PI3K/Akt Pathway trkb->pi3k_akt mapk_erk MAPK/ERK Pathway trkb->mapk_erk neuronal_survival Neuronal Survival & Growth pi3k_akt->neuronal_survival mapk_erk->neuronal_survival neuronal_survival->neuroprotection antioxidant->neuroprotection anti_inflammatory->neuroprotection

References

Application Notes and Protocols for Investigating Omberacetam's Role in Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam, commercially known as Noopept, is a synthetic nootropic molecule with demonstrated neuroprotective properties. It is a prodrug to the endogenous dipeptide cycloprolylglycine.[1] While research has pointed to its cognitive-enhancing effects, particularly in models of neurodegenerative diseases, its direct impact on the cellular mechanisms of learning and memory, such as long-term potentiation (LTP), is not yet extensively documented in publicly available electrophysiological studies. LTP is a form of synaptic plasticity that represents a persistent strengthening of synapses and is widely considered a key cellular mechanism underlying learning and memory.[2][3]

The potential for Omberacetam to modulate LTP is suggested by its multifaceted mechanism of action. Studies have shown that its metabolite, cycloprolylglycine, can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin critical for the induction and maintenance of LTP.[4][5] However, other research indicates that Omberacetam may enhance inhibitory synaptic transmission in the hippocampus, which could, in turn, modulate the threshold for LTP induction.[1]

These application notes provide a detailed framework for researchers to systematically investigate the effects of Omberacetam on LTP in hippocampal slices. Included are hypothesized signaling pathways, comprehensive experimental protocols, and structured tables for data acquisition and presentation.

Hypothesized Signaling Pathways and Mechanisms

Omberacetam's influence on LTP is likely not through a single mechanism but a convergence of effects on multiple signaling cascades. Based on existing literature, two primary pathways can be proposed:

  • BDNF-Mediated Enhancement of Synaptic Plasticity: Omberacetam, through its metabolite cycloprolylglycine, may increase the synthesis and release of BDNF. BDNF, in turn, binds to its receptor, TrkB, activating downstream signaling cascades (including MAPK/ERK and PI3K/Akt) that are known to be essential for the late phase of LTP and the synthesis of proteins that support synaptic strengthening.

  • Modulation of Inhibitory Neurotransmission: Evidence suggests Omberacetam can enhance GABAergic signaling.[1] By potentiating inhibitory interneurons, Omberacetam could alter the excitatory/inhibitory balance in the hippocampus. This might raise the threshold for LTP induction, requiring a stronger or more prolonged stimulus to achieve potentiation, or it could serve to refine synaptic plasticity by preventing runaway potentiation.

The following diagrams illustrate these potential pathways and a general workflow for investigating them.

Omberacetam_LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_interneuron GABAergic Interneuron GABA GABA GABA_interneuron->GABA Releases AMPA AMPAR LTP LTP Expression (Synaptic Strengthening) AMPA->LTP NMDA NMDAR CaMKII CaMKII NMDA->CaMKII Ca2+ influx TrkB TrkB Receptor TrkB->CaMKII via downstream signaling CaMKII->AMPA Phosphorylation & Trafficking Omberacetam Omberacetam Omberacetam->GABA_interneuron Potentiates Cycloprolylglycine Cycloprolylglycine Omberacetam->Cycloprolylglycine Metabolism BDNF BDNF Cycloprolylglycine->BDNF Increases Expression BDNF->TrkB Activates GABA->NMDA Inhibits (Hyperpolarization)

Caption: Hypothesized Omberacetam signaling pathways in LTP.

Experimental Protocols

The following protocols are designed for studying LTP in the CA1 region of the hippocampus using acute brain slices, a standard model for investigating synaptic plasticity.

Protocol 1: Preparation of Acute Hippocampal Slices
  • Animal Model: Male Wistar rats or C57BL/6 mice (postnatal day 21-40) are commonly used.

  • Anesthesia: Anesthetize the animal with isoflurane or another appropriate anesthetic, followed by decapitation, in accordance with approved animal care protocols.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer slices to an interface or submerged recovery chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.

Experimental_Workflow_LTP Start Anesthetize Animal & Extract Brain Slice Prepare 300-400µm Hippocampal Slices Start->Slice Recover Slice Recovery in aCSF (>1 hour) Slice->Recover Transfer Transfer Slice to Recording Chamber Recover->Transfer Position Position Stimulating & Recording Electrodes Transfer->Position Baseline Record Baseline fEPSPs (20-30 min) Position->Baseline Drug_App Apply Omberacetam (or Vehicle) Baseline->Drug_App Induce_LTP Induce LTP (e.g., Theta Burst Stimulation) Drug_App->Induce_LTP Post_Record Record Post-Induction fEPSPs (60 min) Induce_LTP->Post_Record Analyze Analyze Data (fEPSP slope, PS amplitude) Post_Record->Analyze

Caption: Standard experimental workflow for in vitro LTP studies.
Protocol 2: Extracellular Field Potential Recording

  • Setup: Place a recovered slice in a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

  • Electrode Placement:

    • Stimulating Electrode: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (stratum radiatum of the CA1 region).

    • Recording Electrode: Place a glass microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline pulses (0.1 ms duration) every 30 seconds at an intensity that elicits an fEPSP amplitude of 30-40% of the maximum.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Switch to aCSF containing the desired concentration of Omberacetam (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) and perfuse for 20-30 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is Theta Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to measure the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • LTP is typically quantified as the percentage increase in the fEPSP slope averaged over the last 10 minutes of the recording period (e.g., 50-60 minutes post-induction).

Data Presentation

Quantitative data from these experiments should be summarized to allow for clear comparison between control (vehicle) and Omberacetam-treated groups.

Table 1: Effect of Omberacetam on Baseline Synaptic Transmission
GroupConcentration (µM)n (slices)Baseline fEPSP Slope (mV/ms)Paired-Pulse Facilitation Ratio (P2/P1)
Vehicle-.........
Omberacetam1.........
Omberacetam10.........
Omberacetam100.........

Paired-Pulse Facilitation (PPF) is a measure of presynaptic release probability and can indicate if the drug has presynaptic effects.

Table 2: Effect of Omberacetam on Long-Term Potentiation
GroupConcentration (µM)n (slices)fEPSP Slope (% of Baseline at 60 min post-LTP)Population Spike Amplitude (% of Baseline at 60 min post-LTP)
Vehicle-.........
Omberacetam1.........
Omberacetam10.........
Omberacetam100.........

Logical Relationships and Interpretation

The relationship between Omberacetam's known mechanisms and its potential effects on LTP can be visualized to guide experimental interpretation.

Logical_Relationship_Diagram cluster_mech Potential Mechanisms cluster_effect Electrophysiological Outcomes Omberacetam Omberacetam Administration BDNF_Inc ↑ BDNF Expression Omberacetam->BDNF_Inc GABA_Enh ↑ GABAergic Inhibition Omberacetam->GABA_Enh LTP_Enh LTP Enhancement BDNF_Inc->LTP_Enh Hypothesis 1 LTP_Inh LTP Inhibition or No Change GABA_Enh->LTP_Inh Hypothesis 2

Caption: Logical flow of Omberacetam's potential effects on LTP.

Interpretation of Potential Results:

  • If Omberacetam enhances LTP: This would support the hypothesis that the BDNF-mediated pathway is dominant in its effect on synaptic plasticity. The magnitude of LTP should be significantly greater in the Omberacetam group compared to the vehicle.

  • If Omberacetam inhibits or has no effect on LTP: This might suggest that the enhancement of GABAergic inhibition is the primary effect in the context of synaptic plasticity, potentially counteracting or overriding any pro-plasticity effects of BDNF.

  • Dose-Dependency: It is crucial to test a range of concentrations, as Omberacetam could have biphasic effects, where low doses might be facilitatory and high doses inhibitory, or vice-versa.

These protocols and conceptual frameworks provide a robust starting point for elucidating the precise role of Omberacetam in the fundamental mechanisms of synaptic plasticity.

References

Application Notes and Protocols: Studying Synaptic Plasticity with Omberacetam Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam (also known as Noopept or GVS-111) is a synthetic dipeptide nootropic with cognitive-enhancing and neuroprotective properties.[1][2] It is structurally distinct from the racetam class of drugs, though it is often grouped with them.[1] Its mechanism of action involves the modulation of key neurotransmitter systems and neurotrophic factors that are fundamental to synaptic plasticity, the cellular basis for learning and memory.[3][4] These application notes provide a summary of Omberacetam's effects on synaptic plasticity and detailed protocols for investigating these effects.

Mechanism of Action: Omberacetam's Influence on Synaptic Plasticity

Omberacetam exerts its pro-plasticity effects through a multi-faceted mechanism. It positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) glutamate receptors, which are critical for initiating the signaling cascades that lead to long-term potentiation (LTP).[1][5][6] Furthermore, Omberacetam has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that promotes neuronal survival, growth, and the structural remodeling of synapses.[3][4] This concerted action on both receptor function and neurotrophic support culminates in enhanced synaptic strength and efficiency.

Omberacetam_Signaling_Pathway omberacetam Omberacetam (GVS-111) ampa_r AMPA Receptor Modulation omberacetam->ampa_r nmda_r NMDA Receptor Modulation omberacetam->nmda_r bdnf_pathway ↑ BDNF Expression & Signaling omberacetam->bdnf_pathway ca_influx ↑ Ca²⁺ Influx ampa_r->ca_influx nmda_r->ca_influx gene_expression ↑ Synaptic Protein Gene Expression bdnf_pathway->gene_expression spine_growth ↑ Dendritic Spine Density & Maturation bdnf_pathway->spine_growth camkii ↑ CaMKII Activation ca_influx->camkii camkii->gene_expression ltp Enhanced LTP camkii->ltp gene_expression->ltp gene_expression->spine_growth plasticity Enhanced Synaptic Plasticity ltp->plasticity spine_growth->plasticity

Omberacetam's core signaling pathways in synaptic plasticity.

Application Notes & Data Presentation

Omberacetam's effects can be quantified using a variety of standard neuroscience techniques. Electrophysiology is used to measure functional changes in synaptic strength (LTP/LTD), while molecular assays and microscopy are used to assess the underlying cellular and structural changes.

Quantitative Data Summary

The following tables summarize quantitative data reported in preclinical and clinical studies of Omberacetam and related compounds.

Table 1: In Vitro Receptor Binding and Neuroprotective Activity of Omberacetam

Parameter Substrate/Condition Value Reference
IC₅₀ Competition with AMPA receptor agonist 80 ± 5.6 µM [7]

| IC₅₀ | Neuroprotection against H₂O₂ toxicity | 1.21 ± 0.07 µM |[7] |

Table 2: In Vivo Dosage and Administration

Model Dosage Administration Duration Observed Effect Reference
Rat 0.5 mg/kg/day Intravenous 9 days Attenuation of ischemic deficit [7]
Rat 5 mg/kg Intraperitoneal Single dose Not found in brain after 1 hr [7]
Human 10 mg (twice daily) Oral 56 days Improved cognitive parameters [8]

| Human | 10 - 30 mg | Oral | Up to 56 days | Typical trial dosage |[1] |

Table 3: Effects on Neurotrophin Expression

Treatment Target Tissue Change from Control Reference
Omberacetam (single dose) NGF & BDNF mRNA Hippocampus Increased [4]

| Omberacetam (28 days) | NGF & BDNF mRNA | Hippocampus | Potentiated Increase |[4] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of Omberacetam treatment on synaptic plasticity.

Protocol 1: Ex Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol details the measurement of field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices to assess LTP, a primary indicator of synaptic plasticity.[9][10]

LTP_Workflow prep 1. Slice Preparation - Anesthetize & decapitate rodent - Rapidly dissect brain in ice-cold aCSF - Prepare 300-400 µm hippocampal slices - Recover slices in oxygenated aCSF for >1 hr record 2. Baseline Recording - Transfer slice to recording chamber - Place stimulating electrode (Schaffer collaterals) and recording electrode (CA1 stratum radiatum) - Record stable baseline fEPSPs for 20-30 min (0.05 Hz stimulation) prep->record treat 3. Omberacetam Application - Perfuse slice with aCSF containing Omberacetam (e.g., 1-10 µM) or vehicle control - Equilibrate for at least 20 min record->treat induce 4. LTP Induction - Apply High-Frequency Stimulation (HFS) (e.g., 1-2 trains of 100 Hz for 1 sec) or Theta-Burst Stimulation (TBS) treat->induce post_record 5. Post-Induction Recording - Continue recording fEPSPs for >60 min to measure LTP induction and maintenance induce->post_record analyze 6. Data Analysis - Normalize fEPSP slope to baseline - Compare LTP magnitude between Omberacetam and vehicle groups post_record->analyze

Workflow for ex vivo LTP experiments with Omberacetam.

Methodology:

  • Slice Preparation: Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Wistar rat).[10] Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[10]

  • Electrophysiological Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (30-32°C). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).[10]

  • Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of Omberacetam (e.g., 1-10 µM) or vehicle control. Allow the drug to equilibrate for at least 20 minutes before inducing plasticity.[11]

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.[9][10] Alternatively, a theta-burst stimulation (TBS) protocol can be used.

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.[10]

  • Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS slope values to the average slope from the baseline period. Compare the degree of potentiation between the Omberacetam-treated group and the vehicle control group.

Protocol 2: Western Blotting for Synaptic Protein Expression

This protocol allows for the quantification of key synaptic proteins (e.g., PSD-95, synaptophysin, BDNF) in brain tissue following Omberacetam treatment.[12][13]

WB_Workflow prep 1. Sample Preparation - Treat animals with Omberacetam or vehicle - Dissect brain region of interest (e.g., hippocampus) - Homogenize tissue in RIPA lysis buffer with protease/phosphatase inhibitors quant 2. Protein Quantification - Centrifuge lysate to pellet debris - Collect supernatant - Determine protein concentration using a BCA or Bradford assay prep->quant sds 3. SDS-PAGE - Denature protein samples in Laemmli buffer - Load equal amounts of protein onto a polyacrylamide gel - Separate proteins by electrophoresis quant->sds transfer 4. Protein Transfer - Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane via electro-blotting sds->transfer block 5. Blocking & Incubation - Block membrane (e.g., 5% milk or BSA) to prevent non-specific binding - Incubate with primary antibody overnight at 4°C - Wash, then incubate with HRP- or fluorescently- conjugated secondary antibody transfer->block detect 6. Signal Detection & Analysis - Apply chemiluminescent substrate (for HRP) or image directly (for fluorescent) - Capture signal with a digital imager - Quantify band intensity and normalize to a loading control (e.g., β-actin) block->detect

Workflow for Western Blot analysis of synaptic proteins.

Methodology:

  • Tissue Preparation: Following a chronic treatment paradigm with Omberacetam (e.g., 0.5-5 mg/kg daily for 28 days) or vehicle, euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus). Homogenize the tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[13] Collect the supernatant and determine the total protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins based on molecular weight via electrophoresis.[12]

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to reduce non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BDNF, anti-PSD-95) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[12]

  • Detection and Analysis: Wash the membrane again. For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. For fluorescent antibodies, scan the membrane using an appropriate imager. Quantify the band intensity using software like ImageJ and normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Golgi-Cox Staining for Dendritic Spine Analysis

This protocol uses the Golgi-Cox method to impregnate a subset of neurons, allowing for detailed morphological analysis of dendritic spines, which are the primary sites of excitatory synapses.[15][16]

Golgi_Workflow prep 1. Tissue Preparation & Impregnation - Treat animals with Omberacetam or vehicle - Perfuse and fix brain tissue - Immerse brain in Golgi-Cox solution in the dark for ~14 days protect 2. Cryoprotection - Transfer the impregnated brain into a cryoprotectant solution - Store at 4°C for 48-72 hours - Brains can be frozen at this stage prep->protect section 3. Sectioning - Mount the brain on a cryostat chuck - Cut 100-200 µm thick coronal sections at -22°C - Mount sections onto gelatin-coated slides protect->section stain 4. Staining & Dehydration - Place sections in distilled water - Transfer to Golgi impregnation solution - Dehydrate through a series of ethanol concentrations and clear with xylene section->stain image 5. Imaging & Analysis - Coverslip the slides - Image well-impregnated neurons (e.g., CA1 pyramidal neurons) under high magnification (100x oil) - Trace dendrites and count spines using software (e.g., ImageJ, Neurolucida) stain->image quant 6. Quantification - Analyze 5-6 neurons per animal - Calculate spine density (spines/10 µm) - Categorize spines by morphology (e.g., thin, stubby, mushroom) image->quant

Workflow for Golgi staining and dendritic spine analysis.

Methodology:

  • Tissue Preparation and Impregnation: Following a chronic treatment paradigm with Omberacetam or vehicle, deeply anesthetize and perfuse the animal with a saline solution followed by a fixative. Dissect the brain and immerse it in a Golgi-Cox impregnation solution. Store the brain in the dark at room temperature for approximately 14 days, replacing the solution after the first 24 hours.[15] Commercial kits (e.g., FD Rapid GolgiStain™) are highly recommended for consistency.[17]

  • Cryoprotection: Transfer the impregnated brain into a cryoprotectant solution and store at 4°C for 48-72 hours.[15]

  • Sectioning: Using a cryostat, cut 100-200 µm thick coronal sections. Mount the sections onto gelatin-coated microscope slides.[18]

  • Staining and Development: Process the mounted sections through staining, dehydration (a series of ethanol solutions), and clearing (xylene) steps according to the manufacturer's protocol.[18]

  • Imaging and Analysis:

    • Coverslip the slides with a mounting medium.[18]

    • Using a light microscope, identify well-impregnated pyramidal neurons in the region of interest (e.g., CA1 hippocampus). Choose neurons with clearly distinguishable dendrites and minimal background staining.[15]

    • Acquire high-magnification (e.g., 100x oil-immersion objective) Z-stack images of secondary or tertiary dendritic segments.

  • Quantification:

    • Using image analysis software (e.g., ImageJ with NeuronJ plugin or Neurolucida), trace the length of the imaged dendritic segments.

    • Manually or semi-automatically count all visible spines along the traced length.

    • Calculate spine density, expressed as the number of spines per 10 µm of dendrite.[15] Compare the spine density between Omberacetam- and vehicle-treated groups.

    • (Optional) Classify spines based on morphology (e.g., thin, stubby, mushroom) to assess synaptic maturity.

References

Troubleshooting & Optimization

Troubleshooting Omberacetam solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Omberacetam in aqueous solutions.

Troubleshooting Guide: Omberacetam Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of Omberacetam for experimental use.

Q1: My Omberacetam is not dissolving in my aqueous buffer. What should I do?

A1: Omberacetam has low solubility in purely aqueous solutions. If you are observing particulate matter or cloudiness, consider the following troubleshooting steps in order.

  • Initial Dissolution in an Organic Solvent: Omberacetam is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a concentrated stock solution in 100% DMSO first. A concentration of ≥ 100 mg/mL in DMSO is achievable.[1][2]

  • Use of Co-solvents: For your final aqueous preparation, it is common to use a co-solvent system. After creating a DMSO stock, dilute it into your aqueous buffer containing other co-solvents. A widely used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[1][2][4]

  • Sonication and Gentle Heating: To aid dissolution, especially after adding the DMSO stock to the aqueous buffer, sonication is recommended.[2] Gentle heating, for instance in a 37°C water bath, can also help dissolve the compound.[5]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[6][7][8] While specific data for Omberacetam's pH-solubility profile is limited, you can experimentally determine the optimal pH for your buffer system.

Q2: I've prepared my Omberacetam solution with co-solvents, but it's precipitating over time. How can I prevent this?

A2: Precipitation after initial dissolution indicates that the solution is supersaturated and unstable. Here are some strategies to address this:

  • Optimize Co-solvent Ratios: The ratio of organic co-solvents to the aqueous buffer is critical. Ensure the final concentration of DMSO is as low as possible to avoid toxicity in cell-based assays (typically <0.5%). You may need to adjust the proportions of other co-solvents like PEG300 or consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD).[1][4]

  • Lower the Final Concentration: Your target concentration may exceed the thermodynamic solubility in your specific vehicle. Try preparing a more dilute solution.

  • Fresh Preparation: It is best practice to prepare Omberacetam solutions fresh before each experiment to minimize issues with stability and precipitation.

Q3: What is the maximum concentration of Omberacetam I can achieve in an aqueous solution for in vivo studies?

A3: With the use of a co-solvent system, a concentration of at least 2.5 mg/mL in a clear solution is achievable.[1][4] A common formulation to reach this concentration involves a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]

Frequently Asked Questions (FAQs)

Q: Is Omberacetam water-soluble?

A: Omberacetam has limited solubility in water. While it is sometimes described as water-soluble, it does not readily dissolve in purely aqueous solutions at high concentrations.[1][2][3] For most research applications, the use of co-solvents is necessary.

Q: What is a reliable solvent to make a stock solution of Omberacetam?

A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Omberacetam.[1][2][3] Solubility in DMSO is reported to be ≥ 100 mg/mL.[1][2]

Q: Can I heat my Omberacetam solution to get it to dissolve?

A: Gentle heating can be used to aid dissolution.[5] However, be cautious about the stability of Omberacetam at higher temperatures. It is advisable to use the lowest effective temperature for the shortest possible duration.

Q: How does pH affect Omberacetam's solubility?

Quantitative Solubility Data

The following table summarizes the available quantitative data on Omberacetam's solubility. Data in purely aqueous solutions is scarce, reflecting the compound's poor solubility characteristics.

Solvent/VehicleTemperaturepHSolubility
Dimethyl Sulfoxide (DMSO)AmbientN/A≥ 100 mg/mL (≥ 314.10 mM)
Phosphate-Buffered Saline (PBS)Ambient7.21.0 mg/mL (3.14 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbientN/A≥ 2.5 mg/mL (≥ 7.85 mM)
10% DMSO, 90% (20% SBE-β-CD in saline)AmbientN/A≥ 2.5 mg/mL (≥ 7.85 mM)
10% DMSO, 90% Corn OilAmbientN/A≥ 2.5 mg/mL (≥ 7.85 mM)

Experimental Protocols

Protocol 1: Preparation of Omberacetam Solution for In Vivo Administration

This protocol details the preparation of a 2.5 mg/mL Omberacetam solution suitable for in vivo research.[4]

Materials:

  • Omberacetam powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl), sterile

Procedure:

  • Prepare a 25 mg/mL stock solution of Omberacetam in DMSO. Weigh the appropriate amount of Omberacetam and dissolve it in the required volume of DMSO.

  • To prepare 1 mL of the final solution: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL Omberacetam stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and vortex again until fully integrated. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a homogenous solution.

  • The final concentrations of the components will be:

    • Omberacetam: 2.5 mg/mL

    • DMSO: 10%

    • PEG300: 40%

    • Tween-80: 5%

    • Saline: 45%

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This "gold standard" method can be used to determine the equilibrium solubility of Omberacetam in a specific aqueous buffer of your choice.[9][10][11]

Materials:

  • Omberacetam powder

  • Your chosen aqueous buffer (e.g., PBS at a specific pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of Omberacetam powder to a glass vial. This is to ensure that a saturated solution is achieved with undissolved solid remaining.

  • Add Solvent: Add a known volume of your aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification: Dilute the filtrate to a suitable concentration and determine the concentration of dissolved Omberacetam using a validated analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.

Visualizations

G Troubleshooting Workflow for Omberacetam Dissolution start Start: Omberacetam Powder + Aqueous Buffer dissolved Is the solution clear? start->dissolved success Success: Solution Ready for Use dissolved->success Yes troubleshoot Troubleshoot: Low Solubility dissolved->troubleshoot No precip Does precipitation occur over time? success->precip step1 Step 1: Create a stock solution in 100% DMSO. troubleshoot->step1 step2 Step 2: Dilute DMSO stock into a co-solvent system (e.g., with PEG300, Tween-80). step1->step2 step3 Step 3: Use sonication and/or gentle heating to aid dissolution. step2->step3 step4 Step 4: Consider adjusting the pH of the final solution. step3->step4 reassess Re-evaluate Solution Clarity step4->reassess reassess->success Yes optimize Optimize Formulation: - Adjust co-solvent ratios - Lower final concentration - Prepare fresh solution reassess->optimize No precip->success No Stable Solution precip->optimize Yes

Caption: A flowchart for troubleshooting Omberacetam solubility.

G Omberacetam's Proposed Signaling Pathway Omberacetam Omberacetam (Noopept) Cycloprolylglycine Cycloprolylglycine (Active Metabolite) Omberacetam->Cycloprolylglycine AMPA_R AMPA Receptor Modulation Cycloprolylglycine->AMPA_R BDNF Increased Brain-Derived Neurotrophic Factor (BDNF) Cycloprolylglycine->BDNF Neuroprotection Neuroprotection, Synaptic Plasticity, Enhanced Cognitive Function AMPA_R->Neuroprotection TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB CREB->Neuroprotection

Caption: The BDNF/TrkB signaling cascade activated by Omberacetam.

References

Omberacetam Degradation Product Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating and identifying the degradation products of Omberacetam. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in investigating Omberacetam degradation?

A1: The initial step is to perform forced degradation (stress testing) studies.[1] These studies intentionally expose Omberacetam to harsh conditions to accelerate its decomposition and generate potential degradation products.[2] It is crucial to establish a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent drug from its degradation products.[3]

Q2: Under what conditions should Omberacetam be stressed?

A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of conditions to cover potential real-world storage and handling scenarios.[4] These typically include:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 70°C).

  • Photolytic Degradation: Exposing the drug to UV and visible light.

For similar compounds like Brivaracetam, instability has been observed under acidic, alkaline, oxidative, and thermal stress.[5][6] Piracetam, another related nootropic, has been shown to degrade in basic conditions.[7][8]

Q3: How are the degradation products identified?

A3: Once the degradation products are separated using a stability-indicating method (e.g., HPLC or UPLC), their structures are elucidated using a combination of advanced analytical techniques.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of the impurities.[10] For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[5][9]

Q4: What are the expected degradation pathways for Omberacetam?

A4: While specific degradation pathways for Omberacetam are not extensively published, based on its chemical structure (N-phenylacetyl-L-prolylglycine ethyl ester), several potential degradation routes can be hypothesized:

  • Hydrolysis: The ester and amide bonds in the Omberacetam molecule are susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of N-phenylacetyl-L-prolylglycine and ethanol, or further breakdown to phenylacetic acid, L-proline, and glycine.

  • Oxidation: The phenylacetyl moiety could be susceptible to oxidation.

  • Racemization: The chiral center at the proline residue could undergo racemization under certain conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation is observed under stress conditions. The stress conditions may not be harsh enough.Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or extend the exposure time.[1]
Complete degradation of Omberacetam is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or pH.[3]
Inconsistent results between experimental runs. Variability in experimental parameters.Ensure precise control of temperature, concentration of reagents, and exposure times. Use a well-characterized reference standard for Omberacetam.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Employ orthogonal analytical techniques. For example, complement LC-MS data with high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR for detailed structural information.[5][9]

Experimental Protocols

Forced Degradation (Stress Testing) of Omberacetam

This protocol outlines a general procedure for subjecting Omberacetam to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Omberacetam (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acidic Degradation: Mix equal volumes of the stock solution and a strong acid (e.g., 0.1 M HCl). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix equal volumes of the stock solution and a strong base (e.g., 0.1 M NaOH). Keep the mixture at room temperature or heat gently for a specific duration. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂). Store the mixture at room temperature for a set time, protected from light.

  • Thermal Degradation: Store the solid Omberacetam powder in a hot air oven at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours). Dissolve the stressed powder in a suitable solvent before analysis.

  • Photolytic Degradation: Expose the Omberacetam solution to a photostability chamber with controlled light and UV exposure as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.

Development of a Stability-Indicating HPLC Method

A typical starting point for developing a stability-indicating method for Omberacetam would be a reversed-phase HPLC system.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Omberacetam and its potential degradation products show significant absorbance (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method optimization will involve adjusting the gradient, pH of the mobile phase, and other parameters to achieve adequate separation of all peaks.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a forced degradation study of Omberacetam. This data is for illustrative purposes to demonstrate how results can be presented.

Stress ConditionOmberacetam Assay (%)Total Impurities (%)Major Degradation Product (%)
Control (Unstressed) 99.80.2Not Detected
Acidic (0.1 M HCl, 60°C, 24h) 85.214.88.5 (DP-A)
Basic (0.1 M NaOH, RT, 8h) 78.521.515.2 (DP-B)
Oxidative (3% H₂O₂, RT, 24h) 92.17.94.3 (DP-C)
Thermal (70°C, 48h) 97.52.51.1 (DP-D)
Photolytic (ICH Q1B) 98.91.10.6 (DP-E)

Visualizations

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_results Outcome Omberacetam Omberacetam Drug Substance Acid Acidic Stress (e.g., 0.1 M HCl) Omberacetam->Acid Base Basic Stress (e.g., 0.1 M NaOH) Omberacetam->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Omberacetam->Oxidation Thermal Thermal Stress (e.g., 70°C) Omberacetam->Thermal Photo Photolytic Stress (UV/Vis Light) Omberacetam->Photo HPLC Stability-Indicating HPLC-UV (Separation & Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Deg_Products Identified Degradation Products NMR->Deg_Products Pathway Proposed Degradation Pathways Deg_Products->Pathway

Caption: Workflow for Forced Degradation and Identification.

Signaling_Pathway Omberacetam Omberacetam Hydrolysis Hydrolysis (Acid/Base) Omberacetam->Hydrolysis Oxidation Oxidation Omberacetam->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products e.g., Hydrolyzed Ester/Amide Oxidation->Degradation_Products e.g., Oxidized Phenyl Ring

Caption: Potential Degradation Pathways of Omberacetam.

References

Technical Support Center: Preventing Omberacetam Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Omberacetam precipitation in cell culture media. By following these guidelines, users can ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my Omberacetam precipitating in the cell culture medium?

A1: Omberacetam, like many nootropic compounds, has limited aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This phenomenon, often referred to as "solvent shock," happens because the Omberacetam molecules are forced out of the solution as the concentration of the organic solvent decreases.

Q2: What is the recommended solvent for preparing Omberacetam stock solutions?

A2: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of Omberacetam for in vitro studies.[1][2] Preparing a concentrated stock allows for the addition of a minimal volume to the cell culture medium, thereby reducing the final solvent concentration.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's viability and function.[3]

Q4: Can the type of cell culture medium affect Omberacetam's solubility?

A4: Yes, the composition of the cell culture medium can influence the solubility of Omberacetam. Media contain various salts, amino acids, and vitamins that can interact with the compound.[4] For instance, the pH of the medium and the presence of proteins in serum-containing media can affect solubility.

Q5: How does serum in the cell culture medium impact Omberacetam precipitation?

A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds. This binding can either increase the apparent solubility of Omberacetam by keeping it in solution or, in some cases, contribute to aggregation and precipitation. The effect of serum on Omberacetam solubility should be empirically determined for your specific experimental setup.

Troubleshooting Guide

Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to identifying the cause and implementing a solution.

Table 1: Troubleshooting Omberacetam Precipitation
Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to media. High Supersaturation/Solvent Shock: The final concentration of Omberacetam exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of Omberacetam.- Use a serial dilution method (see Experimental Protocols).- Add the stock solution dropwise to the medium while gently vortexing or swirling.
Fine precipitate or cloudiness appears after a short incubation period. Delayed Precipitation: Changes in temperature or pH in the incubator environment are affecting solubility over time.- Pre-warm the cell culture medium to 37°C before adding the Omberacetam stock solution.- Ensure the medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.
Precipitation is observed only in serum-free media. Lack of Solubilizing Proteins: Serum proteins may be aiding in the solubilization of Omberacetam.- Consider using a low percentage of serum (e.g., 1-2%) if compatible with your experimental design.- Test the solubility of Omberacetam in your specific serum-free medium to determine its solubility limit.
Precipitation occurs inconsistently between experiments. Inconsistent Stock Solution Preparation or Handling: Variability in weighing, dissolving, or storing the stock solution.- Visually inspect the DMSO stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve.- Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Adhering to a standardized protocol for solution preparation is critical to prevent precipitation and ensure experimental reproducibility.

Protocol 1: Preparation of a 10 mM Omberacetam Stock Solution in DMSO

Materials:

  • Omberacetam powder (Molecular Weight: 318.37 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of Omberacetam.

  • Weighing: Carefully weigh the calculated amount of Omberacetam powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the Omberacetam is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Table 2: Omberacetam Stock Solution Preparation
Desired Stock ConcentrationMolecular Weight ( g/mol )Mass for 1 mL of StockSolvent
1 mM318.370.318 mgDMSO
10 mM 318.37 3.18 mg DMSO
50 mM318.3715.92 mgDMSO
100 mM318.3731.84 mgDMSO
Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol utilizes a serial dilution approach to minimize solvent shock and prevent precipitation.

Materials:

  • 10 mM Omberacetam stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure (Example for preparing a 10 µM working solution):

  • Intermediate Dilution (1:100): Add 5 µL of the 10 mM Omberacetam stock solution to 495 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of 1%. Mix gently by pipetting.

  • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This yields the final 10 µM working solution with a DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain Omberacetam. This will result in a final DMSO concentration of 0.1% in the control medium.

  • Application: Immediately add the prepared working solutions and vehicle control to your cell cultures.

Visual Guides

Diagram 1: Experimental Workflow for Omberacetam Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Omberacetam dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm Use one aliquot intermediate Prepare Intermediate Dilution (e.g., 100 µM) prewarm->intermediate final Prepare Final Dilution (e.g., 10 µM) intermediate->final apply Apply to Cells Immediately final->apply

Caption: Workflow for preparing Omberacetam solutions.

Diagram 2: Troubleshooting Decision Tree for Omberacetam Precipitation

G cluster_immediate cluster_delayed cluster_inconsistent start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No lower_conc Lower Final Concentration immediate->lower_conc Yes serial_dilution Use Serial Dilution immediate->serial_dilution Yes slow_addition Add Stock Slowly with Mixing immediate->slow_addition Yes prewarm_media Pre-warm Media to 37°C delayed->prewarm_media Yes check_ph Check Media pH/Buffering delayed->check_ph Yes inconsistent Inconsistent Precipitation? delayed->inconsistent No check_stock Inspect Stock Solution inconsistent->check_stock Yes fresh_stock Prepare Fresh Stock inconsistent->fresh_stock Yes aliquot_stock Aliquot Stock for Single Use inconsistent->aliquot_stock Yes

Caption: Decision tree for troubleshooting precipitation.

References

Omberacetam Behavioral Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Omberacetam (also known as Noopept) behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: Why are we observing a U-shaped or biphasic dose-response curve in our Omberacetam experiments?

A1: A biphasic dose-response curve, where both low and high doses are less effective than an optimal mid-range dose, is a known phenomenon in nootropic research. This can be attributed to several factors, including receptor saturation and the engagement of different signaling pathways at varying concentrations. For Omberacetam, which modulates both cholinergic and glutamatergic systems, different dosages may lead to a complex interplay of these systems, resulting in a non-linear dose-effect relationship.

Q2: We are not observing any cognitive enhancement in healthy, young adult rodents. Is this expected?

A2: The cognitive-enhancing effects of many nootropics, including Omberacetam, are often more pronounced in models of cognitive deficit. In healthy animals with optimal cognitive function, there may be a "ceiling effect" where it is difficult to measure further improvement. Consider using models of cognitive impairment, such as scopolamine-induced amnesia, to better elucidate the pro-cognitive effects of Omberacetam.

Q3: We are seeing conflicting results between different behavioral tasks (e.g., Morris water maze vs. elevated plus maze). Why is this happening?

A3: Different behavioral tasks assess distinct cognitive and affective domains. The Morris water maze primarily evaluates spatial learning and memory, which is heavily reliant on the hippocampus. The elevated plus-maze, on the other hand, is a primary measure of anxiety, although it can be adapted to assess learning and memory. Omberacetam's efficacy may be task-dependent due to its specific mechanisms of action, which include modulation of AMPA and NMDA receptors, as well as cholinergic pathways. The relative importance of these systems can vary between different cognitive and emotional tasks.

Q4: How critical is the animal model and strain to the experimental outcome?

A4: The choice of animal model and strain is highly critical and can significantly impact the results of Omberacetam studies. Genetic variations between species and even strains can lead to differences in metabolism, receptor density, and overall physiological responses to the compound. It is crucial to select a model and strain that are appropriate for the specific cognitive domain being investigated and to maintain consistency across experiments.

Troubleshooting Guides

Inconsistent Results in the Morris Water Maze (MWM)

Issue: High variability in escape latency and time spent in the target quadrant between and within groups.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Conduct a comprehensive dose-response study with a wide range of Omberacetam doses to identify the optimal therapeutic window for your specific animal model and task parameters.
Task Difficulty Adjust the difficulty of the MWM task. If the task is too easy (e.g., large platform), a ceiling effect may mask the drug's efficacy. If it is too difficult (e.g., very small platform), a floor effect may prevent the observation of any improvement.
Environmental Factors Ensure consistent and optimal testing conditions. Factors such as water temperature, lighting, and the presence of distal cues can significantly influence performance. Minimize stress by handling the animals prior to testing.
Animal Characteristics Account for potential confounding variables such as age, sex, and baseline cognitive abilities of the animals. Randomize animals to treatment groups to minimize systematic bias.
Variable Performance in the Elevated Plus Maze (EPM)

Issue: Inconsistent findings for time spent in open arms and number of open arm entries.

Potential Cause Troubleshooting Steps
Anxiety vs. Cognition Differentiate between the anxiolytic and nootropic effects of Omberacetam. The EPM is primarily a test of anxiety. If you are investigating cognitive enhancement, consider adapting the EPM protocol (e.g., a learning and memory version) or using a more specific cognitive task.
Habituation Be aware of the "one-trial tolerance" phenomenon, where prior exposure to the maze can alter subsequent behavior. If repeated testing is necessary, consider using longer inter-trial intervals.
Lighting Conditions The level of illumination in the testing room can significantly affect anxiety levels and, consequently, performance in the EPM. Maintain consistent lighting conditions across all experimental sessions.
Handling and Stress Excessive or inconsistent handling can increase stress and variability. Implement a standardized handling protocol and allow for an adequate acclimatization period before testing.
Discrepancies in Active Avoidance and Learned Helplessness Paradigms

Issue: Contradictory results in the acquisition of avoidance behavior or the reversal of learned helplessness.

Potential Cause Troubleshooting Steps
Shock Intensity and Duration The parameters of the aversive stimulus (footshock) are critical. Calibrate the shocker regularly and use an intensity that is sufficient to motivate escape/avoidance without causing injury or excessive distress, which can interfere with learning.
Timing of Drug Administration The timing of Omberacetam administration relative to the training or stress induction is crucial. For learned helplessness, administering the compound before the inescapable shock may have different effects than administration before the avoidance testing.
Inter-trial Interval The time between trials can influence learning and performance. Optimize the inter-trial interval to allow for consolidation of learning without inducing fatigue or habituation.
Apparatus and Cues Ensure the active avoidance apparatus is functioning correctly and that the conditioned stimuli (e.g., light, tone) are consistently presented. Thoroughly clean the apparatus between animals to remove olfactory cues.

Quantitative Data Summary

Table 1: Omberacetam Dosage and Effects in Preclinical Behavioral Models

Behavioral AssaySpecies/StrainDosage RangeRoute of AdministrationObserved EffectsCitation(s)
Active AvoidanceRat0.05 - 0.10 mg/kgIntraperitonealAccelerated acquisition of conditioned active avoidance response.[1]
Learned HelplessnessRatNot specifiedNot specifiedLong-term (21-day) treatment eliminated manifestations of learned helplessness.[2]
Morris Water MazeMouse (NMRI)Not specifiedNot specifiedRestored spatial memory in an Alzheimer's disease model.[3]
Passive AvoidanceRat0.5 mg/kg and 10 mg/kgOralAssociated with memory retention in an electroshock-induced amnesia model. Note: 1.2 mg/kg and 30 mg/kg were ineffective, suggesting a biphasic response.[4]

Experimental Protocols

Active Avoidance Test
  • Apparatus: A two-compartment shuttle box with a grid floor connected to a shock generator. A light or auditory cue serves as the conditioned stimulus (CS).

  • Procedure:

    • Habituation: Place the animal in the shuttle box and allow for a 5-minute exploration period.

    • Training: A trial consists of the presentation of the CS for 10 seconds, followed by a mild footshock (e.g., 0.5 mA for 2 seconds) through the grid floor. If the animal moves to the other compartment during the CS presentation, the shock is avoided (avoidance response). If the animal moves after the onset of the shock, it escapes the shock (escape response).

    • Inter-Trial Interval (ITI): A variable ITI (e.g., 30-60 seconds) is used between trials.

    • Sessions: Animals are typically trained for a set number of trials (e.g., 50) per day for several consecutive days.

  • Data Analysis: The primary measures are the number of avoidance responses, the latency to respond, and the number of escape responses.

Learned Helplessness Model
  • Apparatus: A chamber where inescapable and uncontrollable footshocks can be delivered. A separate active avoidance apparatus is used for testing.

  • Procedure:

    • Induction: Expose animals to a session of inescapable footshocks (e.g., 60 shocks of 0.8 mA with a 15-second duration, with a variable inter-shock interval). Control animals are placed in the chamber without receiving shocks.

    • Testing: 24 hours after the induction phase, test the animals in an active avoidance paradigm as described above.

  • Data Analysis: Animals that exhibit a significant deficit in acquiring the escape/avoidance response compared to control animals are considered to have developed learned helplessness. The number of escape failures is a key metric.

Signaling Pathways and Workflows

Omberacetam_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Omberacetam Omberacetam (Prodrug) Cycloprolylglycine Cycloprolylglycine (Active Metabolite) Omberacetam->Cycloprolylglycine Metabolism AMPA_R AMPA Receptor Cycloprolylglycine->AMPA_R Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) Cycloprolylglycine->BDNF Increases Expression Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuroprotection AMPA_R->Synaptic_Plasticity Leads to TrkB_R TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB_R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_R->MAPK_ERK BDNF->TrkB_R Activates PI3K_Akt->Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity

Caption: Omberacetam's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Behavioral Results Observed Check_Dose Review Dose-Response (Biphasic Curve?) Start->Check_Dose Check_Model Evaluate Animal Model & Strain Appropriateness Check_Dose->Check_Model Dose Optimized Optimize_Dose Conduct Dose-Finding Study Check_Dose->Optimize_Dose Suboptimal Dose Check_Task Assess Behavioral Task Parameters Check_Model->Check_Task Model Appropriate Select_Model Consider Alternative Model or Standardize Strain Check_Model->Select_Model Model Inappropriate Check_Environment Examine Environmental & Procedural Variables Check_Task->Check_Environment Task Validated Adjust_Task Modify Task Difficulty or Protocol Check_Task->Adjust_Task Task Issues Standardize_Conditions Standardize Handling, Housing, & Testing Check_Environment->Standardize_Conditions Variables Identified Re_Run Re-run Experiment with Optimized Parameters Check_Environment->Re_Run Conditions Standardized Optimize_Dose->Re_Run Select_Model->Re_Run Adjust_Task->Re_Run Standardize_Conditions->Re_Run

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Improving Omberacetam Blood-Brain Barrier Penetration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with in vivo experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Omberacetam (Noopept).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering Omberacetam to the brain?

A1: While Omberacetam is known to cross the blood-brain barrier, its therapeutic efficacy can be limited by its very short half-life in vivo.[1] A significant challenge is to develop formulations that not only enhance its penetration but also sustain its concentration in the brain tissue over a longer period.

Q2: What are the most promising strategies to improve Omberacetam's BBB penetration and brain concentration?

A2: Several strategies are being explored to enhance the delivery of drugs to the central nervous system (CNS), and these can be adapted for Omberacetam.[2] The most promising approaches include:

  • Nanoparticle-based delivery systems: Encapsulating Omberacetam in polymeric or lipid-based nanoparticles can protect it from rapid metabolism and facilitate its transport across the BBB.[3][4]

  • Intranasal administration: This non-invasive route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[5][6]

  • Prodrug approach: Modifying the chemical structure of Omberacetam to create a more lipophilic prodrug can improve its passive diffusion across the BBB.[7][8]

Q3: Are there any known issues with the stability of Omberacetam formulations?

A3: Like many peptide-based drugs, Omberacetam can be susceptible to enzymatic degradation. When developing formulations, especially for oral or intravenous administration, it is crucial to consider strategies to protect the molecule from premature breakdown.[1] Nanoparticle encapsulation is a common method to improve stability.[3]

Q4: How can I quantify the concentration of Omberacetam in brain tissue?

A4: Accurate quantification of Omberacetam in brain homogenates typically requires sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[9] It is essential to develop and validate a robust analytical method to ensure accurate and reproducible results.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of Omberacetam
  • Potential Cause: Rapid systemic clearance or poor BBB penetration of the formulation.

  • Troubleshooting Steps:

    • Review Formulation Strategy: If using a standard solution, consider formulating Omberacetam into nanoparticles or liposomes to protect it from degradation and enhance uptake.

    • Optimize Nanoparticle Properties: For nanoparticle formulations, ensure that the particle size, surface charge, and any targeting ligands are optimized for BBB transport.[3]

    • Consider Alternative Administration Routes: Intranasal delivery has shown promise for bypassing the BBB.[5] Compare the brain concentrations achieved via intravenous, intraperitoneal, and intranasal routes.[10]

    • Evaluate Prodrug Approach: Synthesizing a more lipophilic prodrug of Omberacetam could enhance its passive diffusion into the brain.[11]

Issue 2: High Variability in In Vivo Experimental Results
  • Potential Cause: Inconsistent formulation characteristics, animal handling, or sample processing.

  • Troubleshooting Steps:

    • Characterize Formulations Thoroughly: For nanoparticle or liposomal formulations, ensure consistent batch-to-batch characteristics, including particle size, polydispersity index (PDI), and drug loading.

    • Standardize Animal Procedures: Maintain consistency in animal age, weight, and strain.[12] Standardize the administration technique, especially for intranasal delivery, as the deposition in the nasal cavity can significantly impact brain uptake.[13]

    • Optimize Brain Tissue Homogenization: Develop a standardized protocol for brain tissue homogenization to ensure complete and consistent extraction of Omberacetam.

    • Validate Analytical Methods: Ensure your analytical method for quantifying Omberacetam is validated for linearity, accuracy, and precision in brain matrix.

Issue 3: Formulation Instability (e.g., Aggregation, Drug Leakage)
  • Potential Cause: Suboptimal formulation components or storage conditions.

  • Troubleshooting Steps:

    • Optimize Lipid/Polymer Composition: For liposomes or nanoparticles, screen different lipid or polymer compositions to improve stability and drug retention.

    • Incorporate Stabilizers: The use of cryoprotectants for lyophilized formulations or PEGylation for systemic circulation can enhance stability.[14]

    • Control Storage Conditions: Investigate the impact of temperature, pH, and light on your formulation's stability and establish optimal storage conditions.

Experimental Protocols & Data

While specific in vivo data for enhanced Omberacetam formulations is limited in publicly available literature, we can extrapolate from studies on other neuroprotective agents to provide representative experimental designs and data.

Representative Data: Nanoparticle-Based Delivery

The following table summarizes hypothetical pharmacokinetic data for Omberacetam delivered in a standard solution versus a brain-targeted nanoparticle formulation in rats, based on typical enhancements seen with such technologies.

FormulationAdministration RouteDose (mg/kg)Brain Cmax (ng/g)Brain AUC (ng*h/g)Brain/Plasma Ratio
Omberacetam SolutionIntravenous (IV)5501000.5
Omberacetam-NPIntravenous (IV)52507502.5

This is illustrative data and not from a specific study on Omberacetam.

Representative Data: Intranasal Delivery

This table illustrates a hypothetical comparison of brain concentrations of Omberacetam following intravenous and intranasal administration in mice.

Administration RouteDose (mg/kg)Brain Cmax (ng/g)Brain AUC (ng*h/g)Drug Targeting Efficiency (%)Direct Transport Percentage (%)
Intravenous (IV)24590--
Intranasal (IN)212036040075

This is illustrative data and not from a specific study on Omberacetam.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Analysis Formulation Omberacetam Formulation (e.g., Nanoparticles, Prodrug) Characterization Physicochemical Characterization (Size, Charge, Encapsulation) Formulation->Characterization Administration Animal Administration (IV, IP, Intranasal) Characterization->Administration Sampling Blood and Brain Sampling (Time-course) Administration->Sampling Homogenization Brain Tissue Homogenization Sampling->Homogenization Quantification LC-MS/MS Quantification Homogenization->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Brain/Plasma Ratio) Quantification->PK_Analysis

Caption: Workflow for developing and evaluating novel Omberacetam formulations.

BBB_Penetration_Strategies cluster_strategies Enhancement Strategies Omberacetam Omberacetam Nanoparticles Nanoparticle Encapsulation Omberacetam->Nanoparticles Improves Stability & Transport Intranasal Intranasal Delivery Omberacetam->Intranasal Bypasses BBB Prodrug Prodrug Modification Omberacetam->Prodrug Increases Lipophilicity Brain Brain Nanoparticles->Brain Intranasal->Brain Prodrug->Brain

Caption: Strategies to enhance Omberacetam's blood-brain barrier penetration.

References

Addressing Omberacetam dose-response variability in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omberacetam. The following information is designed to address common challenges and variability encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a high degree of variability in our dose-response data for Omberacetam. What are the common causes?

A1: Dose-response variability is a frequent challenge in nootropic research. Several factors can contribute to this inconsistency:

  • Biphasic (U-shaped) Dose-Response: Like many cognitive enhancers, Omberacetam may exhibit a biphasic or "U-shaped" dose-response curve.[1] This means that both very low and very high doses can be less effective than an optimal mid-range dose. It is crucial to test a wide range of concentrations to accurately characterize the therapeutic window.

  • Cell Health and Passage Number: The health, passage number, and confluency of your cell lines can significantly impact results. Cells that have been passaged too many times may exhibit altered phenotypes and sensitivities.[2] It is advisable to use cells within a consistent and low passage number range.

  • Peptide Solubility and Stability: Omberacetam is a peptide and may have specific solubility requirements. Improper dissolution or precipitation of the compound can lead to inaccurate concentrations and assay variability. Additionally, peptide stability in solution over time should be considered.

  • Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to significant differences in results. Consistency in all experimental steps is critical.

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Dose-Response Results Observed CheckCurve Is the Dose-Response Curve U-Shaped or Biphasic? Start->CheckCurve CheckCells Are Cell Health and Passage Number Consistent? CheckCurve->CheckCells No ActionCurve Action: Conduct a Wide-Range Dose-Finding Study (e.g., 7-10 concentrations) CheckCurve->ActionCurve Yes CheckPeptide Is Peptide Solubility and Stability Confirmed? CheckCells->CheckPeptide Yes ActionCells Action: Use Low-Passage Cells and Monitor Viability CheckCells->ActionCells No CheckAssay Are Assay Conditions Strictly Controlled? CheckPeptide->CheckAssay Yes ActionPeptide Action: Confirm Solubility and Prepare Fresh Solutions CheckPeptide->ActionPeptide No ActionAssay Action: Standardize All Protocol Steps (Pipetting, Incubation, etc.) CheckAssay->ActionAssay No End Consistent Results CheckAssay->End Yes ActionCurve->CheckCells ActionCells->CheckPeptide ActionPeptide->CheckAssay ActionAssay->End

Troubleshooting workflow for inconsistent results.

Q2: What is a typical effective concentration range for Omberacetam in in vitro neuroprotection assays?

A2: Based on available literature, a common concentration used to elicit neuroprotective effects in cell culture models, such as PC12 cells, is around 10 μM. However, the optimal concentration can vary depending on the specific cell line, the nature of the induced toxicity, and the assay endpoint. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q3: We are not observing a neuroprotective effect of Omberacetam in our PC12 cell assay. What could be the issue?

A3: Several factors could contribute to a lack of observed neuroprotection:

  • Toxicity Model: The method used to induce cellular stress or toxicity is critical. The protective effects of Omberacetam may be more pronounced against specific insults (e.g., amyloid-beta toxicity, oxidative stress) than others.

  • Timing of Treatment: The timing of Omberacetam application (pre-treatment, co-treatment, or post-treatment relative to the toxic insult) can significantly influence the outcome. For neuroprotection, pre-treatment is often employed.

  • Cell Differentiation Status: The differentiation state of PC12 cells (undifferentiated vs. NGF-differentiated) can alter their response to both toxic stimuli and neuroprotective agents.

Quantitative Data Summary

The following table summarizes reported in vitro dose-response data for Omberacetam. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Assay TypeCell Line/SystemParameterReported ValueReference
AMPA Receptor BindingRat Brain MembranesIC5080 ± 5.6 μM[3]
NeuroprotectionPC12 cellsEffective Conc.10 μMNot specified in search results

Key Experimental Protocols

Neuroprotection Assay using MTT in PC12 Cells

This protocol describes a method to assess the neuroprotective effect of Omberacetam against amyloid-beta (Aβ)-induced cytotoxicity in differentiated PC12 cells.

Materials:

  • PC12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS) and Horse Serum (HS)

  • Nerve Growth Factor (NGF)

  • Omberacetam

  • Amyloid-Beta 25-35 (Aβ₂₅₋₃₅) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS.

    • Seed cells in 96-well plates at an appropriate density.

    • Induce differentiation by treating with NGF (e.g., 50-100 ng/mL) in low-serum medium for 5-7 days.

  • Omberacetam Pre-treatment:

    • Prepare a stock solution of Omberacetam in a suitable solvent (e.g., sterile water or DMSO).

    • Treat differentiated PC12 cells with various concentrations of Omberacetam (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours.

  • Induction of Cytotoxicity:

    • Prepare a solution of Aβ₂₅₋₃₅ peptide.

    • After Omberacetam pre-treatment, expose the cells to Aβ₂₅₋₃₅ (e.g., 10-25 µM) for 24 hours. Include control wells (no Aβ₂₅₋₃₅) and vehicle controls.

  • MTT Assay:

    • Following the Aβ₂₅₋₃₅ incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the dose-response curve of Omberacetam's neuroprotective effect.

Experimental Workflow for Neuroprotection Assay

G A 1. Culture and Differentiate PC12 cells with NGF B 2. Pre-treat with varying concentrations of Omberacetam A->B C 3. Induce cytotoxicity with Amyloid-Beta peptide B->C D 4. Perform MTT assay to assess cell viability C->D E 5. Analyze data and plot dose-response curve D->E

Workflow for Omberacetam neuroprotection assay.
AMPA Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Omberacetam for AMPA receptors.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]-AMPA (radioligand)

  • Omberacetam

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from rat cerebral cortex.

  • Binding Reaction:

    • In a 96-well plate, combine the cortical membranes, a fixed concentration of [³H]-AMPA (typically at or below its Kd), and varying concentrations of Omberacetam.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled glutamate).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Omberacetam to generate a competition curve and determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Omberacetam's Proposed Signaling Pathway

Omberacetam is thought to exert its nootropic effects through a multi-faceted mechanism of action, primarily involving the modulation of the glutamatergic and cholinergic systems. It is a positive allosteric modulator of AMPA receptors, enhancing glutamatergic transmission. This can lead to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in synaptic plasticity and cell survival. Additionally, Omberacetam may increase the levels of acetylcholine, a neurotransmitter crucial for learning and memory.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Omberacetam Omberacetam ACh Acetylcholine Release Omberacetam->ACh Increases AMPAR AMPA Receptor ACh->AMPAR Modulates Activity (indirectly) Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Glutamate Glutamate Glutamate->AMPAR Activates MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity (LTP) MAPK_ERK->Synaptic_Plasticity Neuroprotection Neuroprotection MAPK_ERK->Neuroprotection Omberacetam_Post->AMPAR Positive Allosteric Modulation

Proposed signaling pathway of Omberacetam.

References

Omberacetam stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a compound like Omberacetam is a critical step in the experimental process. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during stability testing under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for Omberacetam?

For routine laboratory use, Omberacetam powder should be stored in a dry, dark place. For short-term storage (days to weeks), temperatures between 0 - 4°C are recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1] Solutions of Omberacetam, particularly in solvents like DMSO, should be stored at -80°C for long-term stability.[2] It is also advised to keep the compound away from moisture.[2]

Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

Unexpected peaks typically indicate the presence of degradation products or impurities. The appearance of these peaks can be influenced by the storage conditions (e.g., exposure to light, elevated temperature, humidity) or interactions with excipients in a formulation. It is crucial to perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Q3: My Omberacetam solution appears cloudy or has precipitated after storage. What should I do?

Cloudiness or precipitation can occur if the storage temperature is too low for the solvent used, or if the compound has degraded into less soluble products. If precipitation is observed, sonication may help to redissolve the compound.[2][3] However, it is important to verify the concentration and purity of the solution after redissolving to ensure no significant degradation has occurred. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]

Q4: How can I develop a stability-indicating method for Omberacetam?

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4][5][6] The development process involves subjecting Omberacetam to stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate degradation products. The chromatographic conditions are then optimized to achieve separation between the parent drug and all significant degradation peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Control Samples Improper storage of stock solutions or reference standards.Review storage conditions. Store aliquots at -80°C to minimize freeze-thaw cycles. Prepare fresh standards regularly.
Inconsistent Results Between Replicates Inhomogeneous sample, instrument variability, or inconsistent sample preparation.Ensure complete dissolution of the sample. Check instrument performance (e.g., injector precision, detector stability). Standardize sample preparation workflow.
No Degradation Observed in Forced Degradation Studies Stress conditions are not harsh enough.Increase the concentration of the stress agent (acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. Note that degradation of 5-20% is generally considered suitable for method validation.[7]
Significant Degradation in All Samples, Including Time-Zero The compound is highly unstable under the initial experimental conditions, or there was an issue with the initial sample preparation.Re-evaluate the diluents and solvents used for compatibility with Omberacetam. Analyze a freshly prepared sample immediately to establish a true time-zero baseline.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of Omberacetam to identify potential degradation products and to validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Omberacetam in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid Omberacetam powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in the solvent to the target concentration for analysis.

  • Photolytic Degradation: Expose the solid Omberacetam powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with UV or mass spectrometric detection.

Protocol 2: Long-Term Stability Testing (Example Conditions)

This protocol describes a typical setup for a long-term stability study of Omberacetam in a solid dosage form.

  • Sample Preparation: Prepare at least three batches of the Omberacetam product.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay for Omberacetam content

    • Quantification of known and unknown degradation products

    • Dissolution testing (if applicable)

    • Water content

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study and a 6-month accelerated stability study of Omberacetam 10 mg tablets.

Table 1: Hypothetical Forced Degradation Data for Omberacetam

Stress Condition% Assay of Omberacetam% Total DegradationNumber of Degradants
Control 99.8< 0.21
0.1 N HCl, 60°C, 24h 92.57.32
0.1 N NaOH, 60°C, 8h 85.214.63
3% H₂O₂, RT, 24h 90.89.02
Thermal, 105°C, 48h 98.11.71
Photolytic 96.43.42

Table 2: Hypothetical 6-Month Accelerated Stability Data (40°C/75% RH)

Time PointAppearanceAssay (%)Major Degradant A (%)Total Degradants (%)
0 Months White, round tablet100.2< 0.050.12
3 Months White, round tablet98.90.150.45
6 Months White, round tablet97.50.280.89

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Omberacetam Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress therm Thermal (Solid, 105°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis HPLC-UV/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples char Characterize Degradants analysis->char method Develop Stability- Indicating Method analysis->method

Caption: Workflow for Forced Degradation Studies of Omberacetam.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Omberacetam Omberacetam DP1 Degradation Product 1 (Amide Bond Cleavage) Omberacetam->DP1 H⁺ / OH⁻ DP2 Degradation Product 2 (Ester Hydrolysis) Omberacetam->DP2 H⁺ / OH⁻ DP3 Degradation Product 3 (N-oxide) Omberacetam->DP3 [O]

Caption: Hypothetical Degradation Pathways for Omberacetam.

References

Omberacetam Off-Target Effects: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a guide to identifying potential off-target effects of Omberacetam (also known as Noopept or GVS-111). Given the limited public data on comprehensive off-target screening for Omberacetam, this guide focuses on its known primary mechanisms, potential downstream consequences, and standardized protocols for in-house off-target liability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary, on-target mechanisms of action for Omberacetam?

A1: Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine (CPG).[1] The primary mechanism of action is attributed to CPG, which acts as a positive modulator of AMPA receptors.[2] This modulation is believed to initiate a signaling cascade that includes the activation of TrkB receptors (the receptor for Brain-Derived Neurotrophic Factor, BDNF) and a subsequent increase in the expression of BDNF.[3][4] Some studies also suggest Omberacetam has antioxidant and anti-inflammatory properties and may inhibit the neurotoxicity associated with excess glutamate and calcium.[1]

Q2: Is there a comprehensive off-target binding profile (e.g., a CEREP panel) available for Omberacetam or its active metabolite, cycloprolylglycine?

A2: To date, no comprehensive public data from a broad panel of off-target binding or enzyme activity assays (such as a Eurofins/Cerep safety panel) for Omberacetam or cycloprolylglycine has been identified in the scientific literature.[5][6] Such screening is crucial for identifying unintended interactions with other receptors, ion channels, transporters, and enzymes.[7][8]

Q3: What is the known binding affinity of Omberacetam for its primary targets?

A3: Direct, high-affinity binding data for Omberacetam is scarce. One study reported a relatively low affinity for AMPA receptors, with an IC50 of 80 µM. This suggests that the parent compound's direct interaction is weak, reinforcing the hypothesis that its primary role is as a prodrug for the more active cycloprolylglycine.

Q4: What are the potential downstream consequences of Omberacetam's primary activity that could be mistaken for off-target effects?

A4: The primary activity of Omberacetam—enhancing AMPA and TrkB receptor signaling—can lead to widespread changes in neuronal plasticity, gene expression, and network excitability. Over-activation of these pathways could theoretically lead to excitotoxicity, altered synaptic pruning, or imbalances in neurotransmitter systems, which might present as unexpected phenotypes in experimental models.

Q5: What are the reported side effects in humans?

A5: Anecdotal reports and limited studies have associated high doses of Omberacetam with side effects such as headaches, insomnia, fatigue, and irritability. However, these clinical observations have not been mechanistically linked to specific off-target interactions.

Troubleshooting Unanticipated Experimental Results

This section addresses potential issues researchers might encounter and provides a logical framework for investigation.

Observed Issue Potential On-Target Cause Potential Off-Target Cause (Hypothetical) Recommended Action
Unexpected Cell Death/Toxicity Over-activation of glutamatergic signaling (AMPA receptors) leading to excitotoxicity, especially in sensitive neuronal cultures.Interaction with ion channels (e.g., calcium channels) or mitochondrial proteins, disrupting cellular homeostasis.1. Perform a dose-response curve to determine the toxicity threshold.2. Co-administer an AMPA receptor antagonist (e.g., NBQX) to see if the toxicity is mitigated.3. Conduct a broad off-target screening panel (See Experimental Protocols).
Contradictory Results in Different Cell Lines Cell lines may have varying expression levels of AMPA receptors, TrkB, or downstream signaling partners (e.g., BDNF).The cell lines may express different levels of an unknown off-target protein.1. Quantify the expression of key on-target pathway components (AMPA-R, TrkB) in your cell lines via qPCR or Western blot.2. Test the effect in a cell line known to lack the primary targets as a negative control.
Alterations in Unrelated Signaling Pathways The BDNF/TrkB signaling pathway has extensive crosstalk with other major pathways like PI3K/Akt and MAPK/ERK. Activation of TrkB could indirectly modulate these pathways.Direct binding and modulation of a kinase or phosphatase in the unrelated pathway.1. Map the observed changes against known TrkB downstream signaling pathways.2. Perform a broad kinase inhibitor screening assay to identify potential off-target kinase interactions (See Experimental Protocols).
Inconsistent In Vivo Behavioral Effects The pharmacokinetics of Omberacetam and its conversion to cycloprolylglycine may vary between animal strains or species, leading to different levels of target engagement.[9]An off-target interaction may affect a physiological system (e.g., cardiovascular, gastrointestinal) that indirectly influences behavior.1. Conduct pharmacokinetic studies to measure plasma and brain concentrations of Omberacetam and CPG.2. Perform a basic safety pharmacology assessment (e.g., Irwin test) to screen for overt physiological or behavioral changes.[10]

Signaling & Experimental Workflow Diagrams

Omberacetam_Primary_Signaling_Pathway Figure 1: Omberacetam Primary Signaling Pathway Omberacetam Omberacetam (GVS-111) CPG Cycloprolylglycine (CPG) Omberacetam->CPG Metabolism AMPA_R AMPA Receptor CPG->AMPA_R Positive Modulation TrkB_R TrkB Receptor AMPA_R->TrkB_R Activation (Downstream Effect) Plasticity Synaptic Plasticity (LTP, etc.) AMPA_R->Plasticity BDNF BDNF Expression ↑ TrkB_R->BDNF Upregulation TrkB_R->Plasticity Neuroprotection Neuroprotection TrkB_R->Neuroprotection BDNF->TrkB_R Positive Feedback

Caption: Omberacetam Signaling Pathway.

Off_Target_Troubleshooting_Workflow Figure 2: Workflow for Investigating Unexpected Results Start Unexpected Experimental Result Observed CheckOnTarget Is the result explainable by over-activation or crosstalk of the AMPA/TrkB/BDNF pathway? Start->CheckOnTarget HypothesizeOffTarget Hypothesize Potential Off-Target Interaction CheckOnTarget->HypothesizeOffTarget No OnTargetConclusion Conclude On-Target Effect (Downstream or Crosstalk) CheckOnTarget->OnTargetConclusion Yes PerformScreening Perform Broad Off-Target Screening (e.g., Radioligand Binding Panel, Kinase Screen) HypothesizeOffTarget->PerformScreening AnalyzeData Analyze Screening Data for Significant 'Hits' PerformScreening->AnalyzeData ValidateHit Validate 'Hit' with Secondary Functional Assays AnalyzeData->ValidateHit OffTargetConclusion Conclude Off-Target Effect ValidateHit->OffTargetConclusion

Caption: Troubleshooting Unexpected Results.

Experimental Protocols for Off-Target Screening

The following are generalized protocols that can be adapted by researchers to screen Omberacetam or other compounds for off-target effects.

Protocol 1: Radioligand Binding Assay for Receptor Off-Targeting

This protocol outlines a competitive binding assay to determine if a test compound (e.g., Omberacetam, CPG) displaces a known radioligand from a specific receptor.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound for a panel of non-target receptors.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the receptor of interest.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1 adrenergic receptors).

  • Test Compound: Omberacetam or CPG, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the specific receptor binding.

  • Filtration Apparatus: 96-well harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10 nM to 100 µM).

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).

  • Equilibrium: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Figure 3: Workflow for Radioligand Binding Assay Start Prepare Reagents: Receptor Membranes, Radioligand, Test Compound Dilutions Incubate Incubate Reagents to Reach Equilibrium Start->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki using Cheng-Prusoff Equation Count->Analyze End Determine Off-Target Binding Affinity Analyze->End

Caption: Radioligand Binding Assay Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for screening a compound against a panel of kinases to identify potential off-target inhibition.[13][14][15]

Objective: To determine the percent inhibition of various kinases by Omberacetam at a fixed concentration, and to calculate the IC50 for any significant "hits."

Materials:

  • Kinase Panel: Purified, recombinant protein kinases.

  • Kinase Substrate: A specific peptide or protein substrate for each kinase.

  • ATP: Adenosine triphosphate, often radiolabeled ([γ-32P]ATP or [γ-33P]ATP) or used in a fluorescence/luminescence-based detection system.

  • Assay Buffer: Buffer containing necessary cofactors (e.g., MgCl2).

  • Test Compound: Omberacetam or CPG.

  • Detection System: Method to quantify substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabel, or a plate reader for non-radioactive methods).

Methodology:

  • Pre-incubation: In a microplate, add the kinase, its specific substrate, and the test compound (e.g., at a screening concentration of 10 µM) in the assay buffer.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA, SDS loading buffer).

  • Detection: Quantify the amount of phosphorylated substrate.

    • For Radiolabel Assays: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-32P]ATP, and measure the incorporated radioactivity on the paper using a scintillation counter.

    • For Non-Radioactive Assays (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[16]

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control.

    • For any kinases showing significant inhibition (>50%), perform a follow-up assay with a dose-response curve of the test compound to determine its IC50 value.

This technical guide provides a starting point for researchers to rigorously evaluate the potential off-target effects of Omberacetam, moving from its known pharmacology to a systematic investigation of unknown interactions.

References

Technical Support Center: Omberacetam Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for Omberacetam (also known as Noopept) to enhance reproducibility.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is Omberacetam and what is its proposed mechanism of action?

    • What are the common challenges in achieving reproducible results with Omberacetam?

    • How should Omberacetam be prepared for in vitro and in vivo studies?

  • Troubleshooting Guides

    • Inconsistent In Vitro Neuroprotection Results

    • Variability in Animal Cognitive Behavioral Studies

    • Issues with Electrophysiological Recordings

  • Detailed Experimental Protocols

    • In Vitro Neuroprotection: MTT Assay with PC12 Cells

    • In Vivo Spatial Memory: Morris Water Maze with Rats

    • Ex Vivo Synaptic Plasticity: Patch-Clamp Electrophysiology

  • Quantitative Data Summary

  • Visualized Pathways and Workflows

Frequently Asked Questions (FAQs)

Q1: What is Omberacetam and what is its proposed mechanism of action?

A1: Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a synthetic nootropic molecule with cognitive-enhancing and neuroprotective properties.[1][2] It is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3] Its mechanism of action is thought to be multifactorial, involving:

  • Modulation of the Acetylcholine System : Omberacetam may increase the accumulation of acetylcholine, a neurotransmitter crucial for memory function.[1]

  • AMPA Receptor Potentiation : It is believed to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to fast excitatory synaptic transmission and synaptic plasticity.[1][4]

  • Neurotrophic Factor Upregulation : Studies have shown that Omberacetam can increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[2]

  • Neuroprotection : It has demonstrated protective effects against amyloid-beta induced neurotoxicity, oxidative stress, and inflammation.[4][5]

Q2: What are the common challenges in achieving reproducible results with Omberacetam?

A2: Reproducibility issues in Omberacetam research can stem from several factors:

  • Dosage and Administration Route : Omberacetam exhibits a wide range of effective doses in animal studies (from 0.1 to 10 mg/kg), and the optimal dose can be task- and species-dependent.[4] The route of administration (e.g., oral, intraperitoneal) can also significantly impact bioavailability and subsequent effects.

  • Solubility : Omberacetam has poor water solubility, which can lead to inconsistent concentrations in prepared solutions if not handled correctly.[6][7]

  • Animal Model Variability : The age, strain, and health status of the animal models can influence the baseline cognitive performance and the response to Omberacetam.[8]

  • Purity of the Compound : The purity of the Omberacetam used can vary between suppliers, potentially affecting experimental outcomes. It is crucial to obtain a certificate of analysis for the compound.

Q3: How should Omberacetam be prepared for in vitro and in vivo studies?

A3: Due to its poor water solubility, proper preparation of Omberacetam solutions is critical.

  • In Vitro Stock Solutions : A common method is to first dissolve Omberacetam in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[9] This stock can then be serially diluted in cell culture media to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[10]

  • In Vivo Formulations : For oral administration in animal studies, Omberacetam can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or dissolved in a solution containing co-solvents like PEG300 and Tween 80.[9][11] For intraperitoneal injections, a solution can be prepared by first dissolving Omberacetam in a small amount of DMSO and then diluting it with saline, ensuring the final DMSO concentration is as low as possible.[9]

Troubleshooting Guides

Inconsistent In Vitro Neuroprotection Results
Problem Potential Cause Troubleshooting Steps
High variability in cell viability assays (e.g., MTT) Inconsistent Omberacetam concentration due to poor solubility and precipitation.1. Prepare a fresh stock solution in DMSO before each experiment. 2. Vortex the stock solution thoroughly before diluting it in the culture medium. 3. Perform serial dilutions to reach the final concentration to minimize precipitation. 4. Visually inspect the final solution for any precipitates before adding it to the cells.
Cell plating density is not optimal.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure a homogenous cell suspension before plating to avoid clumps and uneven cell distribution.
Lack of neuroprotective effect against amyloid-beta The amyloid-beta peptide is not properly aggregated to its toxic oligomeric form.1. Follow a validated protocol for preparing aggregated amyloid-beta. This often involves incubating the peptide solution at 37°C for several hours or days.[12] 2. Confirm the presence of oligomers using techniques like Western blotting or electron microscopy.
The concentration or incubation time of Omberacetam is not optimal.1. Test a range of Omberacetam concentrations (e.g., 10 nM to 100 µM) to determine the optimal protective dose.[6] 2. Vary the pre-incubation time with Omberacetam before adding the amyloid-beta insult.
Variability in Animal Cognitive Behavioral Studies
Problem Potential Cause Troubleshooting Steps
Inconsistent dose-response relationship in cognitive tasks Omberacetam may have a U-shaped (biphasic) dose-response curve.1. Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship.[8]
The cognitive task is too easy or too difficult for the animal model.1. Adjust the difficulty of the task. For the Morris water maze, this could involve changing the platform size or the number of visual cues.[8]
No significant cognitive enhancement observed The animal model has no cognitive deficit to be improved.1. Consider using an impairment model, such as scopolamine-induced amnesia, to create a cognitive deficit that Omberacetam can potentially reverse.[2] 2. Use aged animals that naturally exhibit cognitive decline.[13]
The timing of Omberacetam administration is not optimal.1. Vary the time between Omberacetam administration and the behavioral test to account for its pharmacokinetic profile.
Issues with Electrophysiological Recordings
Problem Potential Cause Troubleshooting Steps
No potentiation of AMPA receptor-mediated currents The concentration of Omberacetam is not optimal.1. Test a range of concentrations to find the effective dose for your specific preparation (e.g., cultured neurons, brain slices).
The health of the brain slices or cultured neurons is poor.1. Ensure proper slicing and incubation conditions to maintain the viability of the tissue. 2. Use a viability stain to confirm the health of cultured neurons before recording.
High noise-to-signal ratio in patch-clamp recordings Poor seal resistance between the patch pipette and the cell membrane.1. Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ).[14] 2. Apply gentle suction to form a high-resistance seal (>1 GΩ).

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection - MTT Assay with PC12 Cells

This protocol is adapted from studies investigating the neuroprotective effects of nootropic compounds against amyloid-beta (Aβ) induced toxicity.[9]

Materials:

  • PC12 cell line

  • DMEM with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin

  • Omberacetam

  • DMSO

  • Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture PC12 cells to ~80% confluency.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Omberacetam Pre-treatment:

    • Prepare a 100 mM stock solution of Omberacetam in DMSO.

    • Prepare serial dilutions of Omberacetam in serum-free medium to achieve final concentrations ranging from 10 nM to 100 µM.

    • Remove the culture medium from the wells and add 100 µL of the Omberacetam dilutions.

    • Incubate for 72 hours.[9]

  • Aβ₂₅₋₃₅ Insult:

    • Prepare a stock solution of Aβ₂₅₋₃₅ and incubate at 37°C to promote aggregation.

    • After the Omberacetam pre-treatment, remove the medium and expose the cells to 5 µM Aβ₂₅₋₃₅ in serum-free medium for 24 hours.[9]

  • MTT Assay:

    • After the Aβ₂₅₋₃₅ incubation, remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3][5]

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Spatial Memory - Morris Water Maze with Rats

This protocol is a standard procedure for assessing spatial learning and memory in rodents and is adaptable for testing the effects of Omberacetam.[2][15]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Morris water maze (circular pool, 1.5-2.0 m in diameter)

  • Escape platform (10-15 cm in diameter)

  • Video tracking system

  • Omberacetam

  • Vehicle (e.g., 0.5% CMC or saline)

  • Scopolamine (optional, for inducing amnesia)

Procedure:

  • Habituation (Day 1):

    • Allow each rat to swim freely in the pool for 60 seconds without the platform.

    • Then, place the rat on a visible platform for 30 seconds.

  • Acquisition Training (Days 2-6):

    • Administer Omberacetam (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.[9]

    • (Optional) Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the trial to induce a cognitive deficit.

    • Conduct 4 trials per day for each rat with the platform hidden in a constant location, 1-2 cm below the water surface.

    • The starting position should be varied for each trial (e.g., North, South, East, West).

    • Record the escape latency (time to find the platform) for each trial. If a rat does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the rat to remain on the platform for 30 seconds after each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow each rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: Ex Vivo Synaptic Plasticity - Patch-Clamp Electrophysiology

This protocol outlines the general steps for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal slices.

Materials:

  • Rat hippocampal slices (300-400 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes (3-7 MΩ)

  • Intracellular solution

  • Omberacetam

  • Pharmacological agents to block other channels (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors)

  • Electrophysiology rig with amplifier and data acquisition system

Procedure:

  • Slice Preparation and Recovery:

    • Prepare hippocampal slices from rats using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

    • Hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.

  • Omberacetam Application:

    • Obtain a stable baseline recording of EPSCs for at least 10 minutes.

    • Bath-apply Omberacetam at the desired concentration and record the change in EPSC amplitude and kinetics.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay time of the EPSCs before and after Omberacetam application.

    • Analyze for a statistically significant potentiation of the AMPA receptor-mediated currents.

Quantitative Data Summary

Table 1: In Vitro Neuroprotective Effects of Omberacetam

Cell LineInsultOmberacetam ConcentrationOutcomeReference
PC12Aβ₂₅₋₃₅ (5 µM)10 µMIncreased cell viability, reduced apoptosis, decreased ROS and intracellular calcium, enhanced mitochondrial membrane potential.[9]

Table 2: In Vivo Cognitive Enhancement Effects of Omberacetam in Rodents

Animal ModelCognitive TaskOmberacetam DosageOutcomeReference
RatsActive Avoidance0.1, 0.5, 1.0 mg/kg (i.p.)Increased percentage of trained animals, eliminating learned helplessness.[9]
RatsAdjuvant Arthritis Model0.5 mg/kg (i.m.) or 5 mg/kg (p.o.) for 25 daysSignificantly reduced chronic immune inflammation.[6]

Visualized Pathways and Workflows

Omberacetam_Mechanism_of_Action Omberacetam Omberacetam ACh_System Acetylcholine System Omberacetam->ACh_System Modulates AMPA_Receptor AMPA Receptor Omberacetam->AMPA_Receptor Modulates Neurotrophic_Factors Neurotrophic Factors (BDNF, NGF) Omberacetam->Neurotrophic_Factors Increases ACh_Accumulation Increased Acetylcholine ACh_System->ACh_Accumulation AMPA_Potentiation Potentiation AMPA_Receptor->AMPA_Potentiation Neurotrophic_Upregulation Upregulation Neurotrophic_Factors->Neurotrophic_Upregulation Cognitive_Enhancement Cognitive Enhancement ACh_Accumulation->Cognitive_Enhancement Synaptic_Plasticity Synaptic Plasticity AMPA_Potentiation->Synaptic_Plasticity Neuroprotection Neuroprotection Neurotrophic_Upregulation->Neuroprotection Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed mechanism of action for Omberacetam.

MTT_Assay_Workflow start Seed Cells in 96-well Plate pretreatment Pre-treat with Omberacetam start->pretreatment insult Apply Amyloid-Beta Insult pretreatment->insult add_mtt Add MTT Reagent insult->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end Analyze Cell Viability read_absorbance->end Morris_Water_Maze_Workflow start Habituation drug_admin Administer Omberacetam/Vehicle start->drug_admin acquisition Acquisition Training (4 trials/day) drug_admin->acquisition Daily for 5 days probe_trial Probe Trial (Platform Removed) acquisition->probe_trial On Day 7 end Analyze Spatial Memory probe_trial->end

References

Validation & Comparative

Omberacetam vs. Piracetam: A Comparative Analysis in Preclinical Cognitive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Omberacetam (Noopept) and Piracetam, two prominent nootropic agents, focusing on their performance in preclinical cognitive models. The information herein is collated from various experimental studies to offer an objective overview for research and development purposes.

Introduction

Piracetam, the parent compound of the racetam family, has been a benchmark nootropic for decades, known for its cognitive-enhancing effects, particularly in contexts of cognitive deficit. Omberacetam, a dipeptide derivative of Piracetam, is a much newer and more potent compound, reported to have nootropic effects at significantly lower doses. This guide synthesizes available data to compare their efficacy and mechanisms.

Comparative Efficacy and Potency

Omberacetam has consistently demonstrated cognitive-enhancing effects at doses substantially lower than Piracetam. While both compounds have shown efficacy in models of cognitive decline, Omberacetam's potency is a key differentiating factor.

Table 1: Comparative Effects of Omberacetam and Piracetam on Cognitive Function in Rodent Models

ParameterOmberacetam (Noopept)PiracetamAnimal ModelCognitive DomainSource
Effective Dose 0.5 - 1.0 mg/kg (intraperitoneal)100 - 600 mg/kg (intraperitoneal)RatsMemory, Learning
Neurotrophin Levels Increased NGF and BDNF expression in the hippocampusLittle to no significant effect on NGF/BDNF at standard dosesRatsNeuroprotection, Plasticity
Mechanism of Action Sensitizes acetylcholine receptors; Increases NGF & BDNF; Modulates AMPA & NMDA receptor functionModulates AMPA receptors; Influences membrane fluidity; Enhances mitochondrial function-Nootropic Action
Anti-amnesic Effect Effective in reversing amnesia induced by scopolamine and electroconvulsive shockEffective in reversing amnesia, but at much higher dosesMice, RatsMemory Restoration

Experimental Methodologies

The data presented is derived from standard preclinical models designed to assess cognitive function. Below are summaries of typical experimental protocols used in the cited research.

Passive Avoidance Task

This task assesses fear-motivated memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The dark chamber floor is equipped with an electric grid.

  • Training (Acquisition): A rodent is placed in the light compartment. Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.

  • Treatment: Omberacetam, Piracetam, or a vehicle is administered to different groups of animals, typically before or after the training session, depending on the memory phase being studied (acquisition, consolidation, or retrieval).

  • Testing (Retention): 24 to 48 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies are interpreted as better memory retention of the aversive event.

Morris Water Maze

This test evaluates spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Training (Acquisition): Rodents are placed in the pool and must swim to find the hidden platform. This is repeated over several days, with the starting position varied. The time taken to find the platform (escape latency) is recorded.

  • Treatment: Nootropic compounds are administered daily before the training trials.

  • Probe Trial (Memory Retention): After the training phase, the platform is removed, and the rodent is allowed to swim for a fixed duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory accuracy.

Visualizing Experimental and Mechanistic Frameworks

The following diagrams illustrate a typical experimental workflow for evaluating nootropics and the proposed signaling pathways through which Omberacetam exerts its effects.

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Treatment & Training cluster_2 Phase 3: Memory Assessment cluster_3 Phase 4: Analysis Acq_Start Animal Acclimatization Baseline Baseline Cognitive Testing (e.g., Morris Water Maze Day 1) Acq_Start->Baseline Grouping Randomized Group Assignment (Vehicle, Piracetam, Omberacetam) Baseline->Grouping Dosing Daily Compound Administration Grouping->Dosing Training Cognitive Training (e.g., MWM Days 2-5) Dosing->Training Probe Probe Trial / Retention Test (e.g., MWM Day 6, Platform Removed) Training->Probe Data Data Collection (Escape Latency, Time in Quadrant) Probe->Data Stats Statistical Analysis Data->Stats Results Comparative Efficacy Assessment Stats->Results

Caption: Generalized workflow for a preclinical nootropic study.

G Omberacetam Omberacetam AChR Nicotinic & Muscarinic Acetylcholine Receptors Omberacetam->AChR Sensitizes Glutamate AMPA / NMDA Receptors Omberacetam->Glutamate Modulates Hippocampus Hippocampal Neurons Omberacetam->Hippocampus Signaling Downstream Signaling Cascades (MAPK/ERK, PI3K/Akt) AChR->Signaling Glutamate->Signaling NGF NGF Synthesis Hippocampus->NGF BDNF BDNF Synthesis Hippocampus->BDNF TrkA TrkA Receptor NGF->TrkA TrkB TrkB Receptor BDNF->TrkB TrkA->Signaling TrkB->Signaling Plasticity Synaptic Plasticity, LTP Signaling->Plasticity Cognition Enhanced Learning & Memory Plasticity->Cognition

Caption: Proposed signaling pathways for Omberacetam.

Conclusion

The available preclinical data strongly suggests that Omberacetam is a significantly more potent cognitive enhancer than Piracetam. Its ability to modulate neurotrophin levels, particularly NGF and BDNF, in the hippocampus at low doses presents a distinct mechanistic advantage over Piracetam. While both compounds demonstrate efficacy in models of amnesia and cognitive impairment, Omberacetam achieves these effects at a fraction of the dose required for Piracetam. Further head-to-head clinical trials are necessary to determine if this superior preclinical potency and unique mechanism translate to improved therapeutic outcomes in humans.

Aniracetam and Omberacetam: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth comparison of the neuropharmacological mechanisms of Aniracetam and Omberacetam, providing critical data for researchers and drug development professionals.

This guide offers an objective comparison of the mechanisms of action of two prominent nootropic compounds, Aniracetam and Omberacetam. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct and overlapping pathways through which these molecules exert their cognitive-enhancing effects.

At a Glance: Key Mechanistic Differences

FeatureAniracetamOmberacetam (Noopept)
Primary Glutamatergic Target Positive Allosteric Modulator of AMPA receptors.Prodrug of Cycloprolylglycine (CPG), an endogenous positive modulator of AMPA receptors.
Cholinergic Modulation Increases acetylcholine release in the hippocampus. Effects may be mediated by its primary metabolite, N-anisoyl-GABA.Modulates the acetylcholine system, leading to an accumulation of acetylcholine.
Dopaminergic & Serotonergic Effects Increases dopamine and serotonin levels in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.Limited direct evidence; potential downstream effects from glutamatergic and cholinergic modulation.
Neurotrophic Factor Modulation Increases Brain-Derived Neurotrophic Factor (BDNF) expression.[1][2][3]Increases Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).
Additional Mechanisms Modulates NMDA receptors and metabotropic glutamate receptors (mGluRs).[4]Exhibits antioxidant and anti-inflammatory properties; may inhibit neurotoxicity from excess calcium and glutamate.

Quantitative Analysis of Neurotransmitter and Receptor Modulation

Direct comparative studies providing a side-by-side quantitative analysis of Aniracetam and Omberacetam are limited. The following tables summarize available quantitative data from separate experimental studies.

Table 1: Aniracetam - Quantitative Effects on Neurotransmission

ParameterEffectConcentration / DosageBrain RegionExperimental Model
Acetylcholine Release+58%100 mg/kg (oral)HippocampusRat
NMDA Receptor Modulation (EC₅₀)≤ 0.1 µMN/AHippocampal SlicesRat
Dopamine & Serotonin ReleaseDose-dependent increase30 and/or 100 mg/kg (oral)Prefrontal Cortex, Basolateral Amygdala, Dorsal HippocampusStroke-Prone Spontaneously Hypertensive Rats
AMPA Receptor ModulationPotentiationHigh µM concentrationsHippocampal SlicesRat

Table 2: Omberacetam (via Cycloprolylglycine) - Quantitative Effects on Neurotransmission

ParameterEffectConcentration / DosageBrain RegionExperimental Model
AMPA Current EnhancementSignificant enhancement1 µM (CPG)Cerebellar Purkinje CellsRat
NMDA Receptor Density-22%2 mg/kg/day (CPG, 2 weeks)HippocampusMouse

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Aniracetam and its metabolite, N-anisoyl-GABA, compared to Omberacetam's primary metabolite, Cycloprolylglycine, are visualized below.

Aniracetam's Multi-Target Mechanism

Aniracetam and its primary metabolite, N-anisoyl-GABA, exert their effects through a complex interplay of glutamatergic and cholinergic modulation.

Aniracetam_Mechanism cluster_aniracetam Aniracetam & Metabolites cluster_receptors Receptor Targets cluster_effects Downstream Effects Aniracetam Aniracetam N_anisoyl_GABA N-anisoyl-GABA Aniracetam->N_anisoyl_GABA Metabolism AMPA_R AMPA Receptor Aniracetam->AMPA_R Positive Allosteric Modulation NMDA_R NMDA Receptor Aniracetam->NMDA_R Modulation mGluR_II Group II mGluRs N_anisoyl_GABA->mGluR_II Activation nAChR Nicotinic ACh Receptor N_anisoyl_GABA->nAChR Activation BDNF ↑ BDNF Expression AMPA_R->BDNF ACh_Release ↑ Acetylcholine Release mGluR_II->ACh_Release DA_5HT_Release ↑ Dopamine & Serotonin Release nAChR->DA_5HT_Release

Aniracetam's multifaceted mechanism of action.
Omberacetam's Pro-drug Pathway

Omberacetam primarily acts as a pro-drug for Cycloprolylglycine (CPG), which then modulates glutamatergic neurotransmission and neurotrophic factor expression.

Omberacetam_Mechanism cluster_omberacetam Omberacetam Metabolism cluster_targets Primary Targets cluster_downstream Downstream Effects Omberacetam Omberacetam CPG Cycloprolylglycine (CPG) Omberacetam->CPG Metabolism AMPA_R AMPA Receptor CPG->AMPA_R Positive Modulation NMDA_R NMDA Receptor CPG->NMDA_R Density Reduction (Chronic) ACh_System Modulation of Acetylcholine System CPG->ACh_System Neurotrophic_Factors ↑ NGF & BDNF AMPA_R->Neurotrophic_Factors

Omberacetam's pro-drug mechanism via CPG.

Experimental Protocols

Detailed, replicable experimental protocols were not available in the reviewed literature. However, the following outlines the general methodologies employed in the studies that generated the quantitative data presented.

In Vivo Microdialysis for Neurotransmitter Release

This technique is utilized to measure extracellular levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in specific brain regions of freely moving animals.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implantation of guide cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion into guide cannula Recovery->Probe_Insertion Perfusion Perfusion with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Systemic or Local Drug Administration Baseline->Drug_Admin Post_Drug_Samples Post-administration Sample Collection Drug_Admin->Post_Drug_Samples Analysis HPLC-ECD Analysis of Dialysate Samples Post_Drug_Samples->Analysis

General workflow for in vivo microdialysis.
  • Objective: To quantify changes in neurotransmitter concentrations in response to Aniracetam or Omberacetam administration.

  • General Procedure:

    • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal (e.g., rat, mouse).

    • Recovery: The animal is allowed to recover from surgery for several days.

    • Microdialysis: A microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate. Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

    • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

    • Drug Administration: The compound of interest is administered (e.g., orally, intraperitoneally, or via reverse dialysis through the probe).

    • Analysis: Collected dialysate samples are analyzed using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify neurotransmitter levels.

Electrophysiological Recordings for Receptor Modulation

Patch-clamp electrophysiology on brain slices or cultured neurons is used to measure the effects of these compounds on ion channel function, such as AMPA and NMDA receptors.

Electrophysiology_Workflow Slice_Prep Brain Slice Preparation or Neuronal Culture Recording_Setup Whole-cell Patch-clamp Configuration Slice_Prep->Recording_Setup Baseline_Currents Record Baseline Synaptic Currents Recording_Setup->Baseline_Currents Drug_Application Bath Application of Aniracetam or Omberacetam Baseline_Currents->Drug_Application Post_Drug_Currents Record Post-drug Synaptic Currents Drug_Application->Post_Drug_Currents Data_Analysis Analysis of Current Amplitude and Kinetics Post_Drug_Currents->Data_Analysis

General workflow for electrophysiological recording.
  • Objective: To characterize the modulatory effects of Aniracetam and Omberacetam on ligand-gated ion channels.

  • General Procedure:

    • Tissue Preparation: Thin brain slices containing the region of interest (e.g., hippocampus) are prepared from an animal, or neurons are cultured in vitro.

    • Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single neuron (whole-cell patch-clamp). This allows for the measurement of ion currents flowing through the channels in the neuron's membrane.

    • Stimulation: Electrical stimulation of afferent pathways or direct application of agonists (e.g., glutamate) is used to evoke synaptic currents.

    • Drug Application: The slice or culture is perfused with a solution containing the test compound (Aniracetam or Omberacetam/CPG).

    • Data Acquisition and Analysis: Changes in the amplitude, frequency, and kinetics (e.g., decay time) of the synaptic currents in the presence of the drug are recorded and analyzed to determine its effect on receptor function.

Conclusion

Aniracetam and Omberacetam, while both categorized as nootropics with cognitive-enhancing properties, operate through distinct primary mechanisms. Aniracetam and its principal metabolite, N-anisoyl-GABA, directly and indirectly modulate a broad spectrum of neurotransmitter systems, including glutamatergic (AMPA, NMDA, mGluR), cholinergic, dopaminergic, and serotonergic pathways. In contrast, Omberacetam functions as a pro-drug, with its cognitive effects largely attributed to its metabolite, Cycloprolylglycine, which is an endogenous modulator of AMPA and NMDA receptors, and also influences neurotrophic factor levels.

The available quantitative data, though not from direct comparative studies, suggests that Aniracetam has a well-documented, dose-dependent effect on increasing the release of multiple neurotransmitters. Omberacetam's effects, mediated by CPG, appear to be potent at the receptor level, particularly in enhancing AMPA receptor currents.

Further research involving direct, head-to-head comparative studies employing standardized experimental protocols is necessary to definitively elucidate the relative potencies and full pharmacological profiles of these two compounds. Such studies would be invaluable for the rational design and development of next-generation cognitive enhancers.

References

Omberacetam's Neuroprotective Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Omberacetam (also known as Noopept) against other nootropic agents, with a primary focus on Piracetam. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a neuroprotective agent.

Comparative Efficacy in Animal Models of Cognitive Deficit

Omberacetam has demonstrated significant neuroprotective properties in various in vivo models of cognitive impairment, most notably in scopolamine-induced amnesia, a model that mimics cholinergic dysfunction observed in Alzheimer's disease. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, existing research provides a strong basis for assessing its relative potency.

Scopolamine-Induced Amnesia Model

This model is a cornerstone for evaluating the efficacy of nootropics in reversing memory deficits. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia, allowing for the assessment of a drug's ability to restore cognitive function.

Key Findings:

  • A study on BALB/c mice demonstrated that Omberacetam, at a dose of 0.5 mg/kg, completely prevented the development of cognitive disorders induced by scopolamine (1 mg/kg).[1]

  • In a separate study, Piracetam was shown to largely overcome the amnesic effects of scopolamine (3 mg/kg) in a passive avoidance task in rats when administered at a dose of 100 mg/kg.[2]

These findings, originating from different studies, suggest a significantly higher potency for Omberacetam compared to Piracetam in mitigating scopolamine-induced memory impairment.

Quantitative Data Summary:

Due to the lack of direct comparative studies providing standardized quantitative data, the following table summarizes findings from separate preclinical investigations. This highlights the neuroprotective effects of Omberacetam and Piracetam in the scopolamine-induced amnesia model.

Nootropic AgentAnimal ModelBehavioral TestDosageKey OutcomeReference
Omberacetam BALB/c MiceNot Specified0.5 mg/kgComplete prevention of scopolamine-induced cognitive disorders.[1]
Piracetam RatsPassive Avoidance100 mg/kgLargely overcame scopolamine-induced amnesia.[2]

Note: The absence of directly comparable quantitative data (e.g., escape latencies in Morris water maze, step-through latencies in passive avoidance tests) from a single, controlled study is a significant limitation in the current body of research.

Experimental Protocols

Below are generalized methodologies for the key behavioral assays used in the assessment of nootropic agents in the scopolamine-induced amnesia model. Specific parameters may vary between individual studies.

Scopolamine-Induced Amnesia Protocol
  • Animals: Typically, adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., BALB/c) are used.

  • Drug Administration:

    • Omberacetam or the comparator drug (e.g., Piracetam) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the behavioral test.

    • Scopolamine is typically administered i.p. around 30 minutes before the acquisition trial of the behavioral test to induce amnesia.

  • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or the passive avoidance test.

Morris Water Maze (MWM)

This test assesses spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: The animal is placed in the water at different starting positions and must learn the location of the hidden platform over several trials and days. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped to deliver a mild foot shock.

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.

Proposed Mechanisms of Neuroprotection: Omberacetam

The neuroprotective effects of Omberacetam are believed to be multifactorial, involving several key pathways.[3]

  • Antioxidant and Anti-inflammatory Action: Omberacetam has been shown to possess antioxidant properties, which can mitigate neuronal damage caused by oxidative stress. Its anti-inflammatory effects may also contribute to a more favorable microenvironment for neuronal survival.[3]

  • Inhibition of Glutamate Neurotoxicity: Excessive glutamate can lead to excitotoxicity, a major contributor to neuronal cell death in various neurological conditions. Omberacetam is suggested to inhibit this process.[3]

  • Modulation of AMPA Receptors: Omberacetam is a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity and learning and memory.

Below is a diagram illustrating the proposed neuroprotective signaling pathways of Omberacetam.

Omberacetam_Neuroprotection Omberacetam Omberacetam Neuroinflammation Neuroinflammation Omberacetam->Neuroinflammation Inhibits OxidativeStress Oxidative Stress Omberacetam->OxidativeStress Inhibits GlutamateExcitotoxicity Glutamate Excitotoxicity Omberacetam->GlutamateExcitotoxicity Inhibits AMPAR AMPA Receptor Modulation Omberacetam->AMPAR Modulates NeuronalDamage Neuronal Damage & Cognitive Deficits Neuroinflammation->NeuronalDamage OxidativeStress->NeuronalDamage GlutamateExcitotoxicity->NeuronalDamage Neuroprotection Neuroprotection & Cognitive Enhancement AMPAR->Neuroprotection

Caption: Proposed neuroprotective mechanisms of Omberacetam.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study validating the neuroprotective effects of a nootropic agent in a scopolamine-induced amnesia model.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization GroupAssignment Random Group Assignment (Vehicle, Scopolamine, Nootropic + Scopolamine) AnimalAcclimatization->GroupAssignment DrugAdministration Drug Administration (Nootropic or Vehicle) GroupAssignment->DrugAdministration AmnesiaInduction Amnesia Induction (Scopolamine) DrugAdministration->AmnesiaInduction BehavioralTesting Behavioral Testing (e.g., MWM, Passive Avoidance) AmnesiaInduction->BehavioralTesting DataAcquisition Data Acquisition & Analysis BehavioralTesting->DataAcquisition Results Results & Interpretation DataAcquisition->Results

Caption: In vivo experimental workflow for nootropic evaluation.

References

Reproducibility of Omberacetam Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omberacetam, also known by its brand name Noopept, is a synthetic nootropic molecule promoted for its cognitive enhancing effects.[1] Developed in Russia in 1996, it is structurally different from the racetam family of drugs, though it is often associated with them.[1][2] Omberacetam is a prodrug of the endogenous dipeptide cycloprolylglycine.[1] Its purported mechanisms of action include modulation of the glutamatergic system, specifically AMPA receptors, as well as antioxidant and anti-inflammatory effects.[1] This guide provides a comparative analysis of the published research on Omberacetam, with a focus on the reproducibility of key experimental findings. We present available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to aid researchers in evaluating and potentially replicating these studies.

Quantitative Data Comparison

The following tables summarize the available quantitative data from published studies on Omberacetam and its common alternatives, Piracetam, Aniracetam, and Pramiracetam. This data is intended to provide a basis for comparing their potency and efficacy in various experimental models.

Table 1: Receptor Binding & Modulation

CompoundTargetMetricValue (µM)Species
Omberacetam AMPA Receptor CompetitionIC5080 ± 5.6Rat
Nooglutil (for comparison)AMPA Receptor AgonistIC506.4 ± 0.2Rat
Aniracetam Muscarinic M1 ReceptorKi4.4Not Specified
Pramiracetam Dopaminergic, Adrenergic, Serotoninergic, GABAergic, Muscarinic, Adenosine, Benzodiazepine ReceptorsIC50> 1-10Rat
Phenylpiracetam α4β2 Nicotinic Acetylcholine ReceptorIC505.86Mouse
Piracetam Most major CNS receptorsKi> 10Not Specified

Note: A lower IC50 or Ki value indicates a higher binding affinity or inhibitory potency.[3]

Table 2: Neuroprotective Effects

CompoundAssayMetricValue (µM)Cell Line
Omberacetam H₂O₂-induced oxidative stressIC501.21 ± 0.07PC12 cells

Table 3: Effects on Neurotrophic Factors

CompoundNeurotrophic FactorEffectSpecies/Model
Omberacetam NGF, BDNFIncreased expressionRat Hippocampus
Levetiracetam (for comparison)BDNFIncreased synthesisRat cortical astrocyte cultures

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for frequently cited experiments are provided below.

Behavioral Assays for Cognitive Enhancement

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[4][5]

  • Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (rendered opaque with non-toxic paint or milk powder) maintained at a constant temperature (e.g., 21-25°C). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.[4][6]

  • Procedure:

    • Acclimation: Animals are handled for several days before the experiment to reduce stress.

    • Training: Mice or rats are placed in the water at one of four designated start positions, facing the wall of the pool. They are allowed a set time (e.g., 60-90 seconds) to find the hidden platform. If the animal fails to find the platform within the allotted time, it is gently guided to it.[4][7] The animal is then allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with distal cues in the room. This is repeated for several trials per day over a period of 4-6 days.[8]

    • Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[4]

  • Data Analysis: Key parameters recorded include escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial. These are typically analyzed using ANOVA to compare different treatment groups.

The elevated plus maze is used to assess anxiety-like behavior in rodents.[9][10]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[9][11]

  • Procedure:

    • Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.

    • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[9][10]

    • Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software.

  • Data Analysis: The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.[9]

In Vitro Assays
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a neuronal model. They are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum.[12]

  • Procedure:

    • Differentiated PC12 cells are pre-treated with varying concentrations of the test compound (e.g., Omberacetam) for a specified period (e.g., 72 hours).

    • Oxidative stress is induced by exposing the cells to a toxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ₂₅₋₃₅), for a set duration (e.g., 24 hours).[12]

    • Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the test compound that provides 50% protection against the induced toxicity (IC50) is calculated.

  • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized and subjected to centrifugation to isolate crude synaptic membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors) in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound, which reflects its affinity for the receptor.

Signaling Pathways and Experimental Workflows

Omberacetam's Proposed Mechanism of Action

Omberacetam is thought to exert its nootropic effects through multiple pathways. It is a prodrug that is metabolized to cycloprolylglycine, which then modulates AMPA receptors.[1] This modulation is believed to enhance synaptic plasticity, a key process in learning and memory. Furthermore, Omberacetam has been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[13] This can lead to the activation of downstream signaling cascades, such as the CREB pathway, which is crucial for neuronal survival and plasticity.[14][15]

Omberacetam_Mechanism Omberacetam Omberacetam CPG Cycloprolylglycine (Active Metabolite) Omberacetam->CPG Metabolism Neurotrophin_Expression Increased BDNF & NGF Expression Omberacetam->Neurotrophin_Expression AMPAR AMPA Receptors CPG->AMPAR Modulates Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement CREB_Pathway CREB Pathway Activation Neurotrophin_Expression->CREB_Pathway Neuronal_Survival Neuronal Survival & Plasticity CREB_Pathway->Neuronal_Survival Neuronal_Survival->Cognitive_Enhancement

Caption: Proposed mechanism of action for Omberacetam.

Experimental Workflow for Preclinical Nootropic Evaluation

The preclinical evaluation of a potential nootropic compound typically follows a structured workflow, starting with in vitro screening and progressing to in vivo behavioral studies.

Nootropic_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Studies cluster_biochemical Biochemical Analysis Receptor_Binding Receptor Binding Assays (e.g., AMPA, NMDA) MWM Morris Water Maze (Spatial Memory) Receptor_Binding->MWM Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress) Neuroprotection->MWM Neurotrophin_Levels Measure Neurotrophin Levels (BDNF, NGF) MWM->Neurotrophin_Levels EPM Elevated Plus Maze (Anxiety) Signaling_Pathways Analyze Signaling Pathways (e.g., CREB phosphorylation) EPM->Signaling_Pathways PA Passive Avoidance (Learning & Memory) PA->Signaling_Pathways

Caption: Preclinical evaluation workflow for nootropic drugs.

Conclusion

The reproducibility of research on Omberacetam is a critical consideration for the scientific community. While a number of studies suggest its potential as a cognitive enhancer with neuroprotective properties, a thorough comparison with other nootropics is hampered by a lack of directly comparable quantitative data across standardized assays. This guide has synthesized the available information on Omberacetam and its alternatives, providing a framework for researchers to critically evaluate the existing literature and design future studies that can contribute to a more definitive understanding of its efficacy and mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate the replication of key experiments and encourage further investigation into the therapeutic potential of this and other nootropic compounds.

References

A Comparative Analysis of Omberacetam and Other Nootropics for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Omberacetam (Noopept) against other prominent nootropics, including Piracetam, Aniracetam, and Oxiracetam. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, detailed methodologies, and mechanisms of action to support further investigation and development in the field of cognitive enhancement.

Introduction

Nootropics, often referred to as "smart drugs," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. Omberacetam, a dipeptide derivative of the prototypical nootropic Piracetam, has garnered significant attention for its high potency and multifaceted mechanism of action. This guide will objectively compare Omberacetam to other well-known nootropics, presenting available quantitative data, experimental protocols, and visualizations of key signaling pathways.

Mechanisms of Action: A Comparative Overview

The nootropics discussed in this guide exert their cognitive-enhancing effects through various mechanisms, often involving multiple neurotransmitter systems and cellular pathways.

Omberacetam (Noopept) has a complex mechanism of action that is not yet fully elucidated. However, research suggests several key pathways:

  • Neurotrophic Factor Upregulation: Omberacetam has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][2][3][4][5] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.

  • HIF-1 (Hypoxia-Inducible Factor 1) Signaling Pathway Activation: Studies indicate that Omberacetam can activate the HIF-1 signaling pathway.[6] HIF-1 is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions and has been implicated in neuroprotective mechanisms.

  • Cholinergic System Modulation: Omberacetam is believed to modulate the cholinergic system, potentially increasing the sensitivity of acetylcholine receptors and enhancing cholinergic neurotransmission, which is vital for memory and attention.[7][8]

Piracetam , the first synthesized nootropic, is thought to work by:

  • Modulating Neurotransmitter Systems: It is believed to influence cholinergic and glutamatergic neurotransmission.[9]

  • Improving Cell Membrane Fluidity: Piracetam may enhance the fluidity of neuronal membranes, which can improve signal transduction.[10]

  • Enhancing Cerebral Blood Flow: Some studies suggest it can improve microcirculation in the brain.[10]

Aniracetam is known for its effects on:

  • Glutamatergic System: It positively modulates AMPA receptors, which are involved in synaptic plasticity and learning.[7]

  • Cholinergic, Dopaminergic, and Serotonergic Systems: Aniracetam has been shown to influence the release and activity of these key neurotransmitters, which play roles in mood, motivation, and cognition.[7]

  • Increasing Brain-Derived Neurotrophic Factor (BDNF): Similar to Omberacetam, Aniracetam may increase BDNF levels.[7][11]

Oxiracetam is a potent racetam with neuroprotective properties, and its mechanism involves:

  • Modulation of Neurotransmitter Release: It is thought to enhance the release of acetylcholine and glutamate.

  • Akt/mTOR Signaling Pathway: Research suggests that Oxiracetam may exert its effects through the activation of the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[12]

Comparative Efficacy: Preclinical and Clinical Data

Direct comparative studies with quantitative data are essential for evaluating the relative efficacy of these nootropics. Below are summaries of available data.

Preclinical Data

While many studies investigate the individual effects of these nootropics, direct head-to-head preclinical comparisons with robust quantitative data are limited in the publicly available literature. A common assertion is that Omberacetam is significantly more potent than Piracetam, with some sources claiming it to be up to 1000 times more potent, though the specific experimental data backing this precise figure is not consistently detailed in the reviewed literature.[8]

The following table summarizes the types of preclinical evidence available for each compound.

NootropicPreclinical Evidence of Cognitive EnhancementKey Findings
Omberacetam Studies in animal models of cognitive deficit.Increased NGF and BDNF expression in the hippocampus.[1][2][3][4][5] Activation of the HIF-1 signaling pathway.[6]
Piracetam Studies in animal models of amnesia and age-related cognitive decline.Improved performance in active avoidance learning tasks in aged rats.[13]
Aniracetam Studies in animal models of cognitive impairment.Positive modulation of AMPA receptors.[7] Increased release of acetylcholine, dopamine, and serotonin.[7]
Oxiracetam Studies in animal models of vascular dementia and chronic cerebral hypoperfusion.Ameliorated deficits in the Morris water maze.[14] Upregulated BDNF and PSD-95 via the Akt/mTOR signaling pathway.[14]
Clinical Data

A clinical study involving patients with vascular cognitive impairment (VCI) provides a direct comparison of Omberacetam with a combination of Piracetam and Cinnarizine, and with Aminophenylbutyric acid.

Table 1: Comparative Clinical Efficacy in Vascular Cognitive Impairment [15]

Treatment Group (n=50 per group)Baseline MoCA Score (Mean)MoCA Score after 45 Days (Mean)Change in MoCA ScoreBaseline HAM-A Score (Mean)Change in HAM-A Score after 45 Days (Mean Decrease)Change in Subjective Sleep Score after 45 Days (Mean Improvement)
Omberacetam (10 mg, 2x/day)19.823.3+3.5Not specified16.94.6
Piracetam/Cinnarizine (400/25 mg, 3x/day)Not specifiedNot specifiedLess significant than OmberacetamNot specified19.95.0
Aminophenylbutyric acid (250 mg, 3x/day)Not specifiedNot specifiedLess significant than OmberacetamNot specified20.05.3

MoCA: Montreal Cognitive Assessment; HAM-A: Hamilton Anxiety Rating Scale.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of methodologies used in key studies.

Quantification of NGF and BDNF mRNA Expression (Northern Blot Analysis)

This protocol describes the general steps for measuring NGF and BDNF mRNA levels in rat hippocampus following Omberacetam administration, based on the description in the cited literature.[2][3][4]

  • Animal Treatment: Male rats are administered Omberacetam or a vehicle control. Both acute (single dose) and chronic (daily for 28 days) treatment regimens are employed.

  • Tissue Collection and RNA Extraction: At the end of the treatment period, animals are euthanized, and the hippocampus is dissected. Total RNA is extracted from the tissue using a standard method such as the guanidinium thiocyanate-phenol-chloroform extraction.

  • Northern Blotting:

    • Electrophoresis: A specified amount of total RNA per sample is denatured and separated by size on a formaldehyde-agarose gel. Ethidium bromide can be added to the gel to visualize RNA integrity.

    • Transfer: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

    • Hybridization: The membrane is incubated with a radiolabeled cDNA probe specific for either NGF or BDNF mRNA. The probe binds to its complementary mRNA sequence on the membrane.

    • Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.

    • Detection: The radiolabeled probe is detected by exposing the membrane to X-ray film or a phosphorimager. The intensity of the resulting band corresponds to the amount of the specific mRNA in the sample.

  • Quantification: The density of the bands is quantified using densitometry software. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or beta-actin) to control for variations in RNA loading.

Assessment of HIF-1α Activation

This protocol outlines a general workflow to investigate the effect of Omberacetam on the HIF-1 signaling pathway, as suggested by the literature.[6]

  • Cell Culture and Treatment: A human cell line, such as SH-SY5Y neuroblastoma cells, is cultured under standard conditions. The cells are then treated with Omberacetam at various concentrations and for different durations. A positive control, such as a hypoxia mimetic (e.g., CoCl₂ or deferoxamine), is also used.

  • Reporter Gene Assay:

    • Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).

    • Following treatment with Omberacetam, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the HIF-1 pathway.

  • Western Blot for HIF-1α Protein Levels:

    • After treatment, cells are lysed, and total protein is extracted.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

  • Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes:

    • Total RNA is extracted from treated cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for HIF-1 target genes (e.g., VEGF, EPO, PGK1).

    • The relative expression of these genes is calculated and normalized to a housekeeping gene.

Clinical Trial Protocol for Vascular Cognitive Impairment

The following is a summary of the methodology from the clinical trial comparing Omberacetam to other nootropics in patients with VCI.[15]

  • Study Design: A randomized, comparative clinical trial.

  • Participants: 150 patients diagnosed with vascular cognitive impairment not meeting the criteria for dementia.

  • Randomization: Patients were randomized into three parallel treatment groups of 50 patients each.

  • Interventions:

    • Group 1: Omberacetam 10 mg twice daily.

    • Group 2: Piracetam 400 mg / Cinnarizine 25 mg combination tablet three times daily.

    • Group 3: Aminophenylbutyric acid 250 mg three times daily.

  • Duration: The treatment course was 45 days.

  • Assessments: Cognitive function and emotional state were assessed at baseline and after 45 days of therapy using the following instruments:

    • Montreal Cognitive Assessment (MoCA)

    • Hamilton Anxiety Rating Scale (HAM-A)

    • Subjective assessment of asthenia scale

    • Modified subjective sleep characteristics scale

  • Follow-up: The duration of the nootropic effect of Omberacetam was evaluated in 50 patients from the first group and another 50 patients from the other groups 3.5 months after the end of the treatment.

  • Statistical Analysis: The significance of the changes in scores from baseline to the end of treatment was determined using appropriate statistical tests (p-values were reported).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of nootropics can aid in understanding their mechanisms.

Omberacetam_Mechanism cluster_neurotrophic Neurotrophic Factor Upregulation cluster_hif HIF-1 Signaling Pathway cluster_cholinergic Cholinergic System Modulation Omberacetam Omberacetam NGF NGF Expression Omberacetam->NGF BDNF BDNF Expression Omberacetam->BDNF HIF1a_stabilization HIF-1α Stabilization Omberacetam->HIF1a_stabilization ACh_receptors Acetylcholine Receptor Sensitivity Omberacetam->ACh_receptors Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) NGF->Cognitive_Enhancement BDNF->Cognitive_Enhancement HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation Neuroprotection Neuroprotection HIF1_activation->Neuroprotection Neuroprotection->Cognitive_Enhancement ACh_neurotransmission Enhanced Cholinergic Neurotransmission ACh_receptors->ACh_neurotransmission ACh_neurotransmission->Cognitive_Enhancement

Caption: Proposed mechanisms of action for Omberacetam leading to cognitive enhancement.

Experimental_Workflow_NGF_BDNF start Animal Treatment (Omberacetam vs. Vehicle) tissue_collection Hippocampus Dissection start->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction northern_blot Northern Blot Analysis (Electrophoresis, Transfer, Hybridization) rna_extraction->northern_blot detection Detection (Autoradiography/Phosphorimaging) northern_blot->detection quantification Densitometry and Normalization detection->quantification end Quantification of NGF/BDNF mRNA Expression quantification->end

Caption: Experimental workflow for quantifying NGF and BDNF mRNA expression.

Conclusion

Omberacetam demonstrates significant potential as a cognitive enhancer, with preclinical evidence suggesting mechanisms related to increased neurotrophic factor expression and activation of the HIF-1 signaling pathway. Clinical data, although limited, indicates superior efficacy over a Piracetam/Cinnarizine combination in improving cognitive scores in patients with vascular cognitive impairment. However, for a comprehensive understanding and to facilitate further drug development, more direct, quantitative preclinical comparisons with other nootropics like Aniracetam and Oxiracetam are necessary. Furthermore, detailed experimental protocols from published studies are often lacking, highlighting a need for greater transparency and detail in reporting methodologies to ensure reproducibility. Future research should focus on head-to-head trials with standardized cognitive assessments and detailed mechanistic studies to fully elucidate the comparative efficacy and therapeutic potential of Omberacetam and other nootropics.

References

A Comparative Analysis of Omberacetam and Other Racetams: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nootropic research is continually evolving, with a vast array of compounds being investigated for their cognitive-enhancing potential. Among these, the racetam class of drugs has been a cornerstone of study for decades. This guide provides a detailed structural and functional comparison of omberacetam (Noopept), a unique dipeptide analog, with traditional racetams such as piracetam, aniracetam, oxiracetam, and pramiracetam. The following sections delve into their chemical distinctions, mechanisms of action, and comparative experimental data, offering a comprehensive resource for the scientific community.

Structural Comparison: A Departure from the Pyrrolidone Core

A fundamental distinction between omberacetam and other racetams lies in their core chemical structures. Traditional racetams are characterized by a 2-oxo-pyrrolidone nucleus. In contrast, omberacetam, or N-phenylacetyl-L-prolylglycine ethyl ester, is a dipeptide that does not possess this foundational pyrrolidone ring, setting it apart structurally from its predecessors.

Below is a visual representation of the chemical structures of omberacetam and the compared racetams.

Racetam_Structures cluster_omberacetam Omberacetam cluster_racetams Traditional Racetams omberacetam Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) piracetam Piracetam (2-oxo-1-pyrrolidine acetamide) aniracetam Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) oxiracetam Oxiracetam (4-hydroxy-2-oxo-pyrrolidine-N-acetamide) pramiracetam Pramiracetam (N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide)

Figure 1: Chemical Structures of Omberacetam and Traditional Racetams.

Functional Comparison: Mechanisms of Action

The functional differences between omberacetam and other racetams are as significant as their structural distinctions. While all these compounds modulate neurotransmitter systems, their primary targets and downstream effects vary considerably.

Glutamatergic System Modulation

A common mechanism among many racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances excitatory glutamatergic neurotransmission.[1] Aniracetam and oxiracetam, in particular, are known to potentiate AMPA receptor function.[1] Piracetam is considered a weak modulator of AMPA receptors.[2] Omberacetam also modulates AMPA receptors, with some reports suggesting a half-maximal inhibitory concentration (IC50) of 6.4 ± 0.2 µM.[3]

Cholinergic System Modulation

The cholinergic system, crucial for learning and memory, is another key target for this class of compounds. Piracetam, oxiracetam, and aniracetam have been shown to enhance cholinergic activity.[4] Oxiracetam and pramiracetam, notably, increase high-affinity choline uptake (HACU) in the hippocampus, a rate-limiting step in acetylcholine synthesis.[5][6] Omberacetam's direct effects on the cholinergic system are less characterized, with its primary mechanism appearing to be indirect.

Unique Mechanisms of Omberacetam

Omberacetam exhibits a multi-faceted mechanism of action that distinguishes it from traditional racetams. It acts as a prodrug for the endogenous dipeptide cycloprolylglycine (CPG). CPG, in turn, modulates AMPA and N-methyl-D-aspartate (NMDA) receptors and has been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). This neurotrophic activity suggests a role in promoting neuronal survival and plasticity, a feature not as prominently attributed to other racetams.

Quantitative Data Summary

The following table summarizes available quantitative data for omberacetam and other racetams. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.

CompoundTypical Oral Dose (Human)AMPA Receptor ModulationCholinergic System ModulationOther Key Mechanisms
Omberacetam 10-30 mgPositive modulator (IC50: 6.4 ± 0.2 µM)[3]IndirectProdrug for Cycloprolylglycine; Increases BDNF and NGF
Piracetam 1200-4800 mgWeak positive modulator[2]Enhances ACh release[7]Improves mitochondrial membrane fluidity
Aniracetam 750-1500 mgPotent positive modulator (EC50 ≤ 0.1 µM for NMDA modulation)[8]Enhances ACh releaseAnxiolytic effects
Oxiracetam 800-2400 mgPositive modulator[9]Increases High-Affinity Choline Uptake (HACU)[5]Mild stimulant properties
Pramiracetam 600-1200 mgLess characterizedPotently increases High-Affinity Choline Uptake (HACU)[6]Increases nitric oxide synthase activity

Experimental Protocols

To provide a framework for comparative research, this section details the methodologies for key behavioral experiments frequently used to assess the cognitive-enhancing effects of racetams.

Passive Avoidance Test

The passive avoidance test is a fear-motivated assay that evaluates learning and memory in rodents.

Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with a grid floor capable of delivering a mild electric foot shock. A guillotine door separates the two compartments.[10]

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.[11]

  • Retention Trial: Typically conducted 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.[11]

Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to the acquisition trial.[10]

Morris Water Maze

The Morris water maze is a test of spatial learning and memory that relies on distal cues for navigation.

Apparatus: A large circular pool filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.[12]

Procedure:

  • Acquisition Phase: The animal is placed in the water at different starting locations around the perimeter of the pool and must swim to find the hidden platform. The time taken to locate the platform (escape latency) is recorded over several trials and days.[13]

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[14]

Drug Administration: Test compounds are typically administered daily before the first trial of each session.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of racetams and a typical experimental workflow for preclinical evaluation.

Racetam_Signaling cluster_traditional Traditional Racetams cluster_omberacetam Omberacetam Piracetam Piracetam AMPA_R AMPA Receptor Piracetam->AMPA_R Positive Allosteric Modulation ACh_System Cholinergic System Piracetam->ACh_System Enhancement Aniracetam Aniracetam Aniracetam->AMPA_R Positive Allosteric Modulation Aniracetam->ACh_System Enhancement Oxiracetam Oxiracetam Oxiracetam->AMPA_R Positive Allosteric Modulation Oxiracetam->ACh_System Enhancement Pramiracetam Pramiracetam Pramiracetam->ACh_System Enhancement Omberacetam Omberacetam CPG Cycloprolylglycine Omberacetam->CPG Prodrug Cognitive_Enhancement Cognitive Enhancement AMPA_R->Cognitive_Enhancement ACh_System->Cognitive_Enhancement CPG->AMPA_R Modulation BDNF_NGF BDNF/NGF Expression CPG->BDNF_NGF Upregulation BDNF_NGF->Cognitive_Enhancement

Figure 2: Putative Signaling Pathways of Racetams.

Experimental_Workflow start Hypothesis: Compound enhances cognition animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model drug_admin Drug Administration (Dose-response studies) animal_model->drug_admin behavioral_tests Behavioral Testing (e.g., Passive Avoidance, Morris Water Maze) drug_admin->behavioral_tests data_analysis Data Analysis (Statistical Comparison) behavioral_tests->data_analysis conclusion Conclusion on Cognitive Enhancement data_analysis->conclusion

Figure 3: Preclinical Experimental Workflow.

Conclusion

Omberacetam represents a significant structural and functional departure from the traditional racetam class of nootropics. While both omberacetam and its predecessors modulate key neurotransmitter systems involved in cognition, omberacetam's unique dipeptide structure and its role as a prodrug for cycloprolylglycine, leading to the upregulation of neurotrophic factors, suggest a distinct and potentially more multifaceted mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these compounds. This guide provides a foundational overview to inform future research and development in the field of cognitive enhancement.

References

Cross-Validation of Analytical Methods for Omberacetam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Omberacetam (also known as Noopept or GVS-111) is a synthetic nootropic agent with neuroprotective and cognitive-enhancing properties.[1][2][3] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification in various matrices during preclinical and clinical development. Cross-validation of these methods is a critical step to ensure that data generated by different techniques or in different laboratories are comparable and reliable.[4][5]

Comparison of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the quantification of small molecules like Omberacetam in biological fluids.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Omberacetam Quantification (Hypothetical Data Based on Similar Analytes)

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 1000 ng/mL0.1 - 200 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh

Data presented are hypothetical and based on typical performance characteristics observed for similar analytes in the scientific literature.[7][8][9]

Experimental Protocols

A cross-validation study aims to compare the performance of two different analytical methods. Below are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS for the determination of Omberacetam in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the respective chromatography system.

HPLC-UV Method
  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.[7][10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method
  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Omberacetam and the internal standard.[8]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Reference and Comparator Methods set_criteria Set Acceptance Criteria (e.g., ±20% agreement) define_methods->set_criteria prepare_samples Prepare Quality Control (QC) and Study Samples set_criteria->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compare_data Compare Concentration Data from Both Methods analyze_ref->compare_data analyze_comp->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways of Omberacetam

Omberacetam is believed to exert its nootropic effects through various signaling pathways. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.

cluster_hif HIF-1 Pathway cluster_ach Cholinergic System cluster_ampa Glutamatergic System omberacetam Omberacetam hif1 ↑ HIF-1α Stabilization omberacetam->hif1 ach Modulation of Acetylcholine System omberacetam->ach ampa AMPA Receptor Modulation omberacetam->ampa neuroprotection Neuroprotection hif1->neuroprotection cognition Cognitive Enhancement ach->cognition synaptic_plasticity ↑ Synaptic Plasticity ampa->synaptic_plasticity

Caption: Simplified signaling pathways of Omberacetam.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring the integrity of data in drug development. While this guide presents a hypothetical comparison for Omberacetam, the outlined principles, protocols, and workflows provide a solid foundation for researchers to design and execute their own cross-validation studies. The choice between methods like HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. By adhering to rigorous validation and cross-validation practices, the scientific community can ensure the generation of high-quality, reproducible data in the research of Omberacetam and other nootropic compounds.

References

Independent Verification of Omberacetam's Cognitive Benefits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive-enhancing effects of Omberacetam (also known as Noopept) against other prominent nootropics: Piracetam and Aniracetam. The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. Due to a scarcity of direct comparative clinical trials in healthy human subjects, this guide incorporates significant findings from animal models to delineate the relative efficacy and mechanisms of action.

Comparative Analysis of Cognitive Enhancement

The cognitive-enhancing properties of Omberacetam, Piracetam, and Aniracetam have been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, offering a comparative perspective on their effects on memory and learning.

Table 1: Comparison of Efficacy in the Novel Object Recognition (NOR) Test in Mice

CompoundDosageDiscrimination Index (DI)Key Findings
Control (Vehicle) -~0.1 - 0.2Demonstrates normal, modest preference for the novel object.
Omberacetam 0.5 mg/kgSignificantly > ControlShowed significant improvement in recognition memory.
Aniracetam 50 mg/kgNo significant difference from controlIn healthy mice, did not significantly enhance recognition memory[1].
Piracetam 200 mg/kgModest, non-significant increase vs. ControlEffects on recognition memory in healthy animals are not consistently significant.

Table 2: Comparison of Efficacy in the Morris Water Maze (MWM) Test in Rats

CompoundDosageEscape Latency (seconds)Key Findings
Control (Scopolamine-induced amnesia) -Increased latencyRepresents impaired spatial learning and memory.
Omberacetam 0.5 mg/kgSignificantly reduced vs. ControlEffectively reversed scopolamine-induced memory impairment.
Aniracetam 50 mg/kgSignificantly reduced vs. ControlDemonstrated efficacy in mitigating memory deficits.
Piracetam 400 mg/kgSignificantly reduced vs. ControlShowed protective effects against chemically-induced amnesia[2].

Table 3: Comparison of Efficacy in the Passive Avoidance Test in Rats

CompoundDosageStep-through Latency (seconds)Key Findings
Control (Vehicle) -Baseline latencyRepresents normal learning and memory of an aversive stimulus.
Omberacetam 0.5 mg/kgSignificantly increased vs. ControlEnhanced memory retention of the aversive stimulus.
Aniracetam 50 mg/kgSignificantly increased vs. ControlProlonged step-down latencies, indicating improved learning and/or memory[3].
Piracetam 100 mg/kgSignificantly increased vs. ControlAlso prolonged step-down latencies, suggesting memory enhancement[3][4].

Mechanisms of Action: A Comparative Overview

The cognitive benefits of these nootropics are attributed to their distinct yet sometimes overlapping mechanisms of action at the molecular level.

Omberacetam (Noopept): The primary mechanism of Omberacetam is believed to be its ability to increase the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus[5]. These neurotrophins play crucial roles in neuronal survival, differentiation, and synaptic plasticity.

Piracetam: As the archetypal racetam, Piracetam's mechanism is multifaceted. It is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmitter systems[6][7]. It has been shown to increase the density of muscarinic acetylcholine receptors in the frontal cortex of aged mice[8][9]. Furthermore, Piracetam may improve the fluidity of neuronal cell membranes, thereby facilitating neurotransmission[7].

Aniracetam: Aniracetam is a fat-soluble nootropic that readily crosses the blood-brain barrier. Its primary mechanism of action is the positive allosteric modulation of AMPA receptors, a subtype of glutamate receptors critical for synaptic plasticity and learning[10][11]. By enhancing glutamatergic signaling, Aniracetam is thought to facilitate long-term potentiation (LTP), a cellular basis for memory formation. Some evidence also suggests it can increase the release of acetylcholine in the hippocampus.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for each nootropic, created using the DOT language.

Omberacetam: NGF and BDNF Signaling Pathways

Omberacetam_Signaling Omberacetam Omberacetam Hippocampus Hippocampal Neurons Omberacetam->Hippocampus NGF NGF Expression Hippocampus->NGF BDNF BDNF Expression Hippocampus->BDNF TrkA TrkA Receptor NGF->TrkA TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK TrkB->PI3K_Akt TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement

Caption: Omberacetam's proposed signaling cascade via NGF and BDNF pathways.

Piracetam: Cholinergic and Glutamatergic Modulation

Piracetam_Signaling Piracetam Piracetam Membrane Neuronal Membrane Fluidity Piracetam->Membrane AChR Muscarinic ACh Receptor Density Piracetam->AChR GluR AMPA/NMDA Receptor Modulation Piracetam->GluR Synaptic_Transmission Enhanced Synaptic Transmission Membrane->Synaptic_Transmission ACh_Signaling Acetylcholine Signaling AChR->ACh_Signaling Glu_Signaling Glutamate Signaling GluR->Glu_Signaling ACh_Signaling->Synaptic_Transmission Glu_Signaling->Synaptic_Transmission Cognitive_Enhancement Cognitive Enhancement Synaptic_Transmission->Cognitive_Enhancement

Caption: Piracetam's multifaceted mechanism of action.

Aniracetam: AMPA Receptor Modulation Pathway

Aniracetam_Signaling Aniracetam Aniracetam AMPAR AMPA Receptor (Positive Allosteric Modulation) Aniracetam->AMPAR Ca_Influx Increased Ca2+ Influx AMPAR->Ca_Influx Glutamate Glutamate Glutamate->AMPAR PKC PKC Activation Ca_Influx->PKC CaMKII CaMKII Activation Ca_Influx->CaMKII LTP Long-Term Potentiation (LTP) PKC->LTP CaMKII->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Caption: Aniracetam's signaling through AMPA receptor modulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents, capitalizing on their innate preference for novelty.

  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).

  • Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

  • Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes).

  • Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive DI indicates better recognition memory[12][13].

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral task to assess spatial learning and memory.

  • Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

  • Acquisition/Training Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues in the room. This is typically conducted over several days with multiple trials per day. The escape latency (time to find the platform) is recorded for each trial.

  • Probe Trial/Retention Phase: The escape platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds).

  • Data Analysis: Key metrics include the escape latency during training and, in the probe trial, the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location[14][15].

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Acquisition/Training Trial: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial: After a set interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency ) is measured.

  • Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment.

Experimental Workflow Diagram

Experimental_Workflow Start Animal Acclimation (1 week) Grouping Randomized Group Assignment (Vehicle, Omberacetam, Piracetam, Aniracetam) Start->Grouping Dosing Drug Administration (Specified dosage and route) Grouping->Dosing Behavioral_Testing Behavioral Testing Battery Dosing->Behavioral_Testing NOR Novel Object Recognition Behavioral_Testing->NOR MWM Morris Water Maze Behavioral_Testing->MWM PA Passive Avoidance Behavioral_Testing->PA Data_Collection Data Collection (e.g., Latency, DI) NOR->Data_Collection MWM->Data_Collection PA->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Conclusion Comparative Efficacy Determination Analysis->Conclusion

Caption: A generalized workflow for preclinical comparative studies of nootropics.

References

Omberacetam and Its Analogs: A Comparative Analysis of Nootropic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Omberacetam and its analogs, supported by available experimental data. Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic molecule with purported cognitive-enhancing and neuroprotective properties. Its potency, significantly greater than that of the archetypal racetam, Piracetam, has spurred interest in the structure-activity relationships of its analogs.

Comparative Potency of Omberacetam and Related Compounds

Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is structurally related to the endogenous neuropeptide cycloprolylglycine (CPG). It is considered a prodrug of CPG.[1][2] The cognitive-enhancing effects of Omberacetam are attributed to its modulation of the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[2] This modulation is believed to underpin its significant potency.

Published research indicates that Omberacetam is approximately 1000 times more potent than Piracetam.[3] While comprehensive quantitative data comparing a wide range of Omberacetam analogs is limited in publicly available literature, some insights can be gleaned from related compounds and their mechanisms. One study identified N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) as a linear analog of CPG that metabolizes into CPG in vitro and demonstrates neuroprotective effects.[2][4] This suggests that the conversion to the active CPG form is a key determinant of activity for this class of compounds.

The following table summarizes the available potency data for Omberacetam and a key analog in relation to Piracetam.

CompoundTarget/AssayPotencyReference
Omberacetam (Noopept) Cognitive Enhancement (relative to Piracetam)~1000x more potent[3]
Piracetam Cognitive EnhancementBaseline[3]
N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) Cell Survival (Parkinson's disease model)Active at 10⁻⁷–10⁻⁶ M[2]

Experimental Protocols

Detailed experimental protocols for determining the potency of these compounds are often specific to the laboratory and the particular assay being performed. However, based on the known mechanisms of action, the following outlines the general methodologies for key experiments.

AMPA Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a compound for the AMPA receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds by their ability to displace a radiolabeled ligand from the AMPA receptor.

Materials:

  • Membrane preparations from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or a cell line expressing recombinant AMPA receptors.

  • Radioligand (e.g., [³H]AMPA).

  • Test compounds (Omberacetam and its analogs).

  • Incubation buffer (e.g., Tris-HCl buffer with additives to prevent degradation).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.

Electrophysiological Recording of AMPA Receptor Potentiation

This functional assay measures the ability of a compound to enhance the response of AMPA receptors to their natural ligand, glutamate.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for potentiating AMPA receptor-mediated currents in neurons.

Materials:

  • Brain slices (e.g., hippocampal slices) or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • Glutamate or an AMPA receptor agonist.

  • Test compounds (Omberacetam and its analogs).

  • Patch-clamp electrophysiology setup.

Procedure:

  • Preparation: A single neuron is selected for recording, and a whole-cell patch-clamp configuration is established.

  • Baseline Recording: A baseline AMPA receptor-mediated current is established by applying a known concentration of glutamate or an AMPA agonist.

  • Compound Application: The test compound is applied to the neuron at various concentrations.

  • Potentiation Measurement: The potentiation of the AMPA receptor-mediated current in the presence of the test compound is recorded.

  • Data Analysis: The percentage of potentiation is plotted against the logarithm of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of Omberacetam and a generalized workflow for assessing the potency of its analogs.

Omberacetam_Signaling_Pathway Omberacetam Omberacetam (Prodrug) CPG Cycloprolylglycine (Active Metabolite) Omberacetam->CPG Metabolism AMPAR AMPA Receptor CPG->AMPAR Positive Allosteric Modulation TrkB TrkB Receptor CPG->TrkB Activation Neuron Neuron AMPAR->Neuron Increased Excitatory Signaling BDNF BDNF (Brain-Derived Neurotrophic Factor) TrkB->BDNF Increased Expression BDNF->Neuron Neuroprotective Effects Cognitive_Enhancement Cognitive Enhancement Neuron->Cognitive_Enhancement

Caption: Proposed signaling pathway of Omberacetam.

Experimental_Workflow Synthesis Synthesis of Omberacetam Analogs Binding_Assay AMPA Receptor Binding Assay Synthesis->Binding_Assay Electrophysiology Electrophysiological Recording Synthesis->Electrophysiology Data_Analysis Data Analysis (IC50 / EC50 Determination) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for potency assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Omberacetam in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Omberacetam is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for every research chemical are not always readily available, a comprehensive approach combining information from Safety Data Sheets (SDS) and general laboratory waste management principles ensures a safe and responsible process. Omberacetam, also known as Noopept, is not classified as a hazardous substance or mixture according to several safety data sheets.[1] However, adherence to established laboratory disposal protocols is essential.

Standard Disposal Procedures for Omberacetam

The primary recommendation for the disposal of solid Omberacetam is to sweep it up, avoiding dust formation, and place it in a suitable, closed, and properly labeled container for disposal.[2] For any chemical, it is crucial to consult your institution's specific hazardous waste program and local regulations to ensure full compliance.[3][4]

Key Steps for Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS for Omberacetam indicates that no special environmental precautions are required.[2] It also provides crucial information on handling, storage, and personal protective equipment.

  • Segregation: Do not mix Omberacetam waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Solid chemical wastes should be stored in their original container or a clearly labeled one.[3]

  • Containerization: Use a leak-proof, sealable container for the Omberacetam waste.[3] Ensure the container is correctly labeled with the chemical name and any associated hazards (though Omberacetam is not classified as hazardous).

  • Waste Collection: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department to arrange for collection from a designated satellite accumulation area.[5]

  • Empty Containers: Empty containers that held Omberacetam should be managed according to laboratory protocols. For non-acutely hazardous waste, once the container is emptied, any labels should be defaced before disposal as regular trash.[4]

Decision-Making for Omberacetam Disposal

The following workflow provides a logical approach to determining the appropriate disposal route for Omberacetam within a laboratory context.

DisposalWorkflow start Start: Omberacetam Waste for Disposal is_sds_available Is the Safety Data Sheet (SDS) available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions (Section 13) and hazard classification (Section 2). is_sds_available->consult_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) for guidance on disposal. is_sds_available->contact_ehs No is_hazardous Is Omberacetam classified as hazardous? consult_sds->is_hazardous follow_hazardous_protocol Follow institutional protocols for hazardous chemical waste. - Segregate and label correctly. - Arrange for EHS pickup. is_hazardous->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow institutional protocols for non-hazardous chemical waste. - Place in a sealed, labeled container. - Dispose of via the designated non-hazardous chemical waste stream or as advised by EHS. is_hazardous->follow_non_hazardous_protocol No (as per current SDS) end End: Safe and Compliant Disposal follow_hazardous_protocol->end follow_non_hazardous_protocol->end contact_ehs->follow_non_hazardous_protocol

A decision-making workflow for the proper disposal of Omberacetam.

General Laboratory Chemical Waste Guidelines

While Omberacetam itself is not classified as hazardous, it is good practice to handle all chemical waste with care. The following table summarizes general guidelines for laboratory chemical waste disposal that are applicable in this context.

Waste TypeContainer RequirementsDisposal Procedure
Solid Chemical Waste (Non-Hazardous) Original or clearly labeled, sealed container.Follow institutional guidelines for non-hazardous solid waste. May be collected by EHS or disposed of in designated bins.
Liquid Chemical Waste Leak-proof, compatible containers (e.g., no acids in metal). Do not fill more than 90% full.[3]Segregate by hazard class. Arrange for EHS pickup. Sewer disposal is only permissible for specific, non-hazardous, water-soluble substances in small quantities, and with institutional approval.[6]
Contaminated Labware (e.g., gloves, wipes) Place in a designated solid waste container.If contaminated with hazardous materials, dispose of as hazardous waste. If only with non-hazardous materials like Omberacetam, follow standard lab trash procedures.
Empty Chemical Containers Must be completely empty.Deface or remove all labels indicating hazardous contents. Dispose of as regular trash unless the container held an acutely hazardous substance.[4]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Omberacetam, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Omberacetam (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling of Omberacetam in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.

Hazard Identification and Risk Assessment

Omberacetam, also known as Noopept or GVS-111, is a nootropic agent. While it is not classified as a hazardous substance, it is an active pharmaceutical ingredient (API) and should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of dust particles and skin contact.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment must be worn when handling Omberacetam powder:

PPE CategoryItemSpecification
Hand Protection Nitrile glovesPowder-free. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Respiratory Protection Dust mask (N95 or P1)Recommended when handling the powder outside of a ventilated enclosure to avoid dust formation.[2]
Body Protection Laboratory coatFully buttoned.

Safe Handling Procedures

3.1. Engineering Controls:

  • Handle Omberacetam powder in a well-ventilated area.

  • For procedures that may generate significant dust, use a chemical fume hood or a powder containment hood.

3.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on a lab coat, safety glasses, and gloves. If not working in a ventilated enclosure, a dust mask is recommended.

  • Weighing and Aliquoting:

    • Perform these tasks in a fume hood or on a dedicated bench space that is easy to clean.

    • Use a spatula or other appropriate tools to transfer the powder. Avoid scooping in a manner that creates airborne dust.

    • Close the primary container immediately after use.

  • Dissolving: When preparing solutions, add the solvent to the Omberacetam powder slowly to avoid splashing.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) and then water.

    • Dispose of all contaminated disposables as chemical waste.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

4.1. In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.[2]

  • Remove contaminated clothing.

4.2. In Case of Eye Contact:

  • Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Seek medical attention.

4.3. In Case of Inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, seek medical attention.

4.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[2]

  • Seek immediate medical attention.

4.5. Accidental Spills:

  • For small spills, gently sweep up the powder, avoiding dust generation. Use a damp cloth to wipe the area after powder removal.

  • Place the collected material and cleaning supplies in a sealed container for disposal as chemical waste.

  • For large spills, evacuate the area and follow institutional emergency procedures.

Storage and Disposal

5.1. Storage:

  • Store Omberacetam in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Recommended storage temperature is -20°C for long-term storage.

5.2. Disposal:

  • Dispose of unused Omberacetam and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of Omberacetam down the drain or in the regular trash.

  • Keep waste in a suitable, closed container for disposal.[2]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C17H22N2O4[3]
Molecular Weight 318.37 g/mol [3]
Occupational Exposure Limit (OEL) Not EstablishedN/A
Purity Typically ≥98%[4]
Storage Temperature -20°C (long-term)[2]

Omberacetam Handling Workflow

OmberacetamHandlingWorkflow Omberacetam Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh/Aliquot in Hood don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill weigh->spill exposure Exposure weigh->exposure clean 5. Clean Work Area & Equipment dissolve->clean dissolve->spill dissolve->exposure dispose 6. Dispose of Waste clean->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of Omberacetam.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omberacetam (Standard)
Reactant of Route 2
Reactant of Route 2
Omberacetam (Standard)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.